molecular formula C53H68N8O17S2 B1195038 WSPC Biotin-PEG3-DBCO

WSPC Biotin-PEG3-DBCO

货号: B1195038
分子量: 1153.3 g/mol
InChI 键: VXNHEVDLDQWVJJ-NHJLCCERSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

WSPC Biotin-PEG3-DBCO is useful for introducing a biotin moiety to azide-containing proteins and cell surfaces using copper-free Click Chemistry. This biotin compound is membrane-impermeable due to its water soluble sulfonate group. Captured biomolecules can be efficiently photoreleased using near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2).

属性

分子式

C53H68N8O17S2

分子量

1153.3 g/mol

IUPAC 名称

1-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-[4-[4-[1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamoyloxy]ethyl]-2-methoxy-5-nitrophenoxy]butanoylamino]-1-oxopropane-2-sulfonic acid

InChI

InChI=1S/C53H68N8O17S2/c1-35(78-53(67)56-20-19-49(64)60-33-38-12-4-3-10-36(38)17-18-37-11-5-6-13-41(37)60)39-30-43(73-2)44(31-42(39)61(68)69)77-23-9-16-48(63)57-32-46(80(70,71)72)51(65)55-22-25-75-27-29-76-28-26-74-24-21-54-47(62)15-8-7-14-45-50-40(34-79-45)58-52(66)59-50/h3-6,10-13,30-31,35,40,45-46,50H,7-9,14-16,19-29,32-34H2,1-2H3,(H,54,62)(H,55,65)(H,56,67)(H,57,63)(H2,58,59,66)(H,70,71,72)/t35?,40-,45-,46?,50-/m0/s1

InChI 键

VXNHEVDLDQWVJJ-NHJLCCERSA-N

外观

Solid powder

纯度

>95% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

WSPC Biotin-PEG3-DBCO

产品来源

United States

Foundational & Exploratory

WSPC Biotin-PEG3-DBCO chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties, structure, and applications of WSPC Biotin-PEG3-DBCO, a key reagent for researchers, scientists, and drug development professionals. This compound is a versatile molecule that combines the high-affinity binding of biotin (B1667282) with the precision of copper-free click chemistry and the utility of a photocleavable linker.

Core Chemical Properties and Structure

This compound is a complex molecule featuring a biotin moiety for affinity purification, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and a water-soluble, photocleavable (WSPC) linker. The sulfonate group within the WSPC linker renders the molecule membrane-impermeable, making it particularly useful for labeling cell surface proteins.[1][2]

The key functional components of this compound are:

  • Biotin: Enables the high-affinity binding to streptavidin and avidin, facilitating the capture and purification of labeled biomolecules.

  • PEG3 Spacer: A short polyethylene glycol chain that increases the hydrophilicity of the molecule and provides spatial separation between the biotin and the reactive group.

  • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts specifically and efficiently with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.[3] This bioorthogonal reaction proceeds readily under mild, aqueous conditions, making it ideal for biological applications.

  • WSPC (Water-Soluble Photocleavable) Linker: This component contains a sulfonate group for enhanced water solubility and a photolabile moiety. Upon irradiation with near-UV light (e.g., 365 nm), the linker is cleaved, allowing for the release of the captured biomolecule.[1][2]

The detailed chemical structure of this compound is visualized below.

G mol biotin_label Biotin peg3_label PEG3 Spacer dbco_label DBCO wspc_label WSPC Linker (Water-Soluble, Photocleavable)

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the key quantitative properties of this compound. It is important to note that some values, such as solubility, can be batch-dependent.[1]

PropertyValueSource
Molecular Formula C₅₃H₆₈N₈O₁₇S₂[1]
Molecular Weight 1153.29 g/mol [1]
Exact Mass 1152.4144 g/mol [1]
Appearance Solid powder[1]
Purity >95% (typically)[1]
Solubility Soluble in DMSO and DMF. The water solubility is enhanced by the sulfonate group, but quantitative data is not readily available and should be determined empirically.[4][5]
Storage Conditions Short term (days to weeks): 0 - 4°C, protected from light. Long term (months to years): -20°C, protected from light.[1]
Photocleavage Wavelength ~365 nm[1][2]
Recommended Photocleavage Light Intensity 1-5 mW/cm²[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound. These protocols are intended as a guide and may require optimization for specific experimental contexts.

Bioconjugation via Copper-Free Click Chemistry (SPAAC)

This protocol outlines the general steps for labeling an azide-modified biomolecule (e.g., a protein) with this compound.

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing azides.

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction Setup:

    • Add a 2 to 5-fold molar excess of the this compound stock solution to your azide-modified biomolecule.

    • The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to minimize potential denaturation of proteins.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Reaction times may vary depending on the concentration and reactivity of the substrates.

  • Purification: Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography appropriate for your biomolecule.

  • Characterization (Optional): The success of the conjugation can be confirmed by methods such as SDS-PAGE (observing a band shift), mass spectrometry, or functional assays.

G start Start: Azide-modified biomolecule prepare_dbco Prepare 10 mM This compound in DMSO/DMF start->prepare_dbco mix Mix biomolecule with 2-5x molar excess of DBCO reagent start->mix prepare_dbco->mix incubate Incubate: 2-4h at RT or overnight at 4°C mix->incubate purify Purify: Desalting column or dialysis incubate->purify end End: Biotinylated biomolecule purify->end

Caption: Workflow for bioconjugation using this compound.

Affinity Purification of Biotinylated Biomolecules

This protocol describes the capture of the biotinylated biomolecule using streptavidin-coated magnetic beads.

Materials:

  • Biotinylated biomolecule

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Magnetic stand

Procedure:

  • Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them according to the manufacturer's instructions.

  • Binding: Add the biotinylated biomolecule to the washed beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

  • Washing: Place the tube on a magnetic stand to capture the beads. Carefully remove the supernatant. Wash the beads 2-3 times with wash buffer to remove non-specifically bound molecules.

Photocleavage and Elution

This protocol outlines the release of the captured biomolecule from the streptavidin beads via photocleavage.

Materials:

  • Beads with captured biotinylated biomolecule

  • Elution buffer (a buffer suitable for the downstream application of your biomolecule)

  • UV lamp with an emission wavelength of ~365 nm and an intensity of 1-5 mW/cm²

  • Magnetic stand

Procedure:

  • Resuspend Beads: After the final wash, resuspend the beads in a suitable elution buffer.

  • Photocleavage: Irradiate the bead suspension with a 365 nm UV lamp at an intensity of 1-5 mW/cm². The optimal irradiation time should be determined empirically but is typically in the range of 5-30 minutes.[6] Gentle mixing during irradiation can improve cleavage efficiency.

  • Elution: Place the tube on a magnetic stand to capture the beads. The supernatant now contains the released, non-biotinylated biomolecule.

  • Collection: Carefully collect the supernatant containing your purified biomolecule for downstream analysis.

G start Start: Beads with captured biotinylated biomolecule resuspend Resuspend beads in elution buffer start->resuspend irradiate Irradiate with 365 nm UV light (1-5 mW/cm², 5-30 min) resuspend->irradiate separate Separate beads using magnetic stand irradiate->separate collect Collect supernatant separate->collect end End: Purified, non-biotinylated biomolecule collect->end

Caption: Workflow for photocleavage and elution.

Signaling Pathways and Logical Relationships

The application of this compound follows a logical progression of steps, from conjugation to purification and finally to the release of the target molecule. This process can be visualized as a signaling pathway or workflow.

G cluster_conjugation Bioconjugation cluster_purification Affinity Purification cluster_release Photocleavage & Release azide_mol Azide-modified Biomolecule biotinylated_mol Biotinylated Biomolecule azide_mol->biotinylated_mol SPAAC Reaction dbco_reagent This compound dbco_reagent->biotinylated_mol streptavidin_beads Streptavidin Beads captured_complex Captured Complex biotinylated_mol->captured_complex Binding streptavidin_beads->captured_complex released_mol Purified Biomolecule captured_complex->released_mol Release uv_light 365 nm UV Light uv_light->captured_complex Cleavage

Caption: Logical workflow of this compound application.

References

A Technical Guide to WSPC Biotin-PEG3-DBCO in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and applications of WSPC Biotin-PEG3-DBCO, a sophisticated chemical probe employed in copper-free click chemistry. This reagent integrates multiple functionalities, making it a powerful tool for bioconjugation, affinity labeling, and the development of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Concepts: Understanding the Components

This compound is a multi-component reagent designed for precise bio-orthogonal labeling. The acronym "WSPC" signifies its key features: a W ater-S oluble and P hotoc leavable linker. Let's dissect each component's role:

  • WSPC (Water-Soluble Photocleavable) Linker: This component imparts two critical properties. The water solubility, achieved through the inclusion of a sulfonate group (SO₃⁻), renders the entire molecule membrane-impermeable.[1][2] This is particularly advantageous for selectively labeling cell surface proteins without internalizing into the cell.[3] The photocleavable element, typically a nitrobenzyl ether, allows for the release of conjugated molecules upon exposure to near-UV light (e.g., 365 nm).[1][4] This feature is invaluable for the gentle elution of captured biomolecules during affinity purification, preserving their native structure and function.[5][6]

  • Biotin (B1667282): This vitamin (B7) exhibits an exceptionally high and specific affinity for avidin (B1170675) and streptavidin proteins.[7] This interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.[8]

  • PEG3 (Triethylene Glycol) Linker: The short polyethylene (B3416737) glycol (PEG) spacer enhances the overall water solubility of the reagent and reduces steric hindrance between the conjugated molecules.[9] This flexible linker provides sufficient distance to minimize aggregation and ensure that the biotin and DBCO moieties can efficiently interact with their respective binding partners.

  • DBCO (Dibenzocyclooctyne): As a strained alkyne, DBCO is the reactive handle for copper-free click chemistry.[10] It readily undergoes a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azide-functionalized molecules to form a stable triazole linkage.[10] This reaction is bio-orthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[10]

Mechanism of Action in Copper-Free Click Chemistry

The core of this compound's functionality lies in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This copper-free click chemistry variant is driven by the significant ring strain of the DBCO molecule, which lowers the activation energy of the cycloaddition with an azide (B81097).[10] The reaction is highly efficient under physiological conditions (aqueous environment, neutral pH, and ambient temperature), making it ideal for live-cell applications.[10]

The overall workflow for using this compound typically involves two main stages: the SPAAC reaction for conjugation and subsequent biotin-based affinity purification, which can be reversed by photocleavage.

Quantitative Data Presentation

The efficiency of the SPAAC reaction is influenced by several factors, including the reaction buffer, pH, temperature, and the electronic properties of the azide. The following table summarizes key quantitative data for the reaction between DBCO derivatives and azides.

ReactantsBuffer (pH)Temperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranosidePBS (7)25 & 370.32–0.85[11][12]
Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranosideHEPES (7)25 & 370.55–1.22[11][12]
Sulfo-DBCO-amine + 3-azido-L-alaninePBS (7)25 & 37Data not specified[11][12]
DBCO-PEG + p-azido-L-phenylalanine (pAzF)Not specifiedNot specified~0.1[13]
DBCO-PEG + p-azidomethyl-L-phenylalanine (pAMF)Not specifiedNot specified~0.7[13]
DBCO-trastuzumab + 1-azido-1-deoxy-β-D-glucopyranosideHEPES (7)Not specified~0.25 - 0.37[12]
DBCO-PEG5-trastuzumab + 1-azido-1-deoxy-β-D-glucopyranosideHEPES (7)Not specified~0.35 - 0.5+[12]

Experimental Protocols

General Protocol for Biotinylation of Cell Surface Proteins

This protocol describes the labeling of cell surface proteins on live cells using this compound after metabolic incorporation of an azide-containing sugar.

Materials:

  • Adherent mammalian cells

  • Complete cell culture medium

  • Azide-containing metabolic precursor (e.g., Ac₄ManNAz)

  • This compound

  • Phosphate-buffered saline (PBS), azide-free

  • Streptavidin-conjugated beads

  • Lysis buffer

  • UV lamp (365 nm)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Metabolic Labeling: Culture cells in the presence of an azide-containing metabolic precursor (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours to incorporate azide groups into cell surface glycans.

  • Cell Preparation: Gently wash the cells three times with ice-cold, azide-free PBS to remove any unreacted metabolic precursor.

  • SPAAC Reaction: Prepare a solution of this compound in azide-free PBS at a final concentration of 20-100 µM. Incubate the cells with this solution for 30-60 minutes at 4°C or room temperature to biotinylate the azide-modified cell surface proteins.

  • Quenching (Optional): To quench any unreacted DBCO reagent, wash the cells with a solution containing a small molecule azide (e.g., 1 mM sodium azide in PBS).

  • Washing: Wash the cells three times with ice-cold PBS to remove excess this compound.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Affinity Purification: Incubate the cell lysate with streptavidin-conjugated beads for 1-2 hours at 4°C to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Photocleavage: Resuspend the beads in a suitable buffer and expose them to a 365 nm UV lamp at a low intensity (e.g., 1-5 mW/cm²) for 10-30 minutes on ice to cleave the photocleavable linker and release the captured proteins.

  • Analysis: Collect the supernatant containing the released proteins and analyze by SDS-PAGE and Western blotting.

Protocol for Monitoring SPAAC Reaction Kinetics via UV-Vis Spectroscopy

The progress of the SPAAC reaction can be monitored by observing the decrease in absorbance of the DBCO moiety at approximately 309 nm.[11]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Azide-containing molecule of interest

  • DBCO-containing reagent (e.g., this compound)

  • Reaction buffer (azide-free)

Procedure:

  • Instrument Setup: Set the UV-Vis spectrophotometer to measure absorbance at 309 nm.

  • Sample Preparation: Prepare a solution of the azide-containing molecule in the reaction buffer in a quartz cuvette. The concentration should be in excess (e.g., 10-fold or higher) compared to the DBCO reagent to ensure pseudo-first-order kinetics.

  • Blank Measurement: Use a reference cuvette containing the azide solution to zero the spectrophotometer.

  • Reaction Initiation: Add a known concentration of the DBCO-containing reagent to the cuvette with the azide solution and mix quickly.

  • Data Acquisition: Immediately start monitoring the absorbance at 309 nm over time at regular intervals until the absorbance value stabilizes, indicating the completion of the reaction.

  • Data Analysis: Plot the natural logarithm of the absorbance at 309 nm versus time. For a pseudo-first-order reaction, this plot should be linear. The pseudo-first-order rate constant (k_obs) is the negative of the slope. The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the azide in excess.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SPAAC_Mechanism cluster_reactants Reactants Azide Azide-Modified Biomolecule Triazole Stable Triazole Linkage (Bioconjugate) Azide->Triazole SPAAC (Copper-Free) DBCO WSPC-Biotin-PEG3-DBCO DBCO->Triazole caption Mechanism of SPAAC Reaction

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Affinity_Purification_Workflow Start Biotinylated Cell Surface Proteins Lysate Cell Lysate Start->Lysate Capture Capture with Streptavidin Beads Lysate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elution Photocleavage (365 nm UV Light) Wash->Elution Analysis Analysis of Released Proteins (e.g., Western Blot) Elution->Analysis caption Affinity Purification Workflow

Caption: Workflow for affinity purification using a photocleavable biotin linker.

PROTAC_MoA PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome caption PROTAC Mechanism of Action

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

References

An In-Depth Technical Guide to WSPC Biotin-PEG3-DBCO for Labeling Azide-Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of WSPC Biotin-PEG3-DBCO, a water-soluble, photocleavable reagent designed for the efficient labeling of azide-modified proteins. We will delve into its chemical properties, mechanism of action, and provide detailed protocols for its application in biological research and drug development.

Introduction to this compound

This compound is a multifunctional chemical probe that leverages the principles of bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click chemistry reaction enables the covalent labeling of azide-modified biomolecules with high specificity and efficiency in complex biological environments, including living cells.[1]

The key features of this compound include:

  • Water Solubility: A sulfonate group imparts excellent water solubility, rendering the molecule membrane-impermeable and ideal for labeling cell surface proteins.[2][3][4][5]

  • Photocleavable Linker: The inclusion of a photocleavable (PC) spacer allows for the release of captured biomolecules from biotin-binding proteins (e.g., streptavidin) upon exposure to near-UV light, facilitating downstream analysis.[3][4]

  • Biotin (B1667282) Moiety: Enables the detection, purification, and quantification of labeled proteins through the high-affinity interaction with streptavidin or avidin.

  • PEG3 Spacer: A short polyethylene (B3416737) glycol (PEG) linker enhances water solubility, reduces steric hindrance, and minimizes non-specific binding.[6]

  • DBCO Group: The dibenzocyclooctyne (DBCO) moiety is a strained alkyne that reacts rapidly and specifically with azides without the need for a cytotoxic copper catalyst.[]

Chemical Properties and Structure

The structural components of this compound are designed for optimal performance in bioorthogonal labeling applications.

PropertyDescriptionReference
Molecular Formula C53H68N8O17S2[3]
Molecular Weight 1153.29 g/mol [3]
Reactive Group Dibenzocyclooctyne (DBCO)[8]
Target Moiety Azide (B81097) (-N3)[8]
Solubility Water-soluble due to sulfonate group[3][4]
Cleavage Photocleavable at ~365 nm[3][4]

Below is a DOT script representation of the logical relationship between the components of this compound.

WSPC This compound Biotin Biotin WSPC->Biotin contains PEG3 PEG3 Linker WSPC->PEG3 contains PC Photocleavable Linker WSPC->PC contains DBCO DBCO WSPC->DBCO contains Sulfonate Sulfonate Group WSPC->Sulfonate feature Streptavidin Streptavidin/Avidin Biotin->Streptavidin binds to UV_Light UV Light (~365 nm) PC->UV_Light cleaved by Azide Azide-Modified Protein DBCO->Azide reacts with (SPAAC) Release Release of Labeled Protein UV_Light->Release leads to

Functional components of this compound.

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The labeling of azide-modified proteins with this compound occurs via a SPAAC reaction. This bioorthogonal reaction is highly efficient and specific, proceeding readily under physiological conditions without the need for a copper catalyst.[1] The inherent ring strain of the DBCO moiety drives the reaction with the azide group, forming a stable triazole linkage.

The general workflow for labeling proteins is a two-step "tag-and-modify" strategy:

  • Tagging: An azide group is metabolically, enzymatically, or chemically introduced into the protein of interest.

  • Modification: The azide-tagged protein is then reacted with this compound.

The following diagram illustrates the SPAAC reaction between an azide-modified protein and this compound.

cluster_reactants Reactants cluster_reaction SPAAC Reaction cluster_product Product AzideProtein Azide-Modified Protein (Protein-N3) Reaction Strain-Promoted Azide-Alkyne Cycloaddition AzideProtein->Reaction DBCO_Reagent This compound DBCO_Reagent->Reaction LabeledProtein Biotinylated Protein Reaction->LabeledProtein

SPAAC reaction workflow.

Experimental Protocols

Metabolic Labeling of Proteins with Azide Analogs

This protocol describes the metabolic incorporation of an azide-containing amino acid, azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free medium

  • L-Azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantitation assay (e.g., BCA assay)

Procedure:

  • Culture mammalian cells to the desired confluency.

  • Wash the cells once with pre-warmed PBS.

  • Incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine pools.

  • Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM). The optimal concentration should be determined empirically.

  • Incubate the cells for the desired labeling period (e.g., 4-24 hours).

  • Wash the cells twice with cold PBS.

  • Lyse the cells using an appropriate lysis buffer.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Determine the protein concentration of the lysate.

Labeling of Azide-Modified Proteins with this compound

This protocol outlines the procedure for labeling azide-containing proteins with this compound.

Materials:

  • Azide-modified protein sample (from cell lysate or purified protein)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Dilute the azide-modified protein sample to a suitable concentration in the reaction buffer (e.g., 1-5 mg/mL).

  • Add the this compound stock solution to the protein sample. A 1.5- to 10-fold molar excess of the DBCO reagent over the azide-modified protein is recommended as a starting point.[9] The optimal ratio should be empirically determined.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Reactions can also be performed at 37°C to increase the reaction rate.[9]

  • (Optional) Quench any unreacted DBCO reagent by adding an excess of an azide-containing small molecule (e.g., sodium azide is not recommended as it can interfere with downstream applications).

  • Remove excess, unreacted this compound using a desalting column, dialysis, or protein precipitation.

ParameterRecommended ConditionReference
Protein Concentration 1-5 mg/mL[9]
Molar Excess of DBCO Reagent 1.5 - 10 fold[9]
Reaction Temperature 4°C, Room Temperature, or 37°C[9][10]
Reaction Time 1 - 12 hours[10]
Detection and Analysis of Biotinylated Proteins

4.3.1. Western Blot Analysis

  • Separate the labeled protein sample by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer.

  • Wash the membrane extensively with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4.3.2. Affinity Purification using Streptavidin Beads

  • Equilibrate streptavidin-conjugated agarose (B213101) or magnetic beads with a suitable binding buffer (e.g., PBS).

  • Incubate the labeled protein lysate with the streptavidin beads for 1-2 hours at 4°C with gentle rotation.

  • Wash the beads several times with binding buffer to remove non-specifically bound proteins.

  • Elute the biotinylated proteins from the beads.

4.3.3. Photocleavage and Elution

For elution of proteins captured with this compound:

  • Resuspend the streptavidin beads with the captured biotinylated proteins in a suitable buffer.

  • Expose the bead slurry to a near-UV lamp (e.g., 365 nm at 1-5 mW/cm²) for 5-25 minutes.[3][4] Greater than 90% release can typically be achieved.[11][12]

  • Centrifuge the beads and collect the supernatant containing the released proteins.

The following diagram illustrates the experimental workflow from metabolic labeling to protein analysis.

cluster_labeling Step 1: Metabolic Labeling cluster_click Step 2: SPAAC Reaction cluster_analysis Step 3: Analysis CellCulture Cell Culture AHA_Addition Add Azide Analog (AHA) CellCulture->AHA_Addition CellLysis Cell Lysis AHA_Addition->CellLysis AzideProtein Azide-Modified Protein Lysate CellLysis->AzideProtein Add_DBCO Add this compound AzideProtein->Add_DBCO Incubation Incubation Add_DBCO->Incubation BiotinProtein Biotinylated Protein Lysate Incubation->BiotinProtein WesternBlot Western Blot (Streptavidin-HRP) BiotinProtein->WesternBlot AffinityPurification Affinity Purification (Streptavidin Beads) BiotinProtein->AffinityPurification Photocleavage Photocleavage (~365 nm) AffinityPurification->Photocleavage MS_Analysis Mass Spectrometry Photocleavage->MS_Analysis

Experimental workflow for labeling and analysis.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for a variety of applications:

  • Proteome Profiling: Identification and quantification of newly synthesized proteins in response to various stimuli or in different disease states.[13]

  • Cell Surface Protein Labeling: Due to its membrane impermeability, it is ideal for specifically labeling and studying cell surface proteins.[14][15]

  • Target Identification and Validation: Used in chemical proteomics to identify the protein targets of small molecules.

  • Antibody-Drug Conjugate (ADC) Development: The bioorthogonal nature of the SPAAC reaction is beneficial for the site-specific conjugation of drugs to antibodies.[1]

  • Pull-Down Assays: Efficient capture of protein interaction partners.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Insufficient molar excess of DBCO reagent. - Suboptimal reaction conditions. - Inefficient metabolic labeling.- Increase the molar excess of this compound.[9] - Optimize incubation time and temperature.[9][10] - Optimize AHA concentration and incubation time.
High Background in Western Blots - Non-specific binding of streptavidin-HRP. - Incomplete removal of excess biotin reagent.- Increase the concentration of blocking agent and washing steps. - Ensure thorough removal of unreacted this compound.
Inefficient Photocleavage - Insufficient UV light exposure. - Incorrect wavelength of UV light.- Increase the duration or intensity of UV exposure. - Ensure the use of a lamp with a peak wavelength around 365 nm.[3][4]

Conclusion

This compound is a powerful and versatile reagent for the selective labeling of azide-modified proteins. Its water solubility, photocleavable linker, and bioorthogonal reactivity make it an invaluable tool for a wide range of applications in proteomics, cell biology, and drug discovery. By following the detailed protocols and guidelines presented in this guide, researchers can effectively utilize this reagent to advance their scientific investigations.

References

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Principles of SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient, bioorthogonal "click" reaction that forms a stable covalent bond between a cyclooctyne (B158145) and an azide (B81097).[] Unlike its predecessor, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it exceptionally well-suited for applications in living systems, including live-cell imaging and in vivo drug delivery.[2][3]

The reaction's driving force is the significant ring strain of the eight-membered cyclooctyne ring.[4] This inherent strain lowers the activation energy of the [3+2] Huisgen dipolar cycloaddition between the alkyne (the dipolarophile) and the azide (the 1,3-dipole), allowing the reaction to proceed rapidly and selectively under physiological conditions (temperature, pH, and aqueous environments).[4][5] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are largely inert to the vast array of functional groups present in biological systems, thus preventing unwanted side reactions.[2]

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Cyclooctyne -> p1 [arrowhead=none]; Azide -> p1 [arrowhead=none]; p1 -> TS [label="[3+2] Cycloaddition\n(Concerted Mechanism)"]; TS -> Triazole [label=""];

// Set max width graph [size="10,5!"]; } केंद Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Analysis of SPAAC Kinetics

The performance of a SPAAC reaction is primarily defined by its second-order rate constant (k), which is highly dependent on the structure of the cyclooctyne.[5] The evolution of cyclooctyne design has been driven by the need to increase reaction rates while maintaining stability in aqueous media. Faster kinetics are crucial for labeling low-abundance biomolecules and for tracking rapid dynamic processes.[5]

The table below summarizes the second-order rate constants for commonly used cyclooctynes with benzyl (B1604629) azide, a standard reference azide. This data provides a clear comparison of their relative reactivities.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k, M⁻¹s⁻¹)Key Features
DibenzocyclooctyneDBCO / ADIBO~0.6 - 1.0[6]High reactivity, widely used standard.[7]
Dibenzoannulated CyclooctyneDIBO~0.3 - 0.7[6]Robust reactivity.
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1[6]Smaller size, less hydrophobic than DBCO.[6]
Difluorinated CyclooctyneDIFO~0.076[5]One of the early, well-studied cyclooctynes.
BiarylazacyclooctynoneBARAC>1.0Among the most reactive cyclooctynes developed.[8]

Note: Reaction rates can vary based on the specific derivatives, solvent, and temperature used in the experiment.[6]

Evolution and Comparison of Cyclooctyne Reagents

The development of cyclooctyne reagents has been a balancing act between maximizing ring strain to increase reactivity and ensuring sufficient stability to avoid degradation or non-specific reactions in biological environments.

Cyclooctyne_Evolution

Detailed Experimental Protocols

Accurate kinetic analysis and successful bioconjugation require robust experimental procedures. Below are detailed protocols for determining reaction kinetics and for a general protein labeling experiment.

This method is used to determine the second-order rate constant by monitoring the reaction under pseudo-first-order conditions.[6]

  • Materials & Reagents:

    • Cyclooctyne of interest (e.g., DBCO).

    • Azide standard (e.g., benzyl azide or a fluorescent azide).

    • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

    • Spectrophotometer (UV-Vis or Fluorimeter).

    • Anhydrous DMSO for stock solutions.

  • Methodology:

    • Stock Solution Preparation: Prepare concentrated stock solutions of the cyclooctyne and azide in DMSO (e.g., 10 mM).

    • Reaction Setup: In a cuvette, dilute the azide to a final concentration in the reaction buffer. For UV-Vis, if using DBCO, a concentration that gives a clear absorbance peak (~309 nm) is suitable.

    • Initiate Reaction: To ensure pseudo-first-order kinetics, add the cyclooctyne stock solution to the cuvette so that its final concentration is at least 10-fold higher than the azide concentration. Mix quickly and immediately start recording data.[5]

    • Data Acquisition: Monitor the decrease in the azide's characteristic signal (or the cyclooctyne's absorbance) over time at fixed intervals.

    • Data Analysis:

      • Plot the natural logarithm of the signal (ln[Azide]) versus time (t).

      • The plot should be linear. The slope of this line is the pseudo-first-order rate constant (k').[6]

      • Calculate the second-order rate constant (k) using the equation: k = k' / [Cyclooctyne]₀ , where [Cyclooctyne]₀ is the initial concentration of the cyclooctyne.[6]

This protocol describes the conjugation of a cyclooctyne-modified molecule (e.g., a drug or fluorophore) to a protein that has been metabolically or enzymatically functionalized with an azide group.[9][10]

  • Materials & Reagents:

    • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Cyclooctyne-functionalized molecule (e.g., DBCO-fluorophore) dissolved in DMSO.

    • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis).

  • Methodology:

    • Protein Preparation: Dissolve the azide-modified protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Conjugation Reaction: Add a 5 to 20-fold molar excess of the cyclooctyne-molecule from its DMSO stock solution to the protein solution. The final concentration of DMSO should be kept low (ideally <10% v/v) to prevent protein denaturation.[9]

    • Incubation: Gently mix the solution and incubate at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the cyclooctyne's reactivity and reactant concentrations.[9]

    • Monitoring (Optional): Reaction progress can be monitored by techniques like LC-MS or SDS-PAGE if the conjugated molecule imparts a significant mass or charge shift.

    • Purification: Once the reaction is complete, purify the resulting bioconjugate to remove unreacted small molecules. SEC is often effective for separating the larger protein conjugate from smaller, unreacted reagents.

    • Analysis: Characterize the final conjugate using appropriate methods (e.g., mass spectrometry, UV-Vis spectroscopy) to determine the degree of labeling.

Experimental_Workflow

References

The Architect's Toolkit: A Deep Dive into Biotin-PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, precision, stability, and biocompatibility are paramount. Among the myriad of tools available, biotin-PEG linkers have emerged as indispensable architects, enabling the construction of sophisticated biomolecular conjugates for a vast range of applications, from targeted drug delivery to sensitive diagnostics. This technical guide provides an in-depth exploration of the core features of biotin-PEG linkers, offering quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their scientific endeavors.

Core Principles of Biotin-PEG Linkers

Biotin-PEG linkers are bifunctional molecules that synergistically combine the high-affinity, non-covalent interaction of biotin (B1667282) and avidin (B1170675) (or streptavidin) with the beneficial physicochemical properties of polyethylene (B3416737) glycol (PEG). This powerful combination addresses several key challenges in bioconjugation.[1][2]

The Biotin Anchor: At one end of the linker lies biotin (Vitamin H), a small molecule that binds to avidin and streptavidin with an exceptionally high affinity (dissociation constant, Kd ≈ 10⁻¹⁵ M).[3] This interaction is highly specific and robust, withstanding harsh conditions of pH, temperature, and denaturing agents, making it an ideal tool for purification, immobilization, and detection of biomolecules.[3][4]

The PEG Spacer: The polyethylene glycol (PEG) chain serves as a flexible, hydrophilic spacer arm. The inclusion of a PEG linker offers several significant advantages:

  • Enhanced Solubility and Stability: The hydrophilic nature of PEG improves the aqueous solubility of hydrophobic molecules and can protect the conjugated biomolecule from enzymatic degradation, thereby increasing its stability in biological environments.[5][6]

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response.[5][7][8][9][10][11]

  • Improved Pharmacokinetics: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation half-life in the bloodstream.[12]

  • Minimized Steric Hindrance: The flexible PEG spacer physically separates the biotin moiety from the conjugated biomolecule, minimizing steric hindrance and ensuring efficient binding of biotin to avidin or streptavidin.[2][13]

Quantitative Insights: The Impact of PEG Linker Properties

The rational design of bioconjugates requires a quantitative understanding of how linker properties influence the final product's performance. The length and architecture of the PEG chain are critical parameters that can be tuned to optimize a conjugate for a specific application.

Effect of PEG Linker Length

The length of the PEG chain significantly impacts the pharmacokinetic profile and binding affinity of the bioconjugate.

Parameter Effect of Increasing PEG Linker Length Quantitative Data Highlights References
ADC Clearance Rate DecreasesA PEG8 side chain was found to be the minimum length for optimal slower clearance of an MMAE conjugate, with longer chains (PEG12, PEG24) not providing a significant further advantage.[1][14][15]
In Vivo Efficacy of ADCs Generally IncreasesIn an NCI-N87 tumor model, a 10 kDa PEG chain modification, despite reducing in vitro cytotoxicity, significantly prolonged circulation half-life, leading to stronger tumor growth inhibition compared to shorter linkers.[16]
Binding Affinity to Avidin/Streptavidin DecreasesThe equilibrium dissociation constant (Kd) of PEGylated biotins with avidin increases (affinity decreases) with increasing PEG molecular weight. For a biotin-avidin complex, Kd is ~10⁻¹⁵ M, while for biotin-PEG5000-avidin, it increases to ~10⁻⁸ M.[14]
Therapeutic Index of ADCs Can be ImprovedLonger PEG chains can lead to a wider therapeutic window by improving the pharmacokinetic properties of the ADC.[17]
Comparison of Linear vs. Branched PEG Linkers

The architecture of the PEG linker also plays a crucial role in the properties of the final conjugate.

Linker Architecture Key Features Quantitative Data Highlights References
Linear PEG Simple, well-defined structure. Less steric hindrance for some applications.A study on PEGylated Human Serum Albumin showed a progressive increase in hydrodynamic radius with increasing linear PEG molecular weight (e.g., from 3.5 nm for unmodified HSA to 6.1 nm for 20 kDa linear PEG).[18]
Branched PEG Larger hydrodynamic volume compared to linear PEGs of the same molecular weight. Potential for higher drug loading in ADCs. More effective at shielding the conjugated molecule.A 20 kDa branched PEG conjugated to HSA resulted in a larger hydrodynamic radius (6.4 nm) compared to a 20 kDa linear PEG (6.1 nm).[18]

Experimental Protocols

The successful implementation of biotin-PEG linkers in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for common bioconjugation reactions.

Protein Biotinylation using NHS-PEG-Biotin

This protocol describes the conjugation of a biotin-PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEG-Biotin (e.g., Biotin-PEG4-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Biotin in DMF or DMSO to a stock concentration of 10-20 mg/mL.

  • Biotinylation Reaction:

    • Calculate the required volume of the NHS-PEG-Biotin stock solution to achieve a 10-20 fold molar excess over the protein.

    • Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin reagent using a desalting column or by dialyzing against PBS.

  • Determination of Biotinylation Degree: The extent of biotinylation can be determined using methods such as the HABA assay or a competition ELISA.[3][19][20][21][22]

Antibody Conjugation using Maleimide-PEG-Biotin

This protocol details the site-specific conjugation of a biotin-PEG linker to free sulfhydryl groups (e.g., from reduced cysteine residues) on an antibody.

Materials:

  • Antibody of interest (1-2 mg/mL in PBS, pH 7.2-7.4)

  • Maleimide-PEG-Biotin

  • Reducing agent (e.g., TCEP)

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Antibody Reduction (if necessary):

    • To generate free sulfhydryl groups, treat the antibody with a 10-fold molar excess of TCEP.

    • Incubate for 30 minutes at room temperature.

    • Remove the excess TCEP using a desalting column.

  • Reagent Preparation: Dissolve the Maleimide-PEG-Biotin in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add the Maleimide-PEG-Biotin stock solution to the reduced antibody solution to achieve a 5-fold molar excess.

    • Incubate for 1 hour at room temperature with gentle mixing.

  • Purification: Purify the biotinylated antibody from excess reagent using a desalting column.

Purification of Biotinylated Proteins by Avidin Affinity Chromatography

This protocol describes the purification of a biotinylated protein using its high affinity for immobilized avidin or streptavidin.[23][24][25][26]

Materials:

  • Biotinylated protein sample

  • Streptavidin-agarose resin or pre-packed column

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5 or 0.1 M Glycine, pH 2.8)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Resin Equilibration: Equilibrate the streptavidin resin with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading: Apply the biotinylated protein sample to the equilibrated resin.

  • Washing: Wash the resin with 10-20 column volumes of Binding/Wash Buffer to remove non-biotinylated proteins and other impurities.

  • Elution: Elute the bound biotinylated protein with Elution Buffer. Collect the fractions.

  • Neutralization: Immediately neutralize the eluted fractions by adding Neutralization Buffer.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and decision-making processes in the application of biotin-PEG linkers.

experimental_workflow cluster_prep Preparation cluster_reaction Bioconjugation cluster_purification Purification & Analysis prep_protein Prepare Protein/Molecule (Buffer Exchange) reaction Incubate Protein and Linker (Control Molar Ratio, Time, Temp) prep_protein->reaction prep_reagent Prepare Biotin-PEG Linker (Dissolve in DMSO/DMF) prep_reagent->reaction quenching Quench Reaction (Optional) reaction->quenching purification Purify Conjugate (Desalting/Dialysis) reaction->purification If no quenching quenching->purification analysis Characterize Conjugate (Degree of Biotinylation, Activity) purification->analysis

Caption: General experimental workflow for bioconjugation with biotin-PEG linkers.

linker_selection cluster_application Application Type cluster_linker_choice Linker Characteristics start Start: Define Application drug_delivery Targeted Drug Delivery start->drug_delivery diagnostics Diagnostics (ELISA) start->diagnostics purification Affinity Purification start->purification long_peg Long PEG Chain (>12 units) drug_delivery->long_peg Improve PK cleavable Cleavable Linker drug_delivery->cleavable Drug Release short_peg Short PEG Chain (2-6 units) diagnostics->short_peg Reduce Steric Hindrance non_cleavable Non-Cleavable Linker diagnostics->non_cleavable Stable Signal purification->non_cleavable Stable Capture

Caption: Logical decision tree for selecting a biotin-PEG linker based on application.

targeted_delivery drug_conjugate Biotin-PEG-Drug Conjugate circulation Systemic Circulation drug_conjugate->circulation target_cell Target Cell (Overexpressing Biotin Receptor) circulation->target_cell non_target_cell Non-Target Cell circulation->non_target_cell Reduced Uptake receptor_binding Biotin Receptor Binding target_cell->receptor_binding internalization Endocytosis receptor_binding->internalization drug_release Drug Release (e.g., via cleavable linker) internalization->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Simplified signaling pathway of targeted drug delivery using a biotin-PEG conjugate.

Conclusion

Biotin-PEG linkers represent a versatile and powerful class of reagents in the bioconjugation toolbox. Their unique combination of high-affinity binding and the beneficial properties of PEG allows for the creation of highly specific, stable, and biocompatible conjugates. By understanding the quantitative impact of linker length and architecture, and by employing robust experimental protocols, researchers can rationally design and synthesize innovative biomolecular constructs to advance the fields of drug delivery, diagnostics, and beyond. This guide provides a foundational framework to aid in the strategic selection and application of biotin-PEG linkers, empowering scientists to build the next generation of bioconjugates.

References

WSPC Biotin-PEG3-DBCO: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of WSPC Biotin-PEG3-DBCO, a trifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and diagnostic assay development. This document consolidates available data on its physicochemical properties, offers generalized experimental protocols for its characterization, and presents visual workflows to aid in experimental design.

Core Concepts and Structure

This compound is a versatile chemical tool featuring three key functional moieties:

  • A Water-Soluble Phosphine Catalyst (WSPC) Moiety: While the acronym "WSPC" is used in the product name, the structure provided by suppliers reveals a sulfonated compound, which imparts water solubility. This feature is critical for applications in aqueous biological environments, rendering the molecule membrane-impermeable.[1][2][3][4]

  • A Biotin Moiety: This allows for strong and specific binding to avidin (B1170675) and streptavidin, a cornerstone of many detection and purification systems.

  • A Dibenzocyclooctyne (DBCO) Group: This strained alkyne facilitates copper-free "click chemistry" reactions with azide-functionalized molecules. This bioorthogonal conjugation method is highly efficient and avoids the cytotoxicity associated with copper catalysts.[5]

  • A Polyethylene Glycol (PEG) Spacer (PEG3): The short PEG chain enhances aqueous solubility, reduces steric hindrance between the conjugated molecules, and can minimize aggregation.[6][7]

Solubility Profile

The solubility of this compound is a key attribute for its application in biological systems. The presence of the sulfonate group and the PEG spacer contributes significantly to its behavior in various solvents.

Qualitative Solubility:

Based on information from suppliers and analogous compounds, this compound is soluble in polar aprotic solvents. The hydrophilic components suggest some degree of aqueous solubility.

SolventSolubilityCitation
Dimethyl sulfoxide (B87167) (DMSO)Soluble[7]
Dimethylformamide (DMF)Soluble[7]
Dichloromethane (DCM)Likely Soluble[8]
Tetrahydrofuran (THF)Likely Soluble[8]
ChloroformLikely Soluble[8]
Aqueous MediaThe sulfonate group and PEG spacer enhance solubility in aqueous buffers. The molecule is described as having a water-soluble sulfonate group, making it membrane-impermeable.[1][2][3][4][9][10]

Quantitative Solubility Data:

Stability and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

Storage Recommendations:

ConditionDurationRecommendationsCitations
Long-TermMonths to yearsStore at -20°C.[1][7][9]
Stock SolutionsUp to 6 monthsStore at -80°C. For shorter periods (1 month), -20°C is acceptable. It is recommended to store under an inert gas like nitrogen and protect from light.[11]
Short-TermDays to weeksStore at 0-4°C.[1][9]
ShippingShipped at ambient temperature as it is considered stable for a few weeks.[1][9]

Handling and Stability Considerations:

  • Moisture Sensitivity: The DBCO group and other functionalities can be sensitive to moisture. It is recommended to allow the vial to equilibrate to room temperature before opening to prevent condensation.[7] Store in a sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[6]

  • Light Sensitivity: The DBCO moiety can be light-sensitive. Protect the compound and its solutions from prolonged exposure to light.[6][7]

  • pH Stability: While specific data is unavailable, PEGylated compounds can be susceptible to hydrolysis of ether linkages under strong acidic conditions and elevated temperatures. The biotin-protein bond, in general, can be susceptible to cleavage in human plasma.

  • Incompatible Reagents: Avoid buffers that contain primary amines (e.g., Tris, glycine) or azides, as these can react with the functional groups of the molecule.[7]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided for solutions. It is best practice to aliquot stock solutions into single-use volumes.

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of reagents like this compound. These should be adapted and optimized for specific experimental contexts.

Protocol 1: Determination of Aqueous Solubility

This protocol provides a general method for determining the equilibrium solubility of this compound in a specific aqueous buffer.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a microcentrifuge tube.

    • Ensure a visible amount of undissolved solid remains.

  • Equilibration:

    • Incubate the mixture at a controlled temperature (e.g., 25°C) on a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with the same buffer to a concentration within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection (monitoring the DBCO chromophore) or Mass Spectrometry (LC-MS).

    • Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

Protocol 2: Assessment of Stability in Solution

This protocol outlines a general approach for evaluating the stability of this compound under various conditions over time.

  • Preparation of Stock Solution:

    • Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Preparation of Test Samples:

    • Dilute the stock solution to a final, known concentration in the aqueous buffer or solvent system of interest.

  • Incubation under Stress Conditions:

    • Aliquot the test samples and incubate them under various conditions, such as:

      • Different temperatures (e.g., 4°C, 25°C, 37°C).

      • Different pH values.

      • Exposure to light versus protected from light.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • Quenching and Storage (if necessary):

    • If further degradation is a concern, the reaction can be quenched (e.g., by rapid freezing). Store samples at -80°C until analysis.

  • Analysis:

    • Analyze the samples using a stability-indicating analytical method, such as reverse-phase HPLC.

    • Compare the peak area of the intact this compound at each time point to the initial (time 0) sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Visualized Workflows and Relationships

Diagram 1: Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess this compound to buffer B Equilibrate at constant temperature with agitation (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Quantify concentration via HPLC or LC-MS D->E F Calculate equilibrium solubility E->F

Caption: A generalized workflow for determining the equilibrium solubility of W.

Diagram 2: Factors Influencing Stability

G Factors Influencing this compound Stability cluster_factors Environmental Factors cluster_reagents Reagent Compatibility A Temperature Degradation Degradation A->Degradation B pH B->Degradation C Light Exposure C->Degradation D Presence of O2 / Oxidizing Agents D->Degradation E Primary Amines (e.g., Tris) E->Degradation Reacts with active esters if present F Azides F->Degradation Reacts with DBCO Stability This compound Stability Degradation->Stability influences

Caption: A diagram illustrating the key factors that can influence the chemical s.

References

The Ultimate Guide to DBCO Reagents: Revolutionizing Biological Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic fields of biological research and pharmaceutical development, the quest for precise and efficient molecular tools is paramount. Dibenzocyclooctyne (DBCO) reagents have emerged as a cornerstone of modern bioconjugation, offering unparalleled specificity and biocompatibility through copper-free click chemistry. This technical guide provides an in-depth exploration of the applications of DBCO reagents, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the full potential of this transformative technology.

The Power of Copper-Free Click Chemistry

At the heart of DBCO's utility lies the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that enables the covalent ligation of molecules in complex biological environments without the need for a toxic copper catalyst.[][2] This reaction is characterized by its high efficiency, rapid kinetics, and the formation of a stable triazole linkage.[][2][3][4] The inherent strain of the cyclooctyne (B158145) ring in DBCO reagents drives the reaction with azide-functionalized molecules, ensuring high selectivity and minimal off-target reactions.[][3][4] This bioorthogonality means that DBCO and azide (B81097) groups do not interfere with native biological processes, making them ideal for in vivo applications.[][4][5]

Core Applications in Biological Research

DBCO reagents have found widespread use across various disciplines due to their versatility and robust performance.[3][6] Key application areas include:

  • Bioconjugation and Labeling: DBCO reagents are extensively used to label a wide array of biomolecules, including proteins, nucleic acids, and lipids, with probes for detection, imaging, and purification.[][3] This has revolutionized the study of cellular processes and biomolecular interactions.[3]

  • Drug Discovery and Development: In the pharmaceutical industry, DBCO chemistry facilitates the development of novel drug delivery systems, antibody-drug conjugates (ADCs), and targeted therapeutics.[3][7] By attaching targeting ligands or imaging agents to drug candidates, researchers can enhance their specificity and efficacy.[3]

  • In Vivo Imaging: The biocompatibility of the copper-free click reaction makes DBCO reagents invaluable for real-time imaging of biological processes in living organisms.[5][8][9] This has opened new avenues for disease diagnosis and monitoring therapeutic responses.

  • Proteomics and Genomics: While direct applications in high-throughput sequencing are still emerging, the principles of bioconjugation enabled by DBCO are fundamental to many proteomic and genomic research techniques that rely on the specific labeling and capture of proteins and nucleic acids.

Quantitative Data Summary

The efficiency and stability of bioconjugation are critical for successful experimental outcomes. The following tables summarize key quantitative data for DBCO reagents and compare them with other common bioconjugation chemistries.

ParameterDBCO-Azide (SPAAC)BCN-Azide (SPAAC)Tetrazine LigationMaleimide-ThiolAmide Bond (NHS Ester)
Reactive Partners DBCO + AzideBCN + AzideTetrazine + TCOMaleimide + ThiolNHS Ester + Amine
Half-life in presence of GSH ~71 minutes~6 hoursVariable, moiety-dependent~4 minutesVery High
Key Stability Considerations The hydrophobicity of the DBCO group can lead to aggregation and faster clearance.BCN is generally more stable to thiols like GSH compared to DBCO.Tetrazine and TCO stability can be influenced by serum components and isomerization.Susceptible to retro-Michael reaction and exchange with serum thiols like albumin.Amide bonds are generally very stable under physiological conditions.

Table 1: Comparative Stability of Bioconjugation Linkers in the presence of Glutathione (GSH).[10]

Reaction ParameterRecommended Conditions
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1 (can be inverted if the azide is precious)
Temperature 4°C to 37°C
Reaction Time 2 to 48 hours

Table 2: General Reaction Conditions for DBCO-Azide Conjugation.[11]

Experimental Protocols

Detailed and reliable protocols are essential for reproducible research. The following sections provide step-by-step methodologies for key experiments utilizing DBCO reagents.

Protocol 1: Antibody Labeling with DBCO-NHS Ester

This protocol outlines the procedure for conjugating a DBCO moiety to an antibody via its primary amines using a DBCO-NHS ester.

Materials:

  • Antibody solution (1-10 mg/mL in a suitable buffer like PBS, pH ~7.4)[12]

  • DBCO-NHS ester (freshly prepared 10 mM solution in anhydrous DMSO)[12][13]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)[12][14]

  • Spin desalting columns or dialysis equipment for purification[13][15]

Procedure:

  • Preparation: Ensure the antibody solution is free of extraneous proteins like BSA and gelatin, and buffers do not contain sodium azide.[13] If necessary, perform buffer exchange.

  • Reaction Setup: Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[12][13] The final DMSO concentration should be kept below 20%.[12][13]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[13][15]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[14]

  • Purification: Remove unreacted DBCO-NHS ester using a spin desalting column or through dialysis.[13][15]

  • Characterization: The degree of labeling can be determined by UV-Vis spectroscopy, as DBCO has a characteristic absorbance around 310 nm.[12][15]

Protocol 2: Copper-Free Click Reaction with Azide-Modified Molecules

This protocol describes the subsequent reaction of the DBCO-labeled antibody with an azide-functionalized molecule (e.g., an oligonucleotide or a small molecule drug).

Materials:

  • DBCO-functionalized antibody (from Protocol 1)

  • Azide-modified molecule

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reaction Setup: Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.[12][13]

  • Incubation: Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature.[12][13]

  • Validation: The formation of the conjugate can be validated by SDS-PAGE, where the conjugate will show a higher molecular weight band compared to the unconjugated antibody.[12][13]

  • Purification: Remove the unreacted azide-modified molecule using an appropriate liquid chromatography method (e.g., reverse phase or ion exchange HPLC).[13]

Visualizing Workflows and Pathways

Understanding the logical flow of experiments and the underlying biological pathways is crucial. The following diagrams, generated using Graphviz, illustrate key processes involving DBCO reagents.

Antibody_Drug_Conjugate_Workflow cluster_activation Activation Steps cluster_conjugation Conjugation & Purification Antibody Antibody DBCO_Antibody DBCO-Activated Antibody Antibody->DBCO_Antibody Amine Coupling DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Antibody Azide_Drug Azide-Modified Drug ADC Antibody-Drug Conjugate (ADC) Azide_Drug->ADC DBCO_Antibody->ADC Copper-Free Click Reaction Purification Purification ADC->Purification

Antibody-Drug Conjugate (ADC) Synthesis Workflow.

In_Vivo_Targeting_Workflow cluster_targeting In Vivo Targeting Strategy Metabolic_Labeling Metabolic Glycoengineering (Ac4ManNAz administration) Tumor_Cell Tumor Cell with Surface Azides Metabolic_Labeling->Tumor_Cell Expresses Azides on Cell Surface Targeted_Delivery Targeted Nanoparticle Accumulation Tumor_Cell->Targeted_Delivery SPAAC Reaction DBCO_Nanoparticle DBCO-Functionalized Nanoparticle (e.g., Liposome) DBCO_Nanoparticle->Targeted_Delivery

In Vivo Tumor Targeting via Metabolic Labeling and DBCO.

Conclusion

DBCO reagents have fundamentally changed the landscape of bioconjugation and biological research. Their ease of use, high reactivity, and biocompatibility have empowered scientists to explore complex biological systems with unprecedented precision. As research continues to advance, the applications of DBCO-based copper-free click chemistry are expected to expand further, driving innovation in diagnostics, therapeutics, and our fundamental understanding of biology.

References

A Technical Deep Dive: Biotin-DBCO and the Landscape of Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and robust attachment of biotin (B1667282) to biomolecules is a cornerstone of modern molecular biology and drug discovery. This in-depth technical guide explores the key differences between Biotin-Dibenzocyclooctyne (Biotin-DBCO) and other prevalent biotinylation reagents, providing a comparative analysis of their mechanisms, efficiency, and stability to inform the selection of the optimal tool for your research needs.

Introduction to Biotinylation

Biotin, a small vitamin, exhibits an extraordinarily strong and specific non-covalent interaction with avidin (B1170675) and streptavidin proteins (dissociation constant, Kd ≈ 10⁻¹⁵ M)[1]. This high-affinity interaction forms the basis of numerous applications, including the detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules[2]. The process of covalently attaching biotin to a target molecule is known as biotinylation. The choice of biotinylation reagent is critical and depends on the functional groups available on the target biomolecule, the desired specificity of labeling, and the experimental conditions.

This guide focuses on the distinction between Biotin-DBCO, a key player in bioorthogonal click chemistry, and traditional biotinylation reagents that target common functional groups like primary amines and thiols.

The Rise of Bioorthogonal Chemistry: Biotin-DBCO and SPAAC

Biotin-DBCO is a biotinylation reagent that contains a dibenzocyclooctyne (DBCO) group. This group is central to a powerful class of bioorthogonal reactions known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Bioorthogonal reactions occur in a biological environment without interfering with native biochemical processes[3].

The key advantage of the Biotin-DBCO/azide (B81097) reaction is that it is a "click chemistry" reaction that does not require a cytotoxic copper catalyst, which is necessary for the more traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4][5]. This makes Biotin-DBCO particularly well-suited for applications in living cells and whole organisms[3][4].

The reaction proceeds via a [3+2] cycloaddition between the strained alkyne (DBCO) and an azide group, which must be metabolically or chemically introduced into the target biomolecule beforehand. This two-step approach provides a high degree of specificity.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Biotin_DBCO Biotin-DBCO Triazole_Product Stable Triazole Linkage (Biotinylated Biomolecule) Biotin_DBCO->Triazole_Product SPAAC (Copper-Free) Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Triazole_Product

Figure 1: Mechanism of Biotin-DBCO labeling via SPAAC.

Traditional Biotinylation Reagents: Targeting Abundant Functional Groups

In contrast to the bioorthogonal approach of Biotin-DBCO, traditional biotinylation reagents target naturally occurring and abundant functional groups on biomolecules. The two most common classes are amine-reactive and thiol-reactive reagents.

Amine-Reactive Biotinylation: NHS-Esters

N-hydroxysuccinimide (NHS) esters of biotin, such as NHS-Biotin, are the most widely used class of biotinylation reagents[6]. They react efficiently with primary amines (-NH₂) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues to form stable amide bonds[6][7].

The reaction is typically carried out in buffers at a pH of 7-9[6]. However, a major consideration with NHS-esters is their susceptibility to hydrolysis in aqueous solutions, which increases with pH[8][9]. This competing reaction can reduce labeling efficiency.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products NHS_Biotin NHS-Biotin Amide_Bond Stable Amide Bond (Biotinylated Protein) NHS_Biotin->Amide_Bond Acylation NHS_leaving_group NHS NHS_Biotin->NHS_leaving_group Release Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Amide_Bond

Figure 2: Mechanism of NHS-Biotin labeling of primary amines.
Thiol-Reactive Biotinylation: Maleimides

Maleimide-activated biotin reagents, such as Maleimide-PEG-Biotin, are highly specific for sulfhydryl groups (-SH) found on cysteine residues[10]. The reaction, a Michael addition, proceeds efficiently at a pH range of 6.5-7.5 to form a stable thioether bond[11][12]. At pH values above 7.5, maleimides can exhibit some reactivity towards primary amines, reducing their specificity[11]. The stability of the resulting thioether linkage can be a concern, as it can undergo a retro-Michael reaction, particularly in the presence of other thiols[13][14].

Maleimide_Reaction cluster_reactants Reactants cluster_product Product Maleimide_Biotin Maleimide-Biotin Thioether_Bond Stable Thioether Bond (Biotinylated Protein) Maleimide_Biotin->Thioether_Bond Michael Addition Sulfhydryl_Group Sulfhydryl Group (e.g., Cysteine) Sulfhydryl_Group->Thioether_Bond

Figure 3: Mechanism of Maleimide-Biotin labeling of sulfhydryl groups.

Comparative Analysis of Biotinylation Reagents

The choice of biotinylation reagent has significant implications for the outcome of an experiment. The following tables summarize the key quantitative and qualitative differences between Biotin-DBCO, NHS-Biotin, and Maleimide-Biotin.

Quantitative Comparison
ParameterBiotin-DBCO (SPAAC)NHS-BiotinMaleimide-Biotin
Second-Order Rate Constant ~0.1 - 8.6 M⁻¹s⁻¹[15][16][17]Varies with pH and amine pKa~1000x faster than reaction with amines at pH 7[11][12]
Optimal pH Physiological (typically ~7.4)7 - 9[6]6.5 - 7.5[11]
Reaction Time Typically 1-4 hours30 minutes - 2 hours[18]2 hours to overnight[19]
Labeling Efficiency High, dependent on azide incorporationCan be high, but affected by hydrolysis[7]High for accessible thiols
Linkage Stability Very Stable TriazoleStable Amide BondStable Thioether, but susceptible to retro-Michael reaction[13][14]
Hydrolysis Half-life of Reagent Not applicable (stable in aqueous solution)4-5 hours at pH 7, 10 minutes at pH 8.6[8][20]Hydrolyzes at pH > 7.5[21]
Qualitative Comparison
FeatureBiotin-DBCONHS-BiotinMaleimide-Biotin
Target Functional Group AzidePrimary Amine (-NH₂)Sulfhydryl (-SH)
Specificity High (Bioorthogonal)Moderate (targets all accessible primary amines)High (for thiols at optimal pH)
Requirement for Target Modification Yes (Azide introduction)NoNo
Suitability for Live Cell Labeling Excellent (Copper-free)[3]Membrane permeable versions available, but can label intracellularly non-specifically[7]Can be used, but potential for off-target reactions
Key Advantage Bioorthogonality, high specificity, copper-freeTargets abundant functional groups, one-step reactionHigh specificity for thiols
Key Limitation Requires pre-modification of the target with an azidePotential for non-specific labeling, hydrolysis of reagentCysteine residues are less abundant than lysines, linkage stability can be an issue

Experimental Protocols

Detailed and validated experimental protocols are crucial for successful biotinylation. Below are representative protocols for protein labeling using Biotin-DBCO, NHS-Biotin, and Maleimide-Biotin.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_quantification Quantification Prepare_Protein Prepare Protein Solution (in appropriate buffer) Mix Mix Protein and Reagent Prepare_Protein->Mix Prepare_Reagent Prepare Biotinylation Reagent Stock Solution Prepare_Reagent->Mix Incubate Incubate (specific time and temperature) Mix->Incubate Remove_Excess Remove Excess Reagent (e.g., dialysis, gel filtration) Incubate->Remove_Excess Quantify Quantify Degree of Biotinylation (e.g., HABA assay) Remove_Excess->Quantify

Figure 4: General workflow for protein biotinylation.
Protocol 1: Biotinylation of Azide-Modified Protein with Biotin-DBCO

  • Protein Preparation: Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of Biotin-DBCO in a water-miscible organic solvent such as DMSO or DMF (e.g., 10 mM).

  • Reaction: Add a 10-20 fold molar excess of the Biotin-DBCO stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing[16].

  • Purification: Remove excess, unreacted Biotin-DBCO by dialysis, gel filtration (e.g., Sephadex G-25), or spin desalting columns.

Protocol 2: Biotinylation of Protein with NHS-Biotin
  • Protein Preparation: Dissolve the protein in an amine-free buffer at pH 7.2-8.0 (e.g., PBS, HEPES) to a concentration of 1-10 mg/mL[18]. Tris buffers should be avoided as they contain primary amines.

  • Reagent Preparation: Immediately before use, prepare a stock solution of NHS-Biotin in an anhydrous organic solvent like DMSO or DMF (e.g., 20 mg/mL)[18].

  • Reaction: Add a 10-20 fold molar excess of the NHS-Biotin stock solution to the protein solution[18]. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C[18].

  • Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing buffer, such as Tris or glycine.

  • Purification: Remove unreacted NHS-Biotin and the NHS leaving group by dialysis or gel filtration.

Protocol 3: Biotinylation of Protein with Maleimide-Biotin
  • Protein Preparation: Dissolve the protein containing free sulfhydryl groups in a sulfhydryl-free buffer at pH 6.5-7.5 (e.g., PBS) to a concentration of 1-10 mg/mL[11]. If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Reagent Preparation: Prepare a stock solution of Maleimide-Biotin in an organic solvent such as DMSO or DMF (e.g., 10 mg/mL).

  • Reaction: Add a 10-20 fold molar excess of the Maleimide-Biotin stock solution to the protein solution[22].

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing[19].

  • Purification: Remove unreacted Maleimide-Biotin by dialysis or gel filtration.

Protocol 4: Quantification of Biotinylation (HABA Assay)

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method to estimate the degree of biotinylation[22].

  • Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS) according to the manufacturer's instructions[22][23].

  • Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm[22].

  • Add Biotinylated Sample: Add a known amount of the purified biotinylated protein to the HABA/Avidin solution and mix.

  • Measure Final Absorbance: Once the absorbance reading at 500 nm stabilizes, record the value[22].

  • Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA from avidin. The molar substitution ratio (moles of biotin per mole of protein) can be calculated based on a standard curve or by using the extinction coefficient of the HABA-avidin complex[22]. More sensitive fluorescent-based quantification kits are also commercially available[6][24][25].

Conclusion: Selecting the Right Tool for the Job

The choice between Biotin-DBCO and other biotinylation reagents is dictated by the specific requirements of the experiment.

  • Biotin-DBCO is the reagent of choice for applications requiring high specificity and biocompatibility, particularly in living systems. The necessity of introducing an azide handle into the target molecule provides an unparalleled level of control over the labeling site.

  • NHS-Biotin remains a workhorse for general-purpose biotinylation of proteins and other amine-containing molecules. Its one-step procedure is convenient, but researchers must be mindful of the potential for non-specific labeling and the hydrolytic instability of the reagent.

  • Maleimide-Biotin offers high specificity for cysteine residues, which are often strategically located or can be introduced via site-directed mutagenesis for controlled labeling. The stability of the resulting thioether bond should be considered, especially for in vivo applications.

By understanding the distinct chemical principles, reaction kinetics, and stability profiles of these reagents, researchers can make informed decisions to optimize their experimental design and achieve reliable and reproducible results in their pursuit of scientific discovery and therapeutic innovation.

References

The Strategic Role of WSPC Biotin-PEG3-DBCO in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. The elegant design of these heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for ubiquitination and subsequent proteasomal degradation, relies heavily on the linker component that connects the target-binding and E3 ligase-binding moieties. The linker is not a mere spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.

This technical guide delves into the core functionalities and applications of a specific and versatile linker, WSPC Biotin-PEG3-DBCO, in the development of novel PROTACs. This linker is distinguished by its three key components: a biotin (B1667282) handle for downstream applications, a polyethylene (B3416737) glycol (PEG) spacer for optimizing spatial orientation and improving solubility, and a dibenzocyclooctyne (DBCO) group for efficient and bioorthogonal conjugation.

Data Presentation: Degradation Performance of PROTACs with PEG Linkers

Table 1: Degradation Performance of BTK-Targeting PROTACs with PEG Linkers

PROTACTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
NC-1 BTKThalidomidePEG62.297Mino[1]
DBt-5 BTKDCAF1 binderPEG1255>80Not Specified[2]

Note: The data presented is for PROTACs with similar PEG-based linkers and serves as a representative example of the performance metrics achievable.

Table 2: Degradation Performance of BRD4-Targeting PROTACs with PEG Linkers

| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Cell Line | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | PROTAC 1 | BRD4 | Pomalidomide | Optimized PEG | < 1 | Burkitt's lymphoma |[3] | | Compound 34 | BRD4 | CRBN Ligand | PEG-based | 60 | MDA-MB-231 |[4] | | Compound 37 | BRD4 | CRBN Ligand | PEG-based | 62 | MDA-MB-231 |[4] |

Note: The data presented is for PROTACs with similar PEG-based linkers and serves as a representative example of the performance metrics achievable.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. The following protocols provide a framework for the synthesis of a PROTAC using this compound and its subsequent biological characterization.

Protocol 1: Two-Step Synthesis of a Biotinylated PROTAC via SPAAC

This protocol describes the synthesis of a biotinylated PROTAC by first conjugating an E3 ligase ligand to the this compound linker, followed by a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with an azide-functionalized target protein ligand.

Step 1: Amide Coupling of this compound with an Amine-Containing E3 Ligase Ligand (e.g., Pomalidomide derivative)

  • Reagents and Materials:

    • This compound

    • Amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH2)

    • Anhydrous Dimethylformamide (DMF)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Reaction vessel, magnetic stirrer, nitrogen atmosphere setup

    • Ethyl acetate, water, brine, anhydrous sodium sulfate

    • Rotary evaporator, flash chromatography system

  • Procedure:

    • Dissolve this compound (1.0 eq) and the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF in a reaction vessel under a nitrogen atmosphere.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Biotin-PEG3-DBCO-E3 Ligase Ligand conjugate.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • Reagents and Materials:

    • Biotin-PEG3-DBCO-E3 Ligase Ligand conjugate (from Step 1)

    • Azide-functionalized target protein ligand (e.g., JQ1-Azide)

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

    • Reaction vessel, magnetic stirrer

    • Preparative reverse-phase HPLC system with a C18 column

    • Lyophilizer

  • Procedure:

    • Dissolve the Biotin-PEG3-DBCO-E3 Ligase Ligand conjugate (1.0 eq) and the azide-functionalized target protein ligand (1.1 eq) in anhydrous DMSO.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be protected from light to prevent degradation of the DBCO group.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final biotinylated PROTAC by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol outlines the procedure to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Reagents and Materials:

    • Cell line expressing the target protein

    • Biotinylated PROTAC

    • Vehicle control (DMSO)

    • Cell culture medium and supplements

    • 6-well plates

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli buffer

    • SDS-PAGE gels, running and transfer buffers

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (against target protein and loading control, e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system and densitometry software

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the biotinylated PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

    • SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: Biotin-Based Pull-Down Assay for Target Engagement

This protocol utilizes the biotin tag on the PROTAC to confirm its engagement with the target protein in a cellular context.

  • Reagents and Materials:

    • Cells treated with biotinylated PROTAC or vehicle control

    • Lysis buffer (non-denaturing)

    • Streptavidin-coated magnetic beads

    • Wash buffers (e.g., PBS with 0.1% Tween-20)

    • Elution buffer (e.g., SDS-PAGE sample buffer)

    • Western blot reagents (as in Protocol 2)

  • Procedure:

    • Cell Lysis: Treat cells with the biotinylated PROTAC for a short duration (e.g., 1-4 hours) to allow for target engagement without significant degradation. Lyse the cells in a non-denaturing lysis buffer.

    • Affinity Capture: Incubate the cell lysate with pre-washed streptavidin-coated magnetic beads to capture the biotinylated PROTAC and any bound proteins.

    • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Western Blot Analysis: Analyze the eluate by Western blotting using an antibody against the target protein to confirm its presence, thus demonstrating target engagement by the PROTAC.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows in PROTAC development with this compound.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

PROTAC_Synthesis_Workflow Synthetic Workflow for Biotinylated PROTAC Start Start: Ligand & Linker Ligand_E3 Amine-functionalized E3 Ligase Ligand Start->Ligand_E3 Linker This compound Start->Linker Ligand_POI Azide-functionalized POI Ligand Start->Ligand_POI Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Ligand_E3->Step1 Linker->Step1 Step2 Step 2: SPAAC Reaction (DMSO) Ligand_POI->Step2 Intermediate Biotin-PEG3-DBCO- E3 Ligase Ligand Step1->Intermediate Intermediate->Step2 Final_PROTAC Final Biotinylated PROTAC Step2->Final_PROTAC Purification HPLC Purification & Lyophilization Final_PROTAC->Purification End Characterized PROTAC Purification->End

Caption: Synthetic Workflow for a Biotinylated PROTAC.

Experimental_Workflow Experimental Workflow for Biotinylated PROTAC Evaluation cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro & Cellular Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesize Biotinylated PROTAC Cell_Culture Cell Culture Synthesis->Cell_Culture Treatment PROTAC Treatment (Dose & Time Course) Cell_Culture->Treatment Degradation_Assay Western Blot for Protein Degradation (DC50, Dmax) Treatment->Degradation_Assay Target_Engagement Biotin Pull-Down Assay Treatment->Target_Engagement Data_Analysis Quantify Degradation & Identify Off-Targets Degradation_Assay->Data_Analysis Proteomics Pull-Down + Mass Spec (Selectivity Profiling) Target_Engagement->Proteomics Proteomics->Data_Analysis Conclusion Lead Optimization Data_Analysis->Conclusion Linker_Logic Logical Relationship of this compound Components Linker This compound Biotin Biotin Moiety Linker->Biotin PEG3 PEG3 Spacer Linker->PEG3 DBCO DBCO Group Linker->DBCO Biotin_Func Function: - Affinity Tag for Purification - Detection in Assays - Immobilization Biotin->Biotin_Func PEG3_Func Function: - Provides Optimal Spacing - Enhances Solubility - Improves Pharmacokinetics PEG3->PEG3_Func DBCO_Func Function: - Enables Copper-Free Click Chemistry (SPAAC) - Bioorthogonal Conjugation - High Reaction Efficiency DBCO->DBCO_Func

References

Methodological & Application

Protocol for labeling cell surface proteins with WSPC Biotin-PEG3-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the labeling of cell surface proteins using WSPC Biotin-PEG3-DBCO. This method is a powerful tool for identifying, quantifying, and tracking cell surface proteins, which play crucial roles in cellular signaling, cell-cell interactions, and as therapeutic targets. The protocol is based on a two-step process: first, the metabolic incorporation of an azide-functionalized monosaccharide into cellular glycans, and second, the specific and covalent labeling of these azide (B81097) groups with this compound via a copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC).[1][2]

This compound is a water-soluble, membrane-impermeable reagent, ensuring that labeling is restricted to the cell surface. The dibenzocyclooctyne (DBCO) group reacts specifically with azide groups without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[3] The polyethylene (B3416737) glycol (PEG) spacer enhances the reagent's solubility and minimizes steric hindrance. Following labeling, the biotin (B1667282) tag allows for the detection, visualization, and purification of the labeled proteins using streptavidin-based methods.

Principle of the Method

The labeling strategy involves two key stages:

  • Metabolic Glycoengineering: Cells are cultured in the presence of a peracetylated azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz). Cellular enzymes process this sugar analog and incorporate it into the glycan chains of cell surface glycoproteins. This results in the presentation of azide groups on the cell surface.[4][5]

  • Copper-Free Click Chemistry: The azide-labeled cells are then treated with this compound. The DBCO group on the reagent undergoes a highly efficient and specific SPAAC reaction with the azide groups on the cell surface glycoproteins, forming a stable triazole linkage and effectively tagging the proteins with biotin.[6][7]

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Parameters

ParameterLive Cell LabelingFixed Cell LabelingLysate Labeling
Metabolic Labeling (Azide Sugar)
Ac4ManNAz Concentration25-50 µM25-50 µMN/A
Incubation Time48-72 hours48-72 hoursN/A
Incubation Temperature37°C37°CN/A
SPAAC Reaction (this compound)
This compound Concentration20-50 µM20-50 µM10 µM
Incubation Time15-60 minutes60 minutes60 minutes
Incubation Temperature37°C or Room TemperatureRoom TemperatureRoom Temperature
Buffer System PBS, DMEM, or HEPES (pH 7.0-7.4)PBSLysis Buffer

Table 2: Buffers and Solutions

Buffer/SolutionCompositionPurpose
Complete Culture MediumBasal medium (e.g., DMEM) + 10% FBS + 1% Penicillin-StreptomycinCell culture
Phosphate-Buffered Saline (PBS)137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4Washing cells
Quenching BufferPBS + 100 mM GlycineTo stop biotinylation reactions (for NHS-ester biotin as a control)
Lysis Buffer (RIPA)50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitorsCell lysis for protein extraction
Flow Cytometry BufferPBS + 2% BSA or FBSStaining and washing for flow cytometry

Experimental Protocols

Part 1: Metabolic Labeling of Cell Surface Glycans with Azide Sugars

This protocol describes the incorporation of azide groups into the sialic acid residues of cell surface glycoproteins.

Materials:

  • Cells of interest

  • Complete culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a 10 mM stock solution.

  • Metabolic Labeling:

    • For adherent cells, allow them to attach overnight.

    • The next day, replace the culture medium with fresh medium containing 25-50 µM Ac4ManNAz.

    • For suspension cells, add the Ac4ManNAz directly to the culture.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator to allow for the metabolic incorporation of the azido (B1232118) sugar.

  • Cell Harvesting and Washing:

    • For adherent cells, gently wash the monolayer twice with pre-warmed PBS.

    • For suspension cells, pellet the cells by centrifugation (300 x g for 5 minutes) and wash twice with pre-warmed PBS.

Part 2: Labeling of Azide-Modified Cell Surface Proteins with this compound

This protocol outlines the copper-free click chemistry reaction on live cells.

Materials:

  • Azide-labeled cells (from Part 1)

  • This compound

  • Anhydrous DMSO

  • Pre-warmed PBS or serum-free medium

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Store any unused portion at -20°C.

  • Prepare Labeling Solution: Dilute the this compound stock solution in pre-warmed PBS or serum-free medium to a final concentration of 20-50 µM.

  • Labeling Reaction:

    • For adherent cells, add the labeling solution to the washed cell monolayer.

    • For suspension cells, resuspend the cell pellet in the labeling solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C or room temperature, protected from light.

  • Washing:

    • For adherent cells, remove the labeling solution and wash the cells three times with PBS.

    • For suspension cells, pellet the cells by centrifugation and wash three times with PBS.

  • Downstream Analysis: The biotin-labeled cells are now ready for downstream applications such as cell lysis for Western blotting, or analysis by flow cytometry or fluorescence microscopy.

Part 3: Analysis of Biotinylated Cell Surface Proteins

A. Western Blot Analysis

  • Cell Lysis: Lyse the biotin-labeled cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Affinity Purification (Optional, for enrichment):

    • Incubate the cell lysate with streptavidin-agarose beads for 2-4 hours or overnight at 4°C with gentle rotation.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.[8]

    • Wash the membrane three times with TBST.

    • Detect the biotinylated proteins using an enhanced chemiluminescence (ECL) substrate.

B. Flow Cytometry Analysis

  • Cell Preparation: After the final wash in Part 2, resuspend the biotin-labeled cells in flow cytometry buffer.

  • Staining: Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE or Streptavidin-FITC) for 30 minutes at 4°C, protected from light.[9][10]

  • Washing: Wash the cells twice with flow cytometry buffer.

  • Analysis: Resuspend the cells in flow cytometry buffer and analyze them on a flow cytometer.

Mandatory Visualizations

Experimental_Workflow cluster_0 Metabolic Labeling cluster_1 Cell Surface Labeling (SPAAC) cluster_2 Downstream Analysis A Seed Cells B Add Ac4ManNAz (25-50 µM) A->B C Incubate (48-72h, 37°C) B->C D Azide-labeled Cells C->D E Wash Cells (PBS) D->E Proceed to Labeling F Add this compound (20-50 µM) E->F G Incubate (15-60 min, 37°C) F->G H Wash Cells (PBS) G->H I Biotin-labeled Cells H->I J Western Blot I->J K Flow Cytometry I->K L Microscopy I->L

Caption: Experimental workflow for labeling cell surface proteins.

Signaling_Pathway cluster_RTK Receptor Tyrosine Kinase (RTK) Pathway Ligand Growth Factor RTK RTK Receptor (Cell Surface) Ligand->RTK Binding Dimer Dimerization & Autophosphorylation RTK->Dimer Adaptor Adaptor Protein (e.g., Grb2) Dimer->Adaptor Ras Ras Activation Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factor Activation ERK->TF Phosphorylation Gene Gene Expression TF->Gene Nuclear Translocation

Caption: Overview of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Application Notes and Protocols for Bioconjugation with WSPC Biotin-PEG3-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WSPC Biotin-PEG3-DBCO is a versatile reagent designed for the straightforward and efficient biotinylation of azide-modified biomolecules through copper-free click chemistry. This reagent features a dibenzocyclooctyne (DBCO) group for highly selective and bioorthogonal ligation to azides, a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a biotin (B1667282) moiety for subsequent detection or purification. A key feature of the "WSPC" designation is the incorporation of a water-soluble sulfonate group, rendering the molecule membrane-impermeable, and a photocleavable (PC) linker, which allows for the release of the conjugated biomolecule upon exposure to near-UV light.[1][2][3]

These characteristics make this compound an ideal tool for a range of applications in drug development, diagnostics, and fundamental research, including the labeling of cell surface proteins, the creation of targeted drug delivery systems, and the study of biomolecular interactions.[1][3] The ability to release the biotin tag on demand provides an additional layer of control for applications such as the gentle elution of captured biomolecules.

Chemical Properties and Specifications

The key chemical properties of this compound are summarized in the table below. These properties are critical for designing and troubleshooting bioconjugation experiments.

PropertyValueReference
Molecular Weight 1153.29 g/mol [2]
Chemical Formula C₅₃H₆₈N₈O₁₇S₂[2]
Purity >95%[2]
Solubility Soluble in water-miscible solvents like DMSO and DMF[4]
Storage Store at -20°C, desiccated and protected from light.[2][4]
Photocleavage Wavelength ~365 nm[1][2]

Experimental Workflows and Logical Relationships

Bioconjugation and Purification Workflow

The overall process of using this compound to label an azide-modified biomolecule and subsequently purify the conjugate is illustrated below. This workflow highlights the key steps from reagent preparation to the final purified product.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Reagent_Prep Prepare this compound and Azide-Modified Biomolecule Click_Chemistry Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagent_Prep->Click_Chemistry Incubate Purification Purify Biotinylated Conjugate (e.g., SEC, Dialysis) Click_Chemistry->Purification Remove excess reagent Characterization Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) Purification->Characterization Confirm conjugation

Caption: General workflow for bioconjugation using this compound.

Photocleavage Workflow

For applications requiring the release of the biotin tag, the purified conjugate can be subjected to photocleavage as depicted in the following workflow.

Photocleavage_Workflow cluster_start Starting Material cluster_cleavage Cleavage cluster_products Products Purified_Conjugate Purified Biotinylated Biomolecule UV_Irradiation Irradiate with ~365 nm UV Light Purified_Conjugate->UV_Irradiation Expose Released_Biomolecule Released Biomolecule UV_Irradiation->Released_Biomolecule Cleaved_Tag Cleaved Biotin Tag UV_Irradiation->Cleaved_Tag

Caption: Workflow for the photocleavage of the biotin tag from the conjugate.

Experimental Protocols

Protocol 1: Biotinylation of an Azide-Modified Protein

This protocol provides a general method for labeling a protein containing azide (B81097) groups with this compound. Optimal conditions, such as the molar excess of the DBCO reagent, may need to be determined empirically for each specific protein.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Spin desalting columns or other protein purification systems

Procedure:

  • Reagent Preparation:

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Ensure the azide-modified protein is at a concentration of 1-5 mg/mL in a suitable buffer.

  • Conjugation Reaction:

    • Add a 2-4 fold molar excess of the this compound stock solution to the azide-modified protein solution. For antibody-small molecule conjugations, a starting molar excess of up to 7.5-fold may be used.

    • Keep the final concentration of DMSO or DMF in the reaction mixture below 20% to avoid protein denaturation.

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The optimal reaction time should be determined empirically.

  • Purification:

    • Remove the excess, unreacted this compound reagent using a spin desalting column, dialysis, or size-exclusion chromatography.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy. DBCO has a characteristic absorbance around 310 nm.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for the quantification of biotinylation.[5][6][7] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[5][6]

Materials:

  • HABA/Avidin premixed solution or individual reagents

  • Biotinylated protein sample (with free biotin removed)

  • Spectrophotometer or microplate reader

Procedure (Cuvette Format):

  • Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin mixture in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0) according to the manufacturer's instructions.

  • Blank Measurement: Add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm. This is the initial absorbance (A₅₀₀_initial).

  • Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and incubate for 2 minutes. Measure the absorbance at 500 nm. This is the final absorbance (A₅₀₀_final).

  • Calculation: The moles of biotin per mole of protein can be calculated using the following formula:

    Moles of Biotin / Mole of Protein = (ΔA₅₀₀ * V_reaction) / (ε_HABA * V_sample * [Protein])

    Where:

    • ΔA₅₀₀ = A₅₀₀_initial - A₅₀₀_final

    • V_reaction = Total volume of the reaction (1 mL)

    • ε_HABA = Molar extinction coefficient of the HABA-avidin complex at 500 nm (typically ~34,000 M⁻¹cm⁻¹)

    • V_sample = Volume of the protein sample (0.1 mL)

    • [Protein] = Molar concentration of the protein sample

Protocol 3: Photocleavage of the Biotin Tag

This protocol describes the general procedure for releasing the biotin tag from the purified conjugate using UV light.

Materials:

  • Purified this compound conjugated biomolecule

  • UV lamp with an emission wavelength of ~365 nm (e.g., a low-intensity lamp at 1-5 mW/cm²)[1][2]

Procedure:

  • Sample Preparation: Place the purified conjugate in a UV-transparent cuvette or microplate.

  • UV Irradiation: Expose the sample to UV light at ~365 nm. The irradiation time will depend on the intensity of the UV source and the concentration of the conjugate. A typical irradiation time is 5-30 minutes.[8] It is recommended to perform a time-course experiment to determine the optimal irradiation time for complete cleavage.

  • Analysis of Cleavage: The efficiency of the photocleavage can be analyzed by various methods, such as HPLC, mass spectrometry, or by assessing the loss of biotin binding to streptavidin-coated beads.

Quantitative Data Summary

The following table summarizes typical quantitative parameters associated with the components and reactions described in these application notes. Note that optimal values may vary depending on the specific biomolecule and experimental conditions.

ParameterTypical Value/RangeNotes
Molar Excess of DBCO Reagent2-10 foldHigher excess may be needed for dilute protein solutions.
Reaction Time2-12 hoursCan be extended to overnight at 4°C.
Reaction TemperatureRoom Temperature or 4°CLower temperature may be preferred for sensitive proteins.
Photocleavage Wavelength~365 nmNear-UV light minimizes damage to biomolecules.[9]
Photocleavage Time5-30 minutesDependent on light intensity and sample concentration.[8]
Quantum Yield (Nitrobenzyl Linkers)0.01 - 0.6Highly dependent on the specific chemical structure.[10][11]
HABA Assay Linear Range2-16 µM biotinSample may need to be diluted to fall within this range.[7]

Application in Cancer Cell Targeting

Biotin receptors are often overexpressed on the surface of various cancer cells, making biotin a valuable targeting ligand for the delivery of therapeutic or imaging agents.[12][13][14][15] The use of this compound allows for the biotinylation of azide-modified antibodies, nanoparticles, or other drug carriers, enabling them to target cancer cells that overexpress the biotin receptor. This targeting strategy can enhance the selective uptake of the therapeutic payload by cancer cells through receptor-mediated endocytosis, potentially increasing efficacy and reducing off-target toxicity.[14][16]

Biotin Receptor-Mediated Endocytosis Signaling Pathway

The following diagram illustrates the general mechanism of biotin receptor-mediated endocytosis, which is a key process in the targeted delivery of biotinylated conjugates to cancer cells.

Biotin_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Biotin_Conjugate Biotinylated Conjugate Biotin_Receptor Biotin Receptor (Overexpressed in Cancer Cells) Biotin_Conjugate->Biotin_Receptor Binding Endosome Endosome Biotin_Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Degradation/ Cleavage

References

Application Notes and Protocols for WSPC Biotin-PEG3-DBCO in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using WSPC Biotin-PEG3-DBCO for live cell imaging experiments. This reagent is a key component in copper-free click chemistry, enabling the specific biotinylation of azide-modified biomolecules on the surface of living cells. The protocols detailed below cover metabolic labeling of cells to introduce azide (B81097) groups onto glycoproteins, followed by the specific and efficient attachment of the biotin (B1667282) tag using Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Principle of the Technology

Live cell imaging using this compound is a two-step process that leverages the power of bioorthogonal chemistry. This approach allows for the precise labeling of cellular targets with minimal perturbation to the biological system.

  • Metabolic Labeling: Cells are cultured in the presence of an unnatural sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into cell surface glycoproteins. This process introduces azide (-N3) groups onto the cell surface, serving as a chemical handle for subsequent labeling.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): this compound is then introduced to the azide-labeled cells. The dibenzocyclooctyne (DBCO) group on the reagent reacts specifically and covalently with the azide groups on the cell surface glycoproteins. This reaction is termed "copper-free click chemistry" because it proceeds efficiently at physiological temperatures without the need for a toxic copper catalyst.[1][2][3] The polyethylene (B3416737) glycol (PEG3) spacer enhances the water solubility of the molecule and provides flexibility, while the biotin moiety allows for subsequent detection or isolation using streptavidin conjugates.

Core Applications

  • Live Cell Imaging: Visualize the localization and trafficking of cell surface glycoproteins.

  • Protein-Specific Labeling: When combined with genetic encoding of azide-bearing unnatural amino acids, specific proteins can be targeted and imaged.

  • Cell Surface Proteomics: Isolate and identify cell surface glycoproteins for further analysis.

  • Drug Targeting and Delivery: The biotin tag can be used to recruit streptavidin-conjugated therapeutic agents to specific cells.

Data Presentation

The efficiency of labeling and the integrity of the cells are critical for successful live cell imaging experiments. The following tables summarize key quantitative parameters for experimental design using DBCO-based reagents.

ParameterTypical Value/RangeNotes
Metabolic Labeling (Ac4ManNAz)
Concentration25-50 µMOptimal concentration may vary by cell type.
Incubation Time48-72 hoursAllows for sufficient incorporation of the azido (B1232118) sugar into glycoproteins.[1]
SPAAC Reaction (Biotin-PEG3-DBCO)
Concentration10-50 µMHigher concentrations can lead to increased background signal.
Incubation Time15-60 minutesShorter incubation times minimize non-specific binding and cell stress.[1]
Temperature37°CReaction proceeds efficiently at physiological temperatures.
Cell Viability
Post-labeling Viability>95%It is crucial to perform a cell viability assay to ensure the labeling process is not cytotoxic.
ReagentExcitation (nm)Emission (nm)Quantum YieldNotes
Streptavidin-FITC~495~519~0.92Common conjugate for visualizing biotinylated molecules.
Streptavidin-Cy5~650~670~0.28Suitable for imaging in the far-red spectrum to reduce cellular autofluorescence.
Streptavidin-Qdot 655~405~655HighQuantum dots offer high photostability for long-term imaging.

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azido Sugars

This protocol describes the introduction of azide groups onto cell surface glycoproteins through metabolic labeling with Ac4ManNAz.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • N-azidoacetylmannosamine (Ac4ManNAz) stock solution (e.g., 10 mM in sterile DMSO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for imaging) and allow them to adhere and reach the desired confluency.

  • Preparation of Labeling Medium: Prepare the metabolic labeling medium by diluting the Ac4ManNAz stock solution into the complete culture medium to a final concentration of 25-50 µM.

  • Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the Ac4ManNAz-containing medium.

  • Incubation: Incubate the cells for 48-72 hours under standard culture conditions (e.g., 37°C, 5% CO2) to allow for the metabolic incorporation of the azido sugar.[1]

Protocol 2: Labeling of Azide-Modified Live Cells with this compound

This protocol details the copper-free click chemistry reaction to label the azide-modified cells with this compound.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • This compound

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

  • Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC)

Procedure:

  • Preparation of DBCO Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed live cell imaging buffer to a final concentration of 10-50 µM.

  • Cell Washing: Gently wash the azide-labeled cells twice with pre-warmed PBS to remove any residual culture medium.

  • DBCO Labeling: Add the this compound solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[1]

  • Washing: Remove the DBCO solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound reagent.

  • Streptavidin Staining: Dilute the streptavidin-fluorophore conjugate in live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).

  • Incubation: Add the streptavidin-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Final Washing: Remove the streptavidin solution and wash the cells three times with pre-warmed live cell imaging buffer.

  • Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope using the appropriate filter sets for the chosen fluorophore.

Protocol 3: Cell Viability Assay

It is essential to assess cell viability after the labeling procedure to ensure the observed results are not due to cytotoxicity. An MTT or a live/dead cell staining assay can be performed.

Materials:

  • Labeled and control cells

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Plate reader

Procedure (MTT Assay Example):

  • After the labeling and final washing steps, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Compare the absorbance of labeled cells to unlabeled control cells to determine relative viability.

Mandatory Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Detection Ac4ManNAz Ac4ManNAz (Azido Sugar) Metabolism Sialic Acid Biosynthesis Ac4ManNAz->Metabolism Uptake Glycoprotein Cell Surface Glycoprotein with Azide (-N3) Metabolism->Glycoprotein Incorporation Labeled_Glycoprotein Biotinylated Glycoprotein Biotin_DBCO This compound Biotin_DBCO->Glycoprotein SPAAC Click Reaction Streptavidin Streptavidin- Fluorophore Labeled_Glycoprotein->Streptavidin Binding

Caption: Metabolic labeling and SPAAC click chemistry pathway.

Experimental_Workflow Start Start: Live Cells in Culture Metabolic_Labeling 1. Metabolic Labeling with Ac4ManNAz (48-72 hours) Start->Metabolic_Labeling Washing_1 2. Wash Cells (PBS) Metabolic_Labeling->Washing_1 DBCO_Labeling 3. Add this compound (15-60 min) Washing_1->DBCO_Labeling Washing_2 4. Wash Cells (Live Cell Imaging Buffer) DBCO_Labeling->Washing_2 Streptavidin_Staining 5. Add Streptavidin-Fluorophore (15-30 min) Washing_2->Streptavidin_Staining Washing_3 6. Wash Cells (Live Cell Imaging Buffer) Streptavidin_Staining->Washing_3 Imaging 7. Live Cell Imaging (Fluorescence Microscopy) Washing_3->Imaging End End: Image Acquisition & Analysis Imaging->End

Caption: Experimental workflow for live cell imaging.

Logical_Relationship Reagent This compound Reaction SPAAC (Copper-Free Click Chemistry) Reagent->Reaction Target Azide-Modified Biomolecule Target->Reaction Product Biotinylated Biomolecule Reaction->Product Detection Streptavidin-Based Detection Product->Detection Application Live Cell Imaging Detection->Application

Caption: Logical relationship of SPAAC components.

References

Application Notes and Protocols for WSPC Biotin-PEG3-DBCO in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for utilizing WSPC Biotin-PEG3-DBCO in pull-down assays to identify and isolate protein interaction partners. This reagent is particularly advantageous due to its water-soluble nature, a photo-cleavable linker for mild elution, and a DBCO moiety for highly specific, copper-free click chemistry.

Introduction to this compound

This compound is a multifunctional reagent designed for the selective labeling and enrichment of biomolecules. Its key features include:

  • Biotin: Enables the high-affinity capture of labeled molecules using streptavidin-coated supports.[1]

  • PEG3 Spacer: A short polyethylene (B3416737) glycol linker that enhances water solubility and minimizes steric hindrance.[2]

  • DBCO (Dibenzocyclooctyne): A strained alkyne that facilitates rapid and specific covalent bond formation with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper catalyst.[3][4]

  • WSPC (Water-Soluble Photo-Cleavable) Linker: A specialized linker that allows for the gentle release of captured biomolecules from streptavidin beads upon exposure to near-UV light, preserving the integrity of protein complexes for downstream analysis.[5][6]

This combination of features makes this compound an ideal tool for proteomics research, particularly for the identification of protein-protein interactions.

Principle of the Pull-Down Assay

The pull-down assay using this compound is a multi-step process designed to isolate proteins that interact with a specific "bait" protein. The general workflow is as follows:

  • Metabolic or Enzymatic Labeling: The "prey" protein or protein population within a cell lysate is tagged with an azide (B81097) group.

  • Bait Protein Preparation: The "bait" protein is functionalized with this compound through a suitable conjugation strategy.

  • Click Chemistry Reaction: The azide-tagged prey proteins are incubated with the DBCO-functionalized bait protein, leading to the formation of a stable covalent bond.

  • Capture: The resulting protein complexes are captured on streptavidin-coated magnetic beads via the high-affinity biotin-streptavidin interaction.[7]

  • Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.

  • Photocleavage and Elution: The captured protein complexes are released from the beads by exposing them to UV light, which cleaves the photo-labile linker.

  • Downstream Analysis: The eluted proteins are identified and quantified using techniques such as mass spectrometry.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful application of this compound in a pull-down assay.

Table 1: DBCO-Azide Click Chemistry Reaction Parameters

ParameterRecommended ValueNotes
Molar Excess of DBCO Reagent 1.5 to 10-fold molar excess over the azide-labeled partnerOptimization may be required depending on the protein concentration and reactivity.[5]
Reaction Time 4-12 hoursCan be extended to overnight (>12 hours) at 4°C if needed.[5]
Reaction Temperature Room temperature or 4°CLower temperatures can help maintain protein stability.
Quenching OptionalThe reaction is highly specific, but quenching can be performed if necessary.

Table 2: Streptavidin Bead Binding and Elution Parameters

ParameterRecommended ValueNotes
Streptavidin Bead Type Magnetic beads are recommended for ease of handling.Agarose beads are also suitable.
Binding Capacity Typically 10-50 µg of biotinylated protein per 50 µL of bead slurry.Refer to the manufacturer's specifications for the specific beads used.[4]
Incubation Time for Binding >30 minutesCan be performed at room temperature or 4°C.[8]
Photocleavage Wavelength ~365 nmUse a near-UV, low-intensity lamp.[6]
Photocleavage Light Intensity 1-5 mW/cm²Higher intensities may lead to faster cleavage but could also damage proteins.[6]
Photocleavage Time 5-25 minutesEfficiency is typically >90% within this timeframe for similar linkers.[9]

Experimental Protocols

Protocol for Labeling an Azide-Modified "Prey" Protein with this compound

This protocol outlines the steps for labeling your azide-containing protein of interest (prey) with the this compound reagent.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.2-7.4)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Prepare the this compound Stock Solution: Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare the Protein Sample: Ensure your azide-modified protein is in an appropriate reaction buffer at a concentration of 1-5 mg/mL.

  • Reaction Setup: Add a 1.5 to 10-fold molar excess of the this compound stock solution to the protein sample. The final DMSO concentration should ideally be below 10% to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the unreacted this compound using a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Quantification: Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA). The degree of labeling can be assessed by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[10]

  • Storage: Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol for Pull-Down of Interacting Proteins

This protocol describes the capture of the biotinylated protein complex and its interacting partners.

Materials:

  • Biotinylated "bait" protein complex

  • Cell or tissue lysate containing the "prey" proteins

  • Streptavidin magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Elution Buffer (e.g., PBS or Tris buffer, pH 7.5-8.5)

  • Magnetic rack

Procedure:

  • Prepare Streptavidin Beads:

    • Resuspend the streptavidin magnetic beads by vortexing.

    • Transfer the desired volume of beads to a microcentrifuge tube.

    • Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

    • Wash the beads three times with an equal volume of Binding/Wash Buffer.[8]

  • Bind Biotinylated Bait to Beads:

    • Resuspend the washed beads in Binding/Wash Buffer.

    • Add your biotinylated bait protein complex to the beads.

    • Incubate for at least 30 minutes at room temperature or 4°C with gentle rotation.

    • Pellet the beads on the magnetic rack and discard the supernatant.

    • Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

  • Incubate with Prey Lysate:

    • Prepare a cell or tissue lysate using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

    • Add the clarified lysate to the beads now bound with your bait protein.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Wash to Remove Non-Specific Binders:

    • Pellet the beads on the magnetic rack and save the supernatant (flow-through) for analysis if desired.

    • Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step for reducing background. The wash buffer composition can be optimized, for example, by increasing the salt concentration or detergent concentration. A typical wash series might be:

      • Two washes with Lysis Buffer.

      • Two washes with a high-salt buffer (e.g., PBS with 500 mM NaCl).

      • Two washes with a low-salt buffer (e.g., PBS).

  • Elution by Photocleavage:

    • After the final wash, resuspend the beads in an appropriate, non-denaturing elution buffer (e.g., PBS or 50 mM Tris-HCl).

    • Expose the bead suspension to a near-UV lamp with a wavelength of approximately 365 nm and an intensity of 1-5 mW/cm².[6]

    • Irradiate for 5-25 minutes. The optimal time should be determined empirically.

    • Pellet the beads on the magnetic rack and carefully collect the supernatant, which now contains your eluted protein complexes.

  • Sample Preparation for Downstream Analysis:

    • The eluted sample is now ready for analysis by SDS-PAGE, Western blotting, or, more commonly, mass spectrometry-based proteomics. For mass spectrometry, the proteins are typically denatured, reduced, alkylated, and digested with trypsin before LC-MS/MS analysis.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Interaction cluster_capture_elution Capture & Elution cluster_analysis Analysis azide_prey Azide-Tagged 'Prey' Protein click_reaction SPAAC Click Reaction (Bait + Prey) azide_prey->click_reaction dbco_bait DBCO-Functionalized 'Bait' Protein dbco_bait->click_reaction binding Binding click_reaction->binding streptavidin_beads Streptavidin Magnetic Beads streptavidin_beads->binding washing Washing binding->washing photocleavage Photocleavage (~365 nm UV) washing->photocleavage elution Elution photocleavage->elution ms_analysis Mass Spectrometry (LC-MS/MS) elution->ms_analysis

Caption: Experimental workflow for a pull-down assay using this compound.

signaling_pathway_example cluster_cell Cellular Context cluster_pulldown Pull-Down Assay receptor Receptor (Azide-Labeled) protein_x Protein X (Bait) receptor->protein_x Interaction captured_complex Captured Complex receptor->captured_complex Co-elution protein_y Protein Y protein_x->protein_y bait_dbco Protein X-DBCO-PEG3-Biotin protein_x->bait_dbco Labeling protein_z Protein Z protein_y->protein_z Signaling Cascade bait_dbco->captured_complex Capture

Caption: Example of identifying an interaction partner in a signaling pathway.

References

Optimal Reaction Conditions for WSPC Biotin-PEG3-DBCO Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of WSPC Biotin-PEG3-DBCO in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This compound is a water-soluble biotinylating reagent containing a dibenzocyclooctyne (DBCO) group, enabling covalent labeling of azide-modified molecules in aqueous environments without the need for a copper catalyst.[1][2][3] The inclusion of a sulfonate group enhances its water solubility, making it particularly suitable for bioconjugation applications.[1][2][4]

Core Principles of SPAAC with this compound

The reaction between this compound and an azide-functionalized molecule proceeds via a [3+2] cycloaddition mechanism, driven by the ring strain of the DBCO group. This bioorthogonal reaction is highly selective and efficient under physiological conditions, forming a stable triazole linkage.[5][6]

Quantitative Data on Reaction Conditions

The rate of the SPAAC reaction is influenced by several factors, including pH, temperature, and the choice of buffer. The following table summarizes the second-order rate constants for the reaction of a sulfo-DBCO amine with different azides under various conditions, providing a valuable reference for optimizing your experiments with this compound.

Buffer (pH)Temperature (°C)Azide CompoundSecond-Order Rate Constant (M⁻¹s⁻¹)
PBS (7)253-azido-L-alanine0.32–0.85
HEPES (7)253-azido-L-alanine0.55–1.22
DMEM253-azido-L-alanine0.59–0.97
RPMI253-azido-L-alanine0.27–0.77
PBS (7)373-azido-L-alanineNot Specified
HEPES (7)373-azido-L-alanineNot Specified
PBS (pH 5-10)251-azido-1-deoxy-β-D-glucopyranosideRate generally increases with higher pH (except in HEPES)
HEPES (pH 5-10)251-azido-1-deoxy-β-D-glucopyranosideRelatively stable across this pH range

Data adapted from a study on sulfo-DBCO amine kinetics, which is structurally similar to the reactive moiety in this compound.[7][8]

Experimental Protocols

Protocol 1: General Protocol for Biotinylation of an Azide-Modified Protein

This protocol describes a general method for labeling an azide-containing protein with this compound.

Materials:

  • Azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous DMSO or DMF

  • Spin desalting columns or dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM. This stock solution can be stored at -20°C for future use.

  • Prepare the protein solution: The concentration of the azide-modified protein should be between 50-100 µM in a suitable buffer (e.g., PBS pH 7.2).[9]

  • Initiate the click reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[9] For example, for a 100 µL reaction with 100 µM protein, add 10-20 µL of 1 mM this compound (diluted from the 10 mM stock).

  • Incubate the reaction: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[9] For potentially slower reactions, the incubation time can be extended up to 12 hours.[6][10]

  • Remove excess reagent: Purify the biotinylated protein from unreacted this compound using a spin desalting column or by dialysis against a suitable buffer.[9][11]

Protocol 2: Purification of Biotinylated Protein using Streptavidin Resin

This protocol allows for the enrichment of biotinylated proteins.

Materials:

  • Biotinylated protein sample from Protocol 1

  • Streptavidin agarose (B213101) resin

  • Binding/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., 8 M Guanidine-HCl at pH 1.5, or buffer containing 2-10 mM biotin)

Procedure:

  • Equilibrate the streptavidin resin: Wash the streptavidin agarose resin with Binding/Wash Buffer.

  • Bind the biotinylated protein: Add the purified biotinylated protein sample to the equilibrated resin and incubate for 1-2 hours at room temperature with gentle mixing.

  • Wash the resin: Wash the resin several times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elute the biotinylated protein: Elute the bound protein using an appropriate elution buffer. Harsh denaturing conditions or competition with free biotin (B1667282) are typically required to disrupt the strong biotin-streptavidin interaction.[12][13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Downstream Application prep_protein Prepare Azide-Modified Protein (50-100 µM) mix Mix Protein and DBCO (10-20x molar excess of DBCO) prep_protein->mix prep_dbco Prepare 10 mM WSPC Biotin-PEG3-DBCO Stock prep_dbco->mix incubate Incubate: - 2-4h at Room Temp - Overnight at 4°C mix->incubate purify Remove Excess DBCO: - Spin Desalting - Dialysis incubate->purify analysis Streptavidin Affinity Purification or other analysis purify->analysis

Caption: Experimental workflow for biotinylating an azide-modified protein using this compound.

signaling_pathway_biotinylation cluster_cell Cellular Context cluster_detection Detection Method receptor Cell Surface Receptor (Azide-Modified) kinase_cascade Kinase Cascade receptor->kinase_cascade biotin_dbco This compound receptor->biotin_dbco Click Reaction ligand Ligand ligand->receptor transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression streptavidin Streptavidin Conjugate (e.g., Fluorophore, Enzyme) biotin_dbco->streptavidin Binding

Caption: Conceptual signaling pathway illustrating the use of this compound for labeling and detection of a cell surface receptor.

References

Application Notes and Protocols for WSPC Biotin-PEG3-DBCO Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide for the preparation of stock solutions of WSPC Biotin-PEG3-DBCO, a versatile reagent for bioconjugation. This compound is a water-soluble compound featuring a biotin (B1667282) moiety for affinity binding, a PEG3 spacer to enhance solubility and reduce steric hindrance, a DBCO group for copper-free click chemistry, and a photocleavable linker for controlled release.[1] Its water solubility is conferred by a sulfonate group, which also renders the molecule membrane-impermeable.[2][3][4] These characteristics make it an ideal tool for labeling cell surfaces and azide-modified biomolecules.[2][3][4]

Quantitative Data Summary

The key properties of this compound are summarized in the table below. Note that batch-specific molecular weights may vary slightly.[3]

PropertyValueSource(s)
Molecular Weight (MW) 1153.29 g/mol [2][3]
Chemical Formula C₅₃H₆₈N₈O₁₇S₂[2][3]
Purity >95%[1][3][5]
Appearance Solid powder[3]
Solubility Soluble in DMSO. The PEG spacer and sulfonate group enhance aqueous solubility.[1][3][6][7]
Storage (Solid) -20°C, dry and protected from light.[1][3][6]
Storage (Stock Solution) -20°C for long-term (months); 0-4°C for short-term (days to weeks).[3]

Experimental Protocols

This section details the recommended procedures for preparing stock solutions of this compound. Adherence to these protocols is crucial for maintaining the reagent's integrity and ensuring experimental reproducibility.

Essential Handling and Storage Guidelines
  • Handling Solid Reagent : this compound is hygroscopic. To prevent moisture condensation, always allow the vial to equilibrate to room temperature before opening.[8][9][10] Handle the reagent in a low-humidity environment and minimize its exposure to light.[1]

  • Solvent Selection : High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions.[1][3] While the molecule is designed for water solubility, preparing initial high-concentration stocks in DMSO is standard practice. For final working solutions, aqueous buffers (e.g., PBS, pH 7.4) can be used, but the initial stock should be prepared in an organic solvent to ensure complete dissolution.

  • Stock Solution Storage : Store stock solutions at -20°C or -80°C for long-term stability.[11] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[11] For short-term use, solutions may be stored at 4°C for a few days.[3]

Workflow for Stock Solution Preparation

The following diagram illustrates the standard workflow for preparing a this compound stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Equilibrate 1. Equilibrate Vial to Room Temperature Calculate 2. Calculate Required Mass (e.g., for 10 mM solution) Equilibrate->Calculate Weigh 3. Weigh Reagent Accurately Calculate->Weigh Add_Solvent 4. Add Anhydrous DMSO to the Reagent Weigh->Add_Solvent Dissolve 5. Vortex/Sonicate Until Fully Dissolved Add_Solvent->Dissolve Centrifuge 6. Centrifuge Briefly to Pellet Insolubles Dissolve->Centrifuge Aliquot 7. Aliquot into Single-Use Tubes Centrifuge->Aliquot Store 8. Store Aliquots at -20°C or -80°C Aliquot->Store

Figure 1. Workflow for preparing this compound stock solutions.
Detailed Step-by-Step Protocol

Materials:

  • This compound solid

  • Anhydrous/molecular sieve-treated DMSO

  • Sterile microcentrifuge tubes

  • Pipettors and sterile tips

  • Analytical balance

  • Vortex mixer

  • (Optional) Sonicator bath

Procedure:

  • Equilibration : Remove the vial of this compound from -20°C storage and let it sit on the benchtop for 15-20 minutes to reach room temperature. This is a critical step to prevent water condensation on the hygroscopic solid.

  • Calculation : Determine the mass of the reagent needed to achieve the desired stock concentration. A common stock concentration is 10 mM.

    • Formula : Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock : Mass (mg) = 1 mL × 10 mM × 1153.29 g/mol / 1000 = 11.53 mg

  • Weighing : Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Solvent Addition : Add the calculated volume of anhydrous DMSO to the tube containing the reagent.

  • Dissolution : Close the tube tightly and vortex thoroughly. If the solid does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure no particulates are present.

  • Centrifugation : Briefly centrifuge the tube (e.g., 1 minute at low speed) to pellet any minor, undissolved material.

  • Aliquoting : Carefully transfer the clear supernatant into new, sterile, light-protected (amber) microcentrifuge tubes in volumes appropriate for single-use experiments.

  • Storage : Label the aliquots clearly with the reagent name, concentration, and date. Store immediately at -20°C or -80°C for long-term use.

Signaling Pathway and Logical Relationships

This compound is not part of a signaling pathway itself but is a tool used to probe biological systems. The logical relationship of its components allows for a multi-step experimental approach: conjugation, capture, and release.

G WSPC This compound Conjugation Copper-Free Click Chemistry (SPAAC Reaction) WSPC->Conjugation Azide_Molecule Azide-Modified Biomolecule (e.g., Protein) Azide_Molecule->Conjugation Biotin_Conjugate Biotinylated Biomolecule Conjugation->Biotin_Conjugate Capture Biotin-Streptavidin Binding Biotin_Conjugate->Capture Streptavidin Streptavidin-Coated Surface (e.g., Beads) Streptavidin->Capture Captured_Complex Immobilized Biomolecule Complex Capture->Captured_Complex Release Photocleavage Captured_Complex->Release UV_Light UV Light (e.g., 365 nm) UV_Light->Release Released_Molecule Released Biomolecule (for downstream analysis) Release->Released_Molecule

References

Application Notes and Protocols for WSPC Biotin-PEG3-DBCO in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of WSPC Biotin-PEG3-DBCO in the development of targeted drug delivery systems. This reagent combines the principles of bio-orthogonal click chemistry, the high-affinity biotin-avidin interaction, and photocleavable linker technology to enable precise spatial and temporal control over drug release.

Introduction

This compound is a versatile linker designed for advanced drug delivery strategies. It comprises four key functional components:

  • WSPC (Water-Soluble Photocleavable) Linker: A water-soluble moiety, often based on a substituted o-nitrobenzyl group, that can be cleaved upon exposure to near-UV light (e.g., 365 nm). This allows for on-demand release of a conjugated payload. The water-soluble nature, conferred by a sulfonate group, renders the linker membrane-impermeable, which is advantageous for extracellular targeting strategies.

  • Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins (Kd ≈ 10-15 M). This interaction is leveraged in pre-targeting strategies where a tumor-targeting antibody-avidin conjugate is administered first, followed by the biotinylated drug, leading to high tumor-to-background ratios.

  • PEG3 (Polyethylene Glycol) Spacer: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility of the conjugate, reduces steric hindrance, and minimizes non-specific interactions.

  • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts efficiently and specifically with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is bio-orthogonal, proceeding rapidly under physiological conditions without the need for a toxic catalyst.

This unique combination of features makes this compound an ideal tool for constructing sophisticated drug delivery systems that can be targeted to specific cell populations and triggered to release their therapeutic cargo with high precision.

Principle of Application: Pre-targeted, Photocontrolled Drug Delivery

The primary application of this compound is in a multi-step targeted drug delivery system. The general workflow is as follows:

  • Bioconjugation: An azide-modified therapeutic agent (e.g., a cytotoxic drug, photosensitizer, or imaging agent) is covalently attached to the this compound linker via the DBCO group using copper-free click chemistry.

  • Pre-targeting: A monoclonal antibody (mAb) specific to a tumor-associated antigen is conjugated to streptavidin and administered to the patient. This mAb-streptavidin conjugate localizes to the tumor site. A clearing agent may be used to remove unbound conjugate from circulation.

  • Targeting: The biotinylated drug conjugate (WSPC-Biotin-PEG3-Drug) is administered. It circulates with minimal non-specific uptake and binds with high affinity to the streptavidin that has accumulated at the tumor site.

  • Controlled Release: The tumor site is irradiated with near-UV light (e.g., 365 nm). The WSPC linker absorbs the light and undergoes photocleavage, releasing the active drug in the tumor microenvironment with high spatial and temporal control.

This strategy enhances the therapeutic index by maximizing drug concentration at the target site while minimizing systemic exposure and associated off-target toxicity.

Quantitative Data

The following tables present representative quantitative data derived from studies using systems with similar photocleavable nitrobenzyl linkers and pre-targeting strategies. These values serve as a benchmark for experiments utilizing this compound.

Table 1: Representative Photocleavage Efficiency of a Nitrobenzyl-Based Linker [1][2]

Irradiation Time (minutes) at 365 nm% Cleavage (in solution)
00
235
568
1085
1595

Data is representative of HPLC analysis of linker cleavage over time upon UV irradiation.

Table 2: Representative Pre-targeting Efficacy in a Xenograft Model [3]

ParameterWithout Avidin ChaseWith Avidin Chase
Tumor-to-Blood Ratio (6 hr)0.82 ± 0.171.23 ± 0.29
Tumor-to-Blood Ratio (24 hr)2.29 ± 0.293.04 ± 0.86

Data represents the ratio of radioactivity in the tumor versus blood after administration of a radiolabeled biotinylated agent in a pre-targeted system.

Table 3: Representative In Vitro Cytotoxicity Data

Drug FormulationCell LineIC50 (nM)
Free DoxorubicinMCF-7150
Biotin-Linker-Doxorubicin (No UV)MCF-7> 10,000
Biotin-Linker-Doxorubicin (+ UV)MCF-7250
Free DoxorubicinBiotin-Receptor Negative Cell Line160
Biotin-Linker-Doxorubicin (+ UV)Biotin-Receptor Negative Cell Line180

IC50 values are representative for a cytotoxic drug like doxorubicin, demonstrating the requirement of UV-triggered release for activity and the specificity conferred by targeting.

Experimental Protocols

This protocol describes the coupling of an azide-containing small molecule drug to the DBCO moiety of the linker via SPAAC.

Materials:

  • This compound

  • Azide-modified drug

  • Anhydrous, amine-free DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.4 (azide-free)

  • LC-MS system for reaction monitoring and product characterization

  • HPLC for purification

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare a 10 mM stock solution of the azide-modified drug in anhydrous DMSO.

  • In a microcentrifuge tube, combine the this compound and the azide-modified drug. A molar excess of the less expensive/more accessible component is recommended (e.g., 1.2 equivalents of the drug to 1 equivalent of the linker).

  • Adjust the final reaction volume with DMSO to ensure a final concentration of at least 1-5 mM for the limiting reagent.

  • Incubate the reaction mixture at room temperature for 4-12 hours, or overnight at 4°C. The reaction can be monitored by LC-MS to assess the consumption of starting materials and the formation of the product.

  • Upon completion, purify the conjugate by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final WSPC-Biotin-PEG3-Drug conjugate.

  • Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

This protocol assesses the cellular uptake of a fluorescently-tagged drug conjugate.

Materials:

  • Tumor cells overexpressing the target antigen (e.g., SKOV-3 for ovarian cancer).

  • Streptavidin-conjugated monoclonal antibody (mAb-streptavidin) against the target antigen.

  • WSPC-Biotin-PEG3-Fluorophore conjugate (prepared as in Protocol 1).

  • Cell culture medium, PBS, and Hoechst 33342 for nuclear staining.

  • Fluorescence microscope.

Procedure:

  • Seed the target cells in a glass-bottom 24-well plate and culture overnight.

  • Incubate the cells with the mAb-streptavidin conjugate (e.g., 10 µg/mL in culture medium) for 1-2 hours at 37°C.

  • Wash the cells three times with PBS to remove unbound mAb-streptavidin.

  • Add the WSPC-Biotin-PEG3-Fluorophore conjugate (e.g., 1 µM in culture medium) and incubate for 1-2 hours at 37°C.

  • Wash the cells three times with PBS to remove the unbound biotinylated fluorophore.

  • Stain the nuclei with Hoechst 33342 for 10 minutes.

  • Wash the cells with PBS and add fresh culture medium.

  • Image the cells using a fluorescence microscope, acquiring images in the DAPI (for Hoechst) and the appropriate channel for the fluorophore. Successful targeting will be indicated by the co-localization of the fluorescent signal with the cells.

This protocol evaluates the light-triggered cytotoxicity of a drug conjugate.

Materials:

  • Target tumor cells.

  • mAb-streptavidin conjugate.

  • WSPC-Biotin-PEG3-Drug conjugate.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • A near-UV lamp (365 nm) with a controlled power output (e.g., 1-5 mW/cm²).

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Perform the pre-targeting steps as described in Protocol 2 (incubation with mAb-streptavidin, washing, incubation with the WSPC-Biotin-PEG3-Drug conjugate at various concentrations, and final washing).

  • Add fresh culture medium to each well.

  • Create two sets of plates: one for irradiation ("+ UV") and one to be kept in the dark ("- UV").

  • Expose the "+ UV" plate to 365 nm light for a predetermined time (e.g., 5-15 minutes) to induce photocleavage. Ensure the light source provides uniform irradiation across the plate.

  • Incubate both plates for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 values for the "+ UV" and "- UV" conditions.

Visualizations

G cluster_synthesis 1. Bioconjugation cluster_targeting 2. Pre-targeting & Targeting cluster_release 3. Controlled Release & Action drug Azide-Drug conjugate Biotinylated Drug Conjugate drug->conjugate SPAAC linker WSPC-Biotin-PEG3-DBCO linker->conjugate targeted_cell Targeted Tumor Cell conjugate->targeted_cell Biotin-Streptavidin Binding mAb_SA mAb-Streptavidin tumor_cell Tumor Cell mAb_SA->tumor_cell Antigen Binding tumor_cell->targeted_cell released_drug Active Drug targeted_cell->released_drug Photocleavage uv_light UV Light (365 nm) uv_light->released_drug apoptosis Cell Death released_drug->apoptosis

Caption: Workflow for pre-targeted, photocontrolled drug delivery.

G mAb_SA mAb-Streptavidin Conjugate receptor Tumor Antigen mAb_SA->receptor binds to complex Ternary Complex (mAb-SA-Biotin-Drug) receptor->complex biotin_drug Biotin-Linker-Drug biotin_drug->complex binds to active_drug Released Active Drug complex->active_drug photocleavage uv UV Light uv->active_drug cellular_target Intracellular Target (e.g., DNA, Tubulin) active_drug->cellular_target interacts with effect Therapeutic Effect (Apoptosis) cellular_target->effect

Caption: Molecular interactions in the targeted drug delivery pathway.

References

Application Notes and Protocols for Antibody Biotinylation using WSPC Biotin-PEG3-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the biotinylation of antibodies using WSPC Biotin-PEG3-DBCO, a water-soluble, PEGylated reagent designed for a two-step conjugation strategy. This reagent incorporates a Biotin moiety for detection or purification, a PEG3 spacer to enhance solubility and reduce steric hindrance, and a Dibenzocyclooctyne (DBCO) group for subsequent copper-free click chemistry applications.

The protocol first involves the covalent attachment of the this compound to the antibody via the reaction of its N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine (B10760008) residues) on the antibody, forming a stable amide bond. The resulting DBCO-functionalized antibody can then be conjugated to azide-containing molecules through a highly specific and efficient strain-promoted alkyne-azide cycloaddition (SPAAC), also known as copper-free click chemistry. This bioorthogonal reaction proceeds readily under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biological samples.[1][2]

This method is particularly advantageous for creating antibody-drug conjugates (ADCs), fluorescently labeled antibodies for imaging, or for immobilizing antibodies onto surfaces for diagnostic assays.

Materials and Reagents

  • Antibody to be biotinylated (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction tubes

Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and applications.

1. Antibody Preparation

  • Ensure the antibody is in an amine-free buffer, such as PBS.[3] Buffers containing primary amines (e.g., Tris or glycine) will compete with the antibody for reaction with the NHS ester, significantly reducing labeling efficiency.[3]

  • If the antibody is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis against PBS.

  • The recommended antibody concentration is 1-10 mg/mL.[1]

2. Preparation of this compound Stock Solution

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[4] NHS-ester reagents are moisture-sensitive and should be dissolved just prior to the reaction.[3]

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

3. Biotinylation Reaction

  • Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess. A 20-30 fold molar excess of the reagent over the antibody is a common starting point.[4][5]

  • Add the calculated volume of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 20%.[4]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[3][5]

4. Quenching of the Reaction

  • To stop the reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[5]

  • Incubate for 15 minutes at room temperature to quench any unreacted this compound.[4][5]

5. Purification of the Biotinylated Antibody

  • Remove the excess, unreacted this compound and the quenching agent using a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) according to the manufacturer's instructions.[5]

  • The purified biotinylated antibody is now ready for downstream applications or storage.

6. Storage

  • Store the purified biotinylated antibody at 4°C for short-term storage or at -20°C for long-term storage.[1] Note that the DBCO functional group can lose reactivity over time.[4]

Quantitative Data Summary

The following table provides recommended ranges for key reaction parameters. Optimization may be required for specific antibodies and desired degrees of labeling.

ParameterRecommended RangeNotes
Antibody Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
This compound Molar Excess 10-30 foldA higher excess may lead to a higher degree of labeling but could also potentially impact antibody activity. Start with a 20-fold excess.[5]
Reaction Solvent (for this compound) Anhydrous DMSO or DMFReagent is moisture sensitive.[6]
Reaction Buffer Amine-free buffer (e.g., PBS), pH 7.2-8.0Avoid buffers containing Tris or glycine.[3]
Reaction Time 30-60 minutes at Room Temperature or 2 hours at 4°CLonger incubation times at lower temperatures can sometimes be beneficial for sensitive antibodies.[3][5]
Quenching Reagent 1 M Tris-HCl, pH 8.0Final concentration of 50-100 mM.[5]
Quenching Time 15 minutes at Room TemperatureEnsures complete quenching of unreacted NHS esters.[4]

Visualizations

Antibody_Biotinylation_Workflow A 1. Antibody Preparation (Amine-free buffer, 1-10 mg/mL) C 3. Biotinylation Reaction (20-30x molar excess) RT, 30-60 min A->C B 2. Prepare 10 mM WSPC Biotin-PEG3-DBCO in DMSO B->C D 4. Quench Reaction (50-100 mM Tris-HCl) C->D E 5. Purification (Desalting Column) D->E F Biotinylated Antibody (Ready for use or storage) E->F

Caption: Experimental workflow for the biotinylation of antibodies with this compound.

Biotinylation_and_Click_Chemistry_Pathway cluster_0 Step 1: Biotinylation cluster_1 Step 2: Copper-Free Click Chemistry Antibody Antibody (with Primary Amines) Biotinylated_Ab Biotin-PEG3-DBCO Antibody Antibody->Biotinylated_Ab NHS Ester Reaction Reagent This compound (NHS Ester) Reagent->Biotinylated_Ab Biotinylated_Ab_2 Biotin-PEG3-DBCO Antibody Azide_Molecule Azide-Modified Molecule (e.g., Drug, Fluorophore) Final_Conjugate Antibody Conjugate Azide_Molecule->Final_Conjugate Biotinylated_Ab_2->Final_Conjugate SPAAC Reaction

Caption: Two-step conjugation pathway: Biotinylation followed by copper-free click chemistry.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Biotinylation Efficiency Presence of primary amines in the antibody buffer.Perform buffer exchange into an amine-free buffer like PBS.[3]
Inactive this compound reagent.Prepare a fresh stock solution of the reagent in anhydrous DMSO or DMF immediately before use.[3]
Incorrect pH of the reaction buffer.Ensure the pH of the buffer is between 7.2 and 8.0 for optimal NHS ester reactivity.
Antibody Aggregation or Loss of Activity High degree of labeling.Reduce the molar excess of the this compound reagent.
Harsh reaction conditions.Perform the incubation step at 4°C for a longer duration.
Low Yield After Purification Inefficient removal of excess reagent.Ensure proper equilibration and use of the desalting column according to the manufacturer's protocol.
Antibody precipitation.Perform a buffer exchange to a more suitable buffer for the specific antibody before the reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing WSPC Biotin-PEG3-DBCO Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for WSPC Biotin-PEG3-DBCO labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on improving the efficiency of your biotinylation experiments using copper-free click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a biotinylation reagent used for introducing a biotin (B1667282) moiety to molecules containing an azide (B81097) group.[1][2] The "WSPC" indicates a water-soluble and photo-cleavable linker, "Biotin" is the affinity tag, "PEG3" is a short polyethylene (B3416737) glycol spacer that enhances solubility and reduces steric hindrance, and "DBCO" (Dibenzocyclooctyne) is a strained alkyne that reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][3] This reaction is bioorthogonal, meaning it can proceed in complex biological systems without interfering with native biochemical processes.[4][5]

Q2: What are the main advantages of using a DBCO-based copper-free click chemistry approach?

The primary advantage is its biocompatibility. Unlike copper-catalyzed click chemistry (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for experiments involving live cells or in vivo studies.[4][6] This also simplifies the purification process as there is no need to remove residual copper.[6] The reaction is highly specific between the DBCO and azide groups, minimizing off-target labeling.[7][8]

Q3: What is the role of the PEG3 spacer in this compound?

The hydrophilic PEG3 (polyethylene glycol) spacer offers several benefits for labeling efficiency:

  • Enhanced Solubility: It increases the water solubility of the reagent and the resulting biotinylated molecule.[3][7]

  • Reduced Aggregation: By preventing aggregation, it ensures the reactive groups are accessible.[3]

  • Minimized Steric Hindrance: The spacer arm physically separates the biotin and DBCO moieties from the target molecule, reducing the potential for steric hindrance that could impede the reaction.[3][6]

  • Improved Reaction Rates: Studies have shown that the presence of a PEG linker can enhance SPAAC reaction rates.[9][10]

Q4: Can I monitor the progress of my this compound labeling reaction?

Yes, the progress of a SPAAC reaction involving DBCO can be monitored using UV-Vis spectroscopy. DBCO has a characteristic absorbance peak at approximately 310 nm.[7][11] As the reaction proceeds and the DBCO is consumed, the absorbance at this wavelength will decrease.[7][11] This allows for the determination of reaction kinetics, such as pseudo-first-order rate constants, by tracking the decrease in absorbance over time.[11]

Troubleshooting Guide

Issue 1: Low or No Labeling Efficiency

If you are experiencing low or no biotin labeling, consider the following factors and troubleshooting steps:

Potential Cause & Solution
  • Suboptimal Reaction Buffer: The choice of buffer can significantly impact SPAAC reaction rates.[9][11][12]

    • Recommendation: While PBS is commonly used, studies have shown that HEPES buffer (pH 7) can result in higher rate constants.[9][11] Consider screening different buffer systems to find the optimal one for your specific molecules.

  • Incorrect pH: The pH of the reaction mixture can influence the reaction kinetics.

    • Recommendation: Generally, higher pH values (between 7 and 8) tend to increase SPAAC reaction rates.[6][11] However, this can be buffer-dependent.[11] Optimize the pH while ensuring it remains compatible with the stability of your biomolecules.

  • Low Reaction Temperature: Temperature can affect the reaction rate.

    • Recommendation: Increasing the reaction temperature to 37°C can accelerate the reaction.[11][13] However, be cautious of the thermal stability of your target molecules, as higher temperatures may cause denaturation or precipitation.[11][14]

  • Insufficient Reagent Concentration: Low concentrations of either the this compound or the azide-containing molecule will result in a slower reaction.[11]

    • Recommendation: Increase the concentration of one or both reactants. If solubility is a limiting factor, consider using a small amount of a compatible organic co-solvent like DMSO to improve solubility, but keep the final percentage low to avoid denaturing proteins.[6][7] Using a slight excess (e.g., 1.5-2 equivalents) of the less critical component can also help drive the reaction to completion.[6]

  • Reagent Instability: Strained cyclooctynes like DBCO can be unstable under certain conditions, such as acidic environments or improper storage, leading to degradation.[6]

    • Recommendation: Ensure your this compound is stored correctly (typically at -20°C, dry, and protected from light).[1][3] Avoid buffers with sodium azide as a preservative, as the azide will react with and deplete your DBCO reagent.[7][10]

  • Steric Hindrance: Bulky groups near the azide or on the target molecule can physically block the DBCO from reacting.[6]

    • Recommendation: The PEG3 spacer in this compound is designed to minimize this, but if steric hindrance is still suspected, you may need to re-engineer your azide-labeled molecule to place the azide in a more accessible location.

Issue 2: Non-Specific Labeling or Unexpected Side Reactions
Potential Cause & Solution
  • Reaction with Thiols: Some cyclooctyne (B158145) derivatives have been reported to react with free sulfhydryl groups (thiols) on cysteine residues.[15]

    • Recommendation: To prevent this, you can block free thiols in your sample before adding the DBCO reagent. A common method is to first reduce any disulfide bonds with a reducing agent like DTT (dithiothreitol) and then alkylate the resulting free thiols with a reagent like iodoacetamide (B48618) (IAA).[15]

  • Hydrophobicity of DBCO: The DBCO group itself is hydrophobic, which can sometimes lead to non-specific binding to proteins.[16]

    • Recommendation: The WSPC and PEG components of the reagent are designed to increase water solubility and mitigate this issue.[1][3] Ensure proper purification of your labeled molecule using methods like size exclusion chromatography or dialysis to remove any non-covalently bound reagent.[8][13]

Issue 3: Precipitation of Molecules During Labeling
Potential Cause & Solution
  • Modification of Molecular Properties: Attaching the bulky and somewhat hydrophobic DBCO-biotin moiety can alter the properties of your target molecule, leading to precipitation, especially if multiple labels are attached.[14]

    • Recommendation: Lower the molar ratio of the this compound to your target molecule to reduce the degree of labeling.[14] The inclusion of the hydrophilic WSPC and PEG linker is intended to counteract this, but excessive labeling can still be problematic.

Quantitative Data Summary

Table 1: Factors Affecting SPAAC Reaction Rates
FactorObservationRecommendationCitations
Buffer Type HEPES buffer (pH 7) has shown higher rate constants compared to PBS (pH 7). Reactions in DMEM media are faster than in RPMI.Consider using HEPES buffer for improved kinetics. If working in cell culture media, be aware of potential rate differences.[9][11][12]
pH Higher pH values generally increase reaction rates, though this can be buffer-dependent.Optimize the reaction pH between 7 and 8, ensuring it is compatible with your biomolecule's stability.[6][11]
Temperature Increased temperature (e.g., from 25°C to 37°C) accelerates the reaction.Perform the reaction at 37°C if your biomolecules are thermally stable.[11][13]
PEG Linker The presence of a PEG linker can enhance reaction rates by 31 ± 16%.The PEG3 linker in this compound is beneficial for reaction efficiency.[9][10]

Experimental Protocols & Visualizations

General Experimental Workflow for Biotin-PEG3-DBCO Labeling

This protocol outlines a general procedure for labeling an azide-modified protein with this compound.

Methodology
  • Reagent Preparation:

    • Dissolve the azide-containing protein in a suitable reaction buffer (e.g., HEPES, pH 7.5) to a final concentration of 1-5 mg/mL.

    • Dissolve the this compound in a compatible solvent like DMSO to create a 10-20 mM stock solution.[6][13] The WSPC component enhances water solubility, but a stock solution in an organic solvent is common.[1]

  • Thiol Blocking (Optional but Recommended):

    • If your protein contains free cysteines, treat the sample with 10 mM DTT at 56°C for 1 hour to reduce disulfide bonds.[15]

    • Follow this by adding 90 mM iodoacetamide (IAA) and incubating for 45 minutes in the dark to alkylate the free thiols.[15]

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution. A molar excess of the biotin reagent is typically used (e.g., 10-20 fold molar excess over the protein).

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time may need to be determined empirically.[13][17]

  • Purification:

    • Remove excess, unreacted this compound using a desalting column (size exclusion chromatography) or dialysis.[8][13] This step is crucial to prevent interference in downstream applications.

G cluster_prep 1. Reagent Preparation cluster_blocking 2. Thiol Blocking (Optional) cluster_reaction 3. Labeling Reaction cluster_purify 4. Purification cluster_product Final Product prep_protein Dissolve Azide-Protein in Reaction Buffer reduce Reduce with DTT prep_protein->reduce mix Combine Protein and WSPC-Biotin-DBCO prep_protein->mix prep_dbco Dissolve WSPC-Biotin-DBCO in DMSO (Stock Solution) prep_dbco->mix alkylate Alkylate with IAA reduce->alkylate Blocks non-specific reaction with Cys alkylate->mix incubate Incubate (e.g., 37°C, 1-4h) mix->incubate purify Remove Excess Reagent (Desalting Column/Dialysis) incubate->purify product Purified Biotinylated Protein purify->product

Caption: Experimental workflow for this compound labeling of an azide-modified protein.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues with labeling efficiency.

G start Start: Low Labeling Efficiency check_reagents Are reagents stored correctly? Is buffer free of sodium azide? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes sol_reagents Solution: Replace reagents. Use azide-free buffer. check_reagents->sol_reagents No check_concentration Are reagent concentrations sufficient? check_conditions->check_concentration Yes sol_conditions Solution: - Switch to HEPES buffer. - Increase pH to 7.5-8. - Increase temperature to 37°C. check_conditions->sol_conditions No check_side_reactions Is non-specific binding observed? check_concentration->check_side_reactions Yes sol_concentration Solution: Increase concentration of one or both reactants. check_concentration->sol_concentration No sol_side_reactions Solution: - Block free thiols with DTT/IAA. - Improve post-reaction purification. check_side_reactions->sol_side_reactions Yes success Labeling Improved check_side_reactions->success No sol_reagents->check_reagents sol_conditions->success sol_concentration->success sol_side_reactions->success

Caption: Troubleshooting flowchart for improving this compound labeling efficiency.

References

Optimizing incubation time for WSPC Biotin-PEG3-DBCO reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for WSPC Biotin-PEG3-DBCO, a water-soluble, photo-cleavable biotin-PEG3-DBCO linker. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting common issues encountered during strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for a this compound reaction?

A1: The optimal incubation time can vary significantly based on several factors, including the concentration of reactants, reaction temperature, and the specific azide-containing molecule. Generally, reactions are efficient at room temperature within 2-4 hours. However, for lower concentrations or more complex biomolecules, extending the incubation time to 12-24 hours or performing the reaction at 4°C overnight may improve yields.[1][2][3] It is always recommended to perform a time-course experiment to determine the optimal incubation time for your specific system.

Q2: What is the recommended molar ratio of this compound to my azide-containing molecule?

A2: A common starting point is a 1.5 to 3-fold molar excess of the DBCO-conjugate to the azide-containing protein.[1] However, if the azide-activated molecule is limiting, this ratio can be inverted.[1] For antibody-oligonucleotide conjugations, a 2-4 fold molar excess of the azide-modified oligonucleotide to the DBCO-antibody is recommended.[2] Optimization of this ratio may be necessary to maximize conjugation efficiency and minimize excess unreacted reagents.

Q3: Can I perform the reaction in a buffer containing primary amines like Tris?

A3: No, it is crucial to avoid buffers containing primary amines (e.g., Tris, glycine) or azides.[1] Primary amines can compete with the intended reaction, while sodium azide (B81097) will react with the DBCO group, reducing the efficiency of your conjugation.[1][2] Recommended buffers include phosphate-buffered saline (PBS) at pH 7-9, HEPES, or carbonate/bicarbonate buffers.[1]

Q4: How can I monitor the progress of my this compound reaction?

A4: The consumption of the DBCO reagent can be monitored by UV-Vis spectrophotometry, as DBCO has a characteristic absorbance at approximately 310 nm.[2] A decrease in this absorbance over time indicates the progress of the reaction.[2] Additionally, techniques like SDS-PAGE can be used to observe the formation of the higher molecular weight conjugate.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Conjugation Yield Insufficient incubation time.Increase the incubation time. For sensitive molecules, consider a longer incubation at 4°C (e.g., overnight).[1]
Suboptimal molar ratio of reactants.Titrate the molar ratio of this compound to your azide-containing molecule. Start with a 1.5-3 fold excess of the DBCO reagent and optimize from there.[1]
Low reactant concentration.Increase the concentration of one or both reactants. SPAAC reactions are more efficient at higher concentrations.[1][3]
Incompatible buffer components.Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) and sodium azide.[1][2] Switch to a recommended buffer like PBS, HEPES, or carbonate.[1]
Non-Specific Binding Hydrophobic interactions.The PEG3 linker in this compound is designed to be hydrophilic to reduce aggregation and non-specific binding.[4] However, if issues persist, consider including a non-ionic detergent (e.g., 0.01% Tween-20) in your wash buffers.
Inadequate blocking.If performing an assay on a solid phase (e.g., ELISA plate), ensure proper blocking of non-specific binding sites with a suitable blocking agent.
Precipitation of Reactants Poor solubility of one of the reactants.This compound is designed to be water-soluble.[5] If your azide-containing molecule has low aqueous solubility, you may need to add a small amount of a water-miscible organic solvent like DMSO or DMF.[1] However, be mindful that high concentrations of organic solvents can denature proteins.[1]
Inconsistent Results Reagent instability.Store this compound desiccated at -20°C for long-term storage.[5] Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare stock solutions fresh and use them promptly.
Inaccurate quantification of reactants.Ensure accurate concentration determination of both your azide-containing molecule and the this compound stock solution.

Experimental Protocols

Protocol 1: General Protein Biotinylation

This protocol provides a general guideline for the biotinylation of an azide-modified protein using this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your azide-modified protein with the this compound stock solution to achieve the desired molar ratio (e.g., 1:3 protein to DBCO).

    • Ensure the final concentration of DMSO or DMF in the reaction mixture is below 10% to avoid protein denaturation.[1]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. Alternatively, for sensitive proteins, incubate at 4°C overnight.

  • Purification:

    • Remove excess, unreacted this compound by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

Protocol 2: Time-Course Optimization of Incubation Time

This protocol is designed to determine the optimal incubation time for your specific reaction.

Materials:

  • Sufficient quantity of your azide-modified molecule and this compound for multiple reactions.

  • Quenching solution (e.g., 50 mM glycine)

  • Analytical method to assess conjugation (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Reaction Setup:

    • Prepare a master mix of your azide-modified molecule and this compound in the reaction buffer at your desired concentrations and molar ratio.

    • Aliquot the master mix into several tubes, one for each time point.

  • Time-Course Incubation:

    • Incubate the reactions at the desired temperature (e.g., room temperature).

    • At each time point (e.g., 0.5, 1, 2, 4, 8, and 12 hours), stop one of the reactions by adding a quenching solution or by immediately proceeding to analysis.

  • Analysis:

    • Analyze the samples from each time point using your chosen analytical method.

    • Determine the incubation time that yields the desired level of conjugation without significant sample degradation.

Data Presentation

Table 1: Effect of Incubation Time and Temperature on Conjugation Efficiency
Incubation Time (hours)Temperature (°C)Molar Ratio (DBCO:Azide)Analyte Concentration (µM)Conjugation Efficiency (%)
1253:11045
2253:11075
4253:11092
8253:11095
1243:11088
2443:11094
2251.5:11055
2255:11085
2253:1560
2253:12088

Note: The data presented in this table are illustrative and may not be representative of all experimental systems. Optimization is recommended for each specific application.

Visualizations

WSPC_Biotin_PEG3_DBCO_Reaction_Workflow reagent_prep Reagent Preparation - Dissolve this compound in DMSO - Prepare azide-modified molecule in buffer reaction_setup Reaction Setup - Combine reactants at desired molar ratio reagent_prep->reaction_setup incubation Incubation - Room temperature (2-4h) or 4°C (overnight) reaction_setup->incubation purification Purification - Remove excess reagent via SEC or dialysis incubation->purification analysis Analysis - Confirm conjugation (e.g., SDS-PAGE) purification->analysis

Caption: this compound reaction workflow.

SPAAC_Mechanism cluster_product Product WSPC_DBCO This compound plus + Azide_Molecule Azide-Containing Molecule arrow Strain-Promoted Cycloaddition Azide_Molecule->arrow Triazole_Conjugate Stable Triazole Conjugate arrow->Triazole_Conjugate

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

References

How to remove excess WSPC Biotin-PEG3-DBCO from a sample

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to effectively remove excess WSPC Biotin-PEG3-DBCO from a sample after a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound?

A1: Removing excess, unreacted this compound is critical for several reasons. Firstly, residual free biotin (B1667282) can compete with your biotinylated molecule for binding sites on streptavidin or avidin (B1170675) matrices, leading to reduced capture efficiency in affinity purification.[1][2] Secondly, it can cause high background signals in downstream assays that utilize streptavidin/avidin detection systems.[1][3] Finally, for applications involving the DBCO moiety, unreacted DBCO can interfere with subsequent azide-alkyne cycloaddition reactions.

Q2: What are the common methods for removing excess this compound?

A2: The most common and effective methods are based on size-based separation, leveraging the significant molecular weight difference between your labeled protein and the small this compound molecule (MW ≈ 1153.29).[4] These methods include Size Exclusion Chromatography (SEC), such as desalting spin columns, dialysis, and Tangential Flow Filtration (TFF).[1][5]

Q3: Which removal method is most suitable for my experiment?

A3: The choice of method depends on your sample volume, the size of your labeled molecule, the required purity, and time constraints.[1] For small sample volumes (up to a few milliliters), desalting spin columns are rapid and provide high recovery.[1][6] For larger volumes, dialysis is a simple and gentle option, though it is more time-consuming.[1][7] Tangential Flow Filtration (TFF) is highly efficient and scalable for even larger, process-scale applications.[8][9]

Q4: Can I use affinity purification with streptavidin beads to remove the excess reagent?

A4: While streptavidin affinity purification is excellent for capturing and isolating your successfully biotinylated molecule, it is not a direct method for removing the excess free biotinylating reagent from the entire sample. The strong interaction between biotin and streptavidin often requires harsh, denaturing conditions for elution, which may not be suitable for all proteins.[1]

Troubleshooting Guide

Problem Possible Causes Solutions
High background in downstream assays (e.g., ELISA, Western Blot) Incomplete removal of free this compound.- Choose a removal method with an appropriate molecular weight cut-off (MWCO) to ensure efficient separation of the small molecule reagent from your larger protein. - For desalting columns, consider a second pass to remove more of the free biotin. - For dialysis, increase the dialysis time and/or the number of buffer changes.
Low recovery of the labeled protein - The protein may be sticking to the column matrix or dialysis membrane.[10] - Over-labeling with the hydrophobic DBCO group may cause aggregation and precipitation.[5][10]- For column-based methods, ensure you are using the recommended sample volume and protein concentration for the specific column.[10] - Consider adding a carrier protein like BSA before purification if you suspect non-specific binding, but only if it doesn't interfere with downstream applications.[10] - Optimize the molar ratio of the labeling reagent to your protein during the conjugation step to avoid over-labeling.[5]
Protein precipitation after purification The buffer conditions after exchange are not optimal for your protein's stability.Ensure the final buffer used for elution (in SEC) or as the dialysis buffer has the correct pH and ionic strength to maintain your protein's solubility and stability.[5]

Comparison of Removal Methods

The following table summarizes the key characteristics of the recommended methods for removing excess this compound.

Method Typical Sample Volume Processing Time Protein Recovery Key Advantages Considerations
Desalting Spin Columns (SEC) 20 µL - 4 mL< 15 minutes[2]>85%[6][11]Rapid, high recovery, easy to use.[2]Single-use format for most columns; less effective for very large sample volumes.[1]
Dialysis 0.1 mL - 100 mL4 hours - overnight[1][7]HighGentle, simple setup, suitable for a wide range of volumes.[1]Time-consuming, requires large volumes of buffer.[12]
Tangential Flow Filtration (TFF) >10 mL to thousands of liters[9]Variable (can be rapid)HighHighly scalable, can concentrate the sample simultaneously, efficient buffer exchange.[8][9]Requires specialized equipment; may have higher initial setup costs.

Experimental Protocols

Detailed Methodology: Removal using a Desalting Spin Column

This protocol is suitable for the rapid cleanup of small-volume protein samples (e.g., up to 700 µL) after labeling with this compound.[1]

Materials:

  • Desalting spin column with an appropriate Molecular Weight Cut-Off (MWCO), typically 7 kDa or higher, to separate the protein from the ~1.15 kDa reagent.

  • Collection tubes.

  • Microcentrifuge.

  • Equilibration/Elution Buffer (e.g., PBS, pH 7.4).

Procedure:

  • Column Preparation:

    • Remove the column's bottom closure and place it into a collection tube.

    • If the column contains a storage buffer, centrifuge according to the manufacturer's instructions to remove it. Discard the storage buffer.

  • Column Equilibration:

    • Add the desired equilibration/elution buffer to the top of the resin bed.

    • Centrifuge again, following the manufacturer's recommended speed and time. Discard the flow-through.

    • Repeat this equilibration step 2-3 times to ensure the resin is fully equilibrated in the desired buffer.

  • Sample Loading:

    • Place the equilibrated spin column into a new, clean collection tube.

    • Carefully apply your sample containing the biotinylated protein and excess this compound to the center of the resin bed.

  • Elution:

    • Centrifuge the column at the recommended speed and time.

    • The purified, biotinylated protein will be collected in the collection tube. The smaller, excess this compound molecules are retained in the resin.

  • Post-Purification:

    • The purified protein sample is now ready for downstream applications.

    • Store the purified protein under appropriate conditions.

Visualizations

Decision-Making Workflow for Removal Method Selection

cluster_0 Start cluster_1 Decision cluster_2 Methods cluster_3 Outcome start Sample containing labeled protein and excess this compound volume_check What is the sample volume? start->volume_check spin_column Desalting Spin Column (SEC) volume_check->spin_column < 5 mL dialysis Dialysis volume_check->dialysis 5 - 100 mL tff Tangential Flow Filtration (TFF) volume_check->tff > 100 mL end_product Purified Labeled Protein spin_column->end_product dialysis->end_product tff->end_product

Caption: Workflow for selecting a purification method.

Experimental Workflow for Desalting Spin Column Purification

prep 1. Prepare Column (Remove storage buffer) equilibrate 2. Equilibrate Column (Add elution buffer & centrifuge) prep->equilibrate load 3. Load Sample (Apply sample to resin bed) equilibrate->load elute 4. Elute Protein (Centrifuge to collect purified sample) load->elute collect 5. Collect Purified Sample (Labeled protein in collection tube) elute->collect

Caption: Desalting spin column purification steps.

References

Solving solubility issues with WSPC Biotin-PEG3-DBCO in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WSPC Biotin-PEG3-DBCO, focusing on resolving solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

A1: this compound is a bifunctional molecule used in bioconjugation and related applications.[1] It incorporates three key components:

  • WSPC (Water-Soluble Photocleavable) group: This group includes a sulfonate moiety that enhances water solubility and renders the molecule membrane-impermeable.[2][3] It also allows for the release of captured biomolecules upon exposure to near-UV light (e.g., 365 nm).[2]

  • Biotin: This vitamin has a very high affinity for avidin (B1170675) and streptavidin, enabling strong and specific binding for purification, detection, or immobilization.[1][4]

  • PEG3 (triethylene glycol) spacer: The polyethylene (B3416737) glycol linker increases the overall water solubility and flexibility of the molecule, which can reduce steric hindrance.[][6][7]

  • DBCO (Dibenzocyclooctyne): This is a strained alkyne that reacts efficiently with azide-containing molecules via Copper-Free Click Chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC).[8][9][10][11] This reaction is highly specific and biocompatible.

Common applications include the biotinylation of azide-modified proteins, cell surface glycans, and other biomolecules for subsequent detection, purification, or targeted delivery.[2][10]

Q2: I'm having trouble dissolving this compound directly in my aqueous buffer. What should I do?

A2: While the WSPC group enhances water solubility, direct dissolution in aqueous buffers can sometimes be challenging, especially at higher concentrations. A common and recommended practice for similar DBCO-PEG compounds is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.[12][13]

Q3: Which organic solvents are recommended for creating a stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are the most commonly recommended solvents for dissolving DBCO-containing reagents to create a stock solution.[12][13]

Q4: What is the maximum recommended concentration of the organic solvent in the final aqueous reaction mixture?

A4: To avoid potential negative effects on your biomolecules (e.g., protein precipitation), it is advisable to keep the final concentration of the organic solvent (like DMSO or DMF) in your aqueous reaction mixture as low as possible, typically not exceeding 10-15%.[13]

Q5: My solution appears cloudy after adding the this compound. Is this normal?

A5: For some related DBCO-PEG reagents, it has been noted that the reaction solution may initially appear cloudy upon addition to an aqueous buffer. This cloudiness may decrease or disappear as the reaction progresses.[13] However, persistent precipitation may indicate a solubility issue that needs to be addressed.

Q6: Are there any components I should avoid in my buffer?

A6: Yes. To ensure the stability and reactivity of the DBCO group, you should avoid buffers that contain azides, as they will react with the DBCO. For long-term storage of DBCO-conjugated molecules, it is also advisable to avoid buffers containing thiols.[13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound does not dissolve in aqueous buffer. The compound may have limited solubility directly in the buffer at the desired concentration.Prepare a concentrated stock solution in DMSO or DMF and then add it dropwise to the vigorously vortexing aqueous buffer.[12][13]
Precipitate forms after adding the stock solution to the aqueous buffer. The final concentration of the compound exceeds its solubility limit in the buffer. The concentration of the organic co-solvent is too high, causing precipitation of biomolecules in the sample.Try a lower final concentration of the this compound. Reduce the volume of the organic stock solution added to the aqueous buffer to keep the final organic solvent concentration below 10-15%.[13] Consider performing the reaction in a larger volume of aqueous buffer.
The reaction efficiency is low. The this compound may not be fully dissolved and available for reaction. The DBCO group may have degraded.Ensure the compound is fully dissolved by following the stock solution protocol. Prepare fresh stock solutions before use, as the NHS-ester moiety in some related compounds is moisture-sensitive and can hydrolyze.[13] Store the solid compound and stock solutions properly (see storage conditions below).
Inconsistent results between experiments. Inconsistent preparation of the this compound solution. Degradation of the compound over time.Always use a consistent and validated protocol for preparing your reagent solutions. Prepare fresh solutions for each experiment or aliquot and store stock solutions at -20°C for long-term use.[2]

Quantitative Solubility Data (for related compounds)

CompoundSolventSolubility
DBCO-PEG4-NHS esterAqueous BuffersUp to 5.5 mM[13]
DBCO-PEG4-MaleimideAqueous BuffersUp to 6.6 mM[13]
DBCO-PEG-NHSWater, ethanol, chloroform, DMSO10 mg/mL[12]
DBCO-PEG4-acidDMSO≥ 100 mg/mL[12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex the vial until the compound is completely dissolved.

  • If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture.[2]

Protocol 2: Biotinylation of an Azide-Modified Protein

  • Prepare the azide-containing protein in a suitable reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of azides and thiols.[13]

  • Add the this compound stock solution to the protein solution to achieve the desired final molar excess of the biotinylation reagent. It is recommended to add the stock solution dropwise while gently vortexing the protein solution.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C for 2-12 hours. The optimal reaction time may need to be determined empirically.

  • After incubation, the excess, unreacted this compound can be removed by size exclusion chromatography (e.g., a desalting column) or dialysis.

  • The biotinylated protein is now ready for downstream applications.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification start Start: this compound (solid) stock_prep Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock_prep add_reagent Add Stock Solution to Protein Solution stock_prep->add_reagent azide_protein Prepare Azide-Modified Protein in Buffer azide_protein->add_reagent reaction Incubate (e.g., 2h at RT) purification Remove Excess Reagent (e.g., Desalting Column) reaction->purification add_reagent->reaction end End: Biotinylated Protein purification->end

Caption: Experimental workflow for biotinylating an azide-modified protein.

troubleshooting_logic start Issue: Compound won't dissolve in aqueous buffer use_dmso Action: Prepare a concentrated stock solution in DMSO/DMF start->use_dmso add_to_buffer Action: Add stock solution dropwise to vortexing buffer use_dmso->add_to_buffer observe Observation: Does a precipitate form? add_to_buffer->observe success Outcome: Solubility issue resolved observe->success No precipitate Issue: Precipitate forms observe->precipitate Yes lower_conc Action: Use a lower final concentration of the reagent precipitate->lower_conc check_solvent Action: Ensure final organic solvent concentration is <10-15% precipitate->check_solvent lower_conc->add_to_buffer check_solvent->add_to_buffer

Caption: Troubleshooting logic for this compound solubility issues.

References

Best practices for storing and handling WSPC Biotin-PEG3-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling WSPC Biotin-PEG3-DBCO. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a chemical reagent used in bioconjugation, a process of linking molecules together to create new biochemical tools. It contains three key components:

  • Biotin (B1667282): A vitamin that binds with high affinity to streptavidin and avidin (B1170675) proteins, which is useful for detection and purification.

  • PEG3: A short, hydrophilic polyethylene (B3416737) glycol spacer that improves solubility and reduces steric hindrance.

  • DBCO (Dibenzocyclooctyne): A reactive group that participates in copper-free "click chemistry" reactions with molecules containing an azide (B81097) group.[1][2]

The "WSPC" designation indicates a water-soluble and photo-cleavable formulation, meaning it is designed for use in aqueous environments and the biotin can be released from the conjugated molecule upon exposure to near-UV light.[3][4][5][6]

2. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and reactivity of the reagent.

ConditionTemperatureDurationNotes
Short-term 0 - 4°CDays to weeksKeep dry and protected from light.[3]
Long-term -20°CMonths to yearsKeep dry and protected from light.[3]
Stock Solutions -20°CMonthsAliquot to avoid repeated freeze-thaw cycles.[3]

3. How should I handle this compound upon receipt?

The product is shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under these conditions.[3] Upon receipt, it is recommended to store it under the long-term storage conditions mentioned above.

4. How do I reconstitute this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] To prepare a stock solution, dissolve the solid powder in anhydrous DMSO. It is recommended to prepare a fresh stock solution for each experiment, but if necessary, it can be stored at -20°C for a limited time.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency in Click Chemistry Reaction

Possible Causes:

  • Degradation of this compound: Improper storage or handling can lead to the degradation of the DBCO group.

  • Inactive Azide-Containing Molecule: The azide-functionalized molecule may have degraded or may not be present in sufficient concentration.

  • Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be optimal for the specific molecules being conjugated.

  • Presence of Competing Substances: Other molecules in the reaction mixture may be interfering with the click chemistry reaction.

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh vial of this compound or test the reactivity of an older stock with a known azide-containing compound.

  • Confirm Azide Presence: Ensure the azide-functionalized molecule is active and at the correct concentration.

  • Optimize Reaction Conditions:

    • pH: Maintain a pH between 4 and 9 for optimal click chemistry.

    • Temperature: Reactions are typically run at room temperature, but for sensitive molecules, 4°C can be used with a longer incubation time.

    • Molar Ratio: A 10- to 40-fold molar excess of the DBCO reagent to the azide-containing protein is a common starting point.[7]

  • Purify Reactants: Ensure that the starting materials are free of contaminants that could interfere with the reaction.

Issue 2: Poor Solubility of this compound in Aqueous Buffers

Possible Cause:

  • While the "WSPC" designation indicates water solubility, high concentrations in certain buffers may still lead to precipitation.

Troubleshooting Steps:

  • Prepare a Concentrated Stock in DMSO: Dissolve the this compound in DMSO first to create a concentrated stock solution.

  • Add Stock Solution to Aqueous Buffer: Add the DMSO stock solution dropwise to the aqueous reaction buffer while vortexing to ensure proper mixing and prevent precipitation. The final concentration of DMSO in the reaction should be kept low (typically below 20%) to avoid affecting protein stability.[7]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes the labeling of a protein that has been modified to contain an azide group.

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • To your azide-modified protein solution (typically 1-10 mg/mL), add a 2-4 fold molar excess of the this compound stock solution. [7]

  • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. [7]

  • Remove the excess, unreacted this compound using a desalting column or dialysis. [7]

  • Confirm the conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or a biotin quantification assay.

Protocol 2: Cell Surface Labeling

This protocol outlines the labeling of cell surface glycoproteins that have been metabolically engineered to display azide groups.

Materials:

  • Cells with azide-modified surface proteins

  • This compound

  • Anhydrous DMSO

  • Cell culture medium or PBS

Methodology:

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • Dilute the this compound stock solution in cell culture medium or PBS to the desired final concentration (e.g., 25-100 µM).

  • Wash the cells twice with PBS.

  • Incubate the cells with the this compound solution for 30-60 minutes at 37°C.

  • Wash the cells three times with PBS to remove any unreacted reagent.

  • The biotinylated cells can now be used for downstream applications such as flow cytometry or microscopy after staining with a fluorescently labeled streptavidin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis azide_protein Azide-Modified Protein reaction_mix Incubate (RT or 4°C) azide_protein->reaction_mix dbco_reagent This compound Stock Solution (in DMSO) dbco_reagent->reaction_mix purification Size-Exclusion Chromatography reaction_mix->purification analysis SDS-PAGE / Mass Spec purification->analysis cell_labeling_workflow start Cells with Azide-Modified Surface Proteins wash1 Wash with PBS start->wash1 incubation Incubate with This compound wash1->incubation wash2 Wash with PBS incubation->wash2 detection Stain with Fluorescent Streptavidin wash2->detection analysis Analyze (Flow Cytometry, Microscopy) detection->analysis

References

Minimizing background signal in fluorescence microscopy with WSPC Biotin-PEG3-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for WSPC Biotin-PEG3-DBCO. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize background signals and achieve optimal results in your fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a biotinylation reagent used for labeling azide-containing biomolecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] It is particularly useful for introducing a biotin (B1667282) moiety to proteins and cell surfaces.[1][3] The incorporated biotin can then be detected using fluorescently labeled streptavidin conjugates. The PEG3 linker enhances hydrophilicity, which can help to reduce aggregation and non-specific binding during the labeling process.[4] The water-soluble sulfonate group in some variants of this reagent makes it membrane-impermeable, which is ideal for labeling cell surface molecules.[1][3]

Q2: What are the main causes of high background signal when using this compound?

High background signal in fluorescence microscopy can arise from several sources. When using this compound, the primary causes can be categorized as follows:

  • Autofluorescence: Endogenous fluorescence from the sample itself, such as from collagen, elastin, NADH, and lipofuscin.[5][6] Fixation methods, particularly those using aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde, can also induce autofluorescence.[5][7][8]

  • Non-specific binding of the DBCO reagent: The DBCO group can exhibit some non-specific binding to proteins and cell membranes, particularly if used at too high a concentration.[9] Cyclooctynes, like DBCO, can also react with free thiols on proteins, leading to off-target labeling.[9][10]

  • Non-specific binding of the streptavidin-fluorophore conjugate: Streptavidin can bind non-specifically to cellular components, especially if the blocking step is insufficient.

  • Excess reagents: Incomplete removal of unbound this compound or the streptavidin-fluorophore conjugate will result in a high background signal.[11]

Q3: How can I reduce autofluorescence in my samples?

Several strategies can be employed to minimize autofluorescence:

  • Choice of Fixative: If possible, consider using an organic solvent like ice-cold methanol (B129727) or ethanol (B145695) for fixation instead of aldehyde-based fixatives.[5] If aldehydes must be used, use the lowest effective concentration and fixation time.[8][12]

  • Quenching Agents: Treat aldehyde-fixed samples with a quenching agent such as sodium borohydride (B1222165) or glycine (B1666218) to reduce aldehyde-induced fluorescence.[6][7]

  • Chemical Treatment: For specific types of autofluorescence, chemical treatments can be effective. For example, Sudan Black B can be used to quench lipofuscin-related autofluorescence.[6][7][8]

  • Perfusion: When working with tissues, perfusing with PBS before fixation can help remove red blood cells, which are a source of heme-related autofluorescence.[5][8][12]

Troubleshooting Guides

Guide 1: High Background in Negative Controls (No Azide)

If you are observing a high background signal in your negative control samples (i.e., samples that do not contain the azide-tagged molecule of interest), it suggests that the background is due to non-specific binding of the this compound reagent or the detection reagents.

Potential CauseTroubleshooting StepExpected Outcome
Non-specific binding of this compound 1. Optimize DBCO reagent concentration: Perform a titration to determine the lowest effective concentration of this compound.[9] 2. Increase blocking efficiency: Use a robust blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, or commercial blocking solutions.[13][14][15] 3. Block free thiols: Pre-treat your sample with a thiol-blocking agent like N-ethylmaleimide (NEM) to prevent the reaction of DBCO with cysteines.[9] 4. Increase wash steps: Increase the number and duration of wash steps after incubation with the DBCO reagent.[9]Reduced background fluorescence in negative controls.
Non-specific binding of streptavidin-fluorophore 1. Optimize streptavidin concentration: Titrate the streptavidin-fluorophore conjugate to find the optimal concentration that provides a good signal-to-noise ratio. 2. Ensure adequate blocking: The blocking step is crucial before adding the streptavidin conjugate.[13] 3. Use high-quality reagents: Use high-purity, well-characterized streptavidin conjugates.Lower background signal and improved specificity.
Autofluorescence 1. Include an unstained control: Image a sample that has not been treated with any fluorescent reagents to assess the level of endogenous autofluorescence.[5] 2. Apply autofluorescence reduction techniques: Refer to the FAQ on reducing autofluorescence.Identification and reduction of the contribution of autofluorescence to the overall background.
Guide 2: Weak or No Signal

If you are experiencing a weak or no fluorescent signal in your positive samples, consider the following troubleshooting steps.

Potential CauseTroubleshooting StepExpected Outcome
Inefficient Click Reaction 1. Optimize reaction time and temperature: While SPAAC reactions are generally fast, longer incubation times (e.g., overnight at 4°C) can sometimes improve efficiency.[16][17] Reactions can also be performed at room temperature or 37°C.[11] 2. Check reagent stability: Ensure that the this compound has been stored correctly (typically at -20°C, protected from light and moisture) and that the DBCO functionality has not degraded.[11][16][17] Prepare fresh solutions of reagents before use.[9][16]Increased fluorescence signal in positive samples.
Low Abundance of Target Molecule 1. Use a signal amplification strategy: The biotin-streptavidin system is itself a form of amplification. Ensure you are using an optimal concentration of a bright streptavidin-fluorophore conjugate. 2. Increase primary antibody concentration (if applicable): If you are labeling a target with an azide-modified antibody, ensure you are using an optimal concentration of this antibody.Enhanced signal intensity.
Photobleaching 1. Use an antifade mounting medium: This will help to preserve the fluorescent signal during imaging.[18] 2. Minimize light exposure: Limit the exposure of your sample to the excitation light.[19]More stable fluorescent signal during image acquisition.
Incorrect Imaging Settings 1. Verify filter sets: Ensure that the excitation and emission filters in the microscope are appropriate for the fluorophore you are using.[19]Optimal detection of the fluorescent signal.

Experimental Protocols

Protocol 1: General Workflow for Cell Labeling with this compound

This protocol provides a general workflow for labeling azide-modified molecules on or within cells.

  • Cell Preparation:

    • Culture cells on coverslips or in a multi-well plate suitable for microscopy.

    • Introduce the azide-containing metabolic label or perform the labeling of your target molecule with an azide-functionalized probe.

  • Fixation:

    • Wash cells with PBS.

    • Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • If your target is intracellular, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

    • Wash cells three times with PBS.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.[9][13]

  • Click Reaction:

    • Prepare a fresh solution of this compound in a suitable buffer (e.g., PBS) at the desired concentration (typically in the µM range, optimization is recommended).

    • Incubate the cells with the this compound solution for 1-2 hours at room temperature, or overnight at 4°C, protected from light.[11][16]

  • Washing:

    • Wash the cells three to five times with PBS containing a mild detergent (e.g., 0.1% Tween 20) to remove excess DBCO reagent.[9]

  • Streptavidin-Fluorophore Staining:

    • Incubate the cells with a fluorescently labeled streptavidin conjugate diluted in blocking buffer for 30-60 minutes at room temperature, protected from light.

  • Final Washes:

    • Wash the cells three to five times with PBS containing a mild detergent.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the samples using a fluorescence microscope with the appropriate filter sets.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_click Click Chemistry & Detection cluster_analysis Analysis azide_label Azide Labeling of Target fixation Fixation azide_label->fixation permeabilization Permeabilization (optional) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking dbco_incubation Incubation with This compound blocking->dbco_incubation wash1 Washing dbco_incubation->wash1 streptavidin Incubation with Streptavidin-Fluorophore wash1->streptavidin wash2 Final Washing streptavidin->wash2 mounting Mounting wash2->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Experimental workflow for fluorescence microscopy using this compound.

troubleshooting_workflow start High Background Signal check_neg_control Is background high in negative control (no azide)? start->check_neg_control autofluorescence Potential Autofluorescence check_neg_control->autofluorescence No nonspecific_binding Non-specific Binding of DBCO or Streptavidin check_neg_control->nonspecific_binding Yes autofluorescence_solutions Implement Autofluorescence Reduction Strategies autofluorescence->autofluorescence_solutions optimize_reagents Optimize Reagent Concentrations (DBCO & Streptavidin) nonspecific_binding->optimize_reagents improve_blocking Improve Blocking Protocol nonspecific_binding->improve_blocking increase_washes Increase Washing Steps nonspecific_binding->increase_washes

Caption: Troubleshooting decision tree for high background signals.

spaac_mechanism dbco DBCO (on Biotin-PEG reagent) triazole Stable Triazole Linkage dbco->triazole + azide Azide (on biomolecule) azide->triazole label_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

How to troubleshoot low yield in WSPC Biotin-PEG3-DBCO conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low yield issues encountered during WSPC Biotin-PEG3-DBCO conjugations. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems that can lead to suboptimal conjugation efficiency. The this compound reagent is a dual-function molecule, and issues can arise in either the amine-reactive WSPC ester conjugation step or the strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry step.

Low Yield in Amine Conjugation (WSPC Ester Reaction)

Question: I am seeing very low to no conjugation of the this compound to my amine-containing molecule (e.g., protein, peptide). What are the possible causes?

Answer: Low yield in the initial amine conjugation step is often related to suboptimal reaction conditions or reagent degradation. Here are the primary factors to investigate:

  • Incorrect Buffer Composition: The use of buffers containing primary amines is a common cause of failure.

    • Solution: Employ amine-free buffers such as Phosphate Buffered Saline (PBS), HEPES, or borate (B1201080) buffers at a pH between 7.2 and 8.5.[1][2] Buffers like Tris (TBS) or glycine (B1666218) contain primary amines that will compete with your target molecule for reaction with the WSPC ester, significantly reducing your yield.[1][2] If your protein is in an incompatible buffer, a buffer exchange is necessary before starting the conjugation.[1]

  • Suboptimal pH: The reaction efficiency is highly pH-dependent.

    • Solution: The optimal pH range for N-hydroxysuccinimide (NHS) ester conjugations is between 7.2 and 8.5.[1][3] At a lower pH, the primary amines on your target molecule will be protonated and less nucleophilic, hindering the reaction.[1][3] Conversely, at a pH above 8.5, the rate of hydrolysis of the WSPC ester increases, reducing the amount of active reagent available for conjugation.[1][2]

  • Hydrolysis of WSPC Ester: WSPC esters, like other NHS esters, are moisture-sensitive and can hydrolyze, rendering them inactive.[4][5]

    • Solution: Always allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][5] Prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use and discard any unused portion of the reconstituted reagent.[4]

  • Low Reactant Concentrations: Insufficient concentrations of either your target molecule or the WSPC reagent can lead to poor yields.

    • Solution: For protein conjugations, a starting concentration of 1-5 mg/mL is recommended.[4] Increasing the concentration of the reactants can favor the desired aminolysis reaction over the competing hydrolysis reaction.[1]

ParameterRecommended ConditionRationale
Buffer Type Amine-free (e.g., PBS, HEPES, Borate)Buffers with primary amines (Tris, Glycine) compete with the target molecule.[1][2]
pH 7.2 - 8.5Balances amine reactivity (deprotonated) and minimizes ester hydrolysis.[1][2][3]
Protein Concentration 1 - 5 mg/mLHigher concentrations favor the conjugation reaction over hydrolysis.[4]
Reagent Handling Equilibrate to RT before opening; use anhydrous DMSO/DMF for stock.WSPC ester is moisture-sensitive and prone to hydrolysis.[4][5]
Low Yield in SPAAC "Click" Chemistry (DBCO-Azide Reaction)

Question: My amine conjugation appears successful, but I am getting low yield in the subsequent reaction with my azide-containing molecule. What should I check?

Answer: If the initial amine labeling is confirmed, issues with the copper-free click chemistry step are likely the culprit. Consider the following:

  • Suboptimal Molar Ratio: An inappropriate ratio of DBCO-labeled molecule to the azide-containing partner can limit the reaction.

    • Solution: To drive the reaction to completion, a molar excess of 1.5 to 10 equivalents of one of the coupling partners can be used.[4][5] The optimal ratio should be determined empirically for your specific application.

  • Insufficient Reaction Time or Temperature: The kinetics of SPAAC reactions, while generally fast, can vary.

    • Solution: Incubate the reaction for 4-12 hours at room temperature. For potentially less reactive partners or to maximize yield, the incubation can be extended overnight at 4°C.[5][6] Reactions can also be performed at 37°C to increase the rate.[6]

  • Presence of Azide (B81097) in Buffers: The use of sodium azide as a preservative in buffers is a common mistake.

    • Solution: Ensure that all buffers used for the SPAAC reaction and for the purification of the DBCO-labeled intermediate are free of sodium azide, as it will react with the DBCO group.[4][5]

  • Steric Hindrance: The azide or DBCO moiety may be in a sterically hindered position, reducing accessibility.

    • Solution: The PEG3 linker in the this compound reagent is designed to reduce steric hindrance. However, if low yield persists, consider optimizing the design of your azide-containing molecule if possible.

ParameterRecommended ConditionRationale
Molar Ratio 1.5 - 10 fold molar excess of one partnerDrives the reaction towards product formation.[4][5]
Reaction Time 4-12 hours at Room Temperature or Overnight at 4°CEnsures sufficient time for the reaction to proceed to completion.[5][6]
Temperature Room Temperature (or 4°C to 37°C)Reaction is efficient at a range of temperatures; higher temps can increase rate.[6]
Buffers Azide-freeSodium azide will compete with the target azide, inhibiting the desired reaction.[4][5]

Experimental Protocols

Protocol 1: Two-Step Conjugation Workflow

This protocol outlines the general procedure for first conjugating this compound to an amine-containing protein, followed by the SPAAC reaction with an azide-functionalized molecule.

A. Amine Conjugation (Protein Labeling with DBCO)

  • Prepare Protein: Dissolve your protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Prepare WSPC Reagent: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved WSPC reagent to the protein solution. The final volume of DMSO should not exceed 10% of the total reaction volume to avoid protein precipitation.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[4]

  • Purification: Remove the unreacted this compound using a desalting column or dialysis, ensuring the buffer is azide-free.[4]

B. SPAAC Reaction (Click Chemistry)

  • Prepare Azide Molecule: Prepare your azide-containing molecule in an azide-free reaction buffer (e.g., PBS, pH 7.4).

  • Reaction: Add the DBCO-labeled protein from step A to the azide-containing molecule. A molar excess of 1.5-10 fold of one component is recommended to enhance conjugation efficiency.[4]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature.[5][6]

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography to remove unreacted components.

Visualizations

Logical Troubleshooting Flow

The following diagram illustrates a step-by-step process for troubleshooting low conjugation yields.

TroubleshootingFlow start Start: Low Conjugation Yield check_amine_buffer Is an amine-free buffer (e.g., PBS) being used? start->check_amine_buffer check_ph Is the reaction pH between 7.2 and 8.5? check_amine_buffer->check_ph Yes solution_amine_buffer Action: Perform buffer exchange into an amine-free buffer. check_amine_buffer->solution_amine_buffer No check_reagent_handling Was the WSPC reagent handled correctly (anhydrous solvent, fresh prep)? check_ph->check_reagent_handling Yes solution_ph Action: Adjust pH to the optimal range of 7.2-8.5. check_ph->solution_ph No check_azide_buffer Are all buffers for the SPAAC step azide-free? check_reagent_handling->check_azide_buffer Yes solution_reagent_handling Action: Use fresh anhydrous solvent and new reagent. check_reagent_handling->solution_reagent_handling No check_molar_ratio Is a molar excess (1.5-10x) of one reactant used in SPAAC? check_azide_buffer->check_molar_ratio Yes solution_azide_buffer Action: Prepare fresh, azide-free buffers for all steps. check_azide_buffer->solution_azide_buffer No check_incubation Is the SPAAC incubation time sufficient (4-12h)? check_molar_ratio->check_incubation Yes solution_molar_ratio Action: Optimize the molar ratio of reactants. check_molar_ratio->solution_molar_ratio No solution_incubation Action: Increase incubation time or temperature (e.g., overnight at 4°C). check_incubation->solution_incubation No success Yield should improve. check_incubation->success Yes solution_amine_buffer->success solution_ph->success solution_reagent_handling->success solution_azide_buffer->success solution_molar_ratio->success solution_incubation->success

Caption: A flowchart for diagnosing and resolving low yield issues in WSPC-DBCO conjugations.

Experimental Workflow

This diagram provides a visual overview of the two-step conjugation process.

ExperimentalWorkflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: SPAAC Reaction AmineMolecule Amine-containing Molecule (Protein) Incubate1 Incubate (RT, 2h or 4°C, overnight) pH 7.2-8.5, Amine-free buffer AmineMolecule->Incubate1 WSPC_DBCO WSPC-Biotin-PEG3-DBCO WSPC_DBCO->Incubate1 Purify1 Purification (e.g., Desalting Column) Incubate1->Purify1 DBCO_Molecule DBCO-labeled Molecule Purify1->DBCO_Molecule Incubate2 Incubate (RT, 4-12h) Azide-free buffer DBCO_Molecule->Incubate2 AzideMolecule Azide-containing Molecule AzideMolecule->Incubate2 Purify2 Purification (e.g., SEC) Incubate2->Purify2 FinalConjugate Final Biotinylated Conjugate Purify2->FinalConjugate

Caption: The two-step experimental workflow for this compound conjugation reactions.

References

Optimizing WSPC Biotin-PEG3-DBCO Click Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the buffer pH for WSPC Biotin-PEG3-DBCO click reactions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound click reaction?

A1: While the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is robust and proceeds over a wide pH range, the optimal pH can be influenced by the buffer system used. Generally, slightly alkaline conditions can enhance the reaction rate. For instance, studies on similar sulfo-DBCO reagents have shown that borate (B1201080) buffers at higher pH values can lead to increased reaction rates. However, for most applications involving sensitive biomolecules, a pH between 7.0 and 8.5 is a good starting point.[1][2]

Q2: Which buffer system is recommended for this reaction?

A2: The choice of buffer can significantly impact the reaction kinetics. While phosphate-buffered saline (PBS) is commonly used, research indicates that HEPES buffer at pH 7 can result in higher reaction rates compared to PBS at the same pH.[1][2] For applications where a higher pH is desired and compatible with the biomolecules, a borate buffer may be considered. Amine-containing buffers such as Tris should be avoided if your molecule of interest contains an NHS ester, as it can react with the primary amine of the buffer.

Q3: Can I use a buffer containing sodium azide (B81097) as a preservative?

A3: No, it is critical to avoid buffers containing sodium azide. The azide in the buffer will compete with your azide-functionalized molecule for the DBCO reagent, leading to significantly reduced conjugation efficiency or complete inhibition of the desired reaction.

Q4: How does temperature affect the this compound click reaction?

A4: Increasing the reaction temperature generally accelerates the SPAAC reaction. Reactions are typically performed at room temperature (around 25°C) or at 37°C. However, the thermal stability of your biomolecules is the primary consideration. For sensitive proteins or other biomolecules, it is recommended to perform the reaction at 4°C for a longer duration to prevent denaturation.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the SPAAC reaction with DBCO can be monitored by UV-Vis spectrophotometry. DBCO has a characteristic absorbance peak around 309 nm, which disappears as it reacts with the azide to form a triazole ring. By tracking the decrease in absorbance at this wavelength over time, you can determine the reaction kinetics.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Suboptimal Buffer/pH: The buffer system or pH may not be ideal for the reaction kinetics.Switch to HEPES buffer at pH 7 for potentially faster kinetics compared to PBS.[1][2] If your biomolecule is stable at higher pH, consider using a borate buffer at a pH between 8.5 and 10.[1]
Low Reactant Concentration: The reaction rate is dependent on the concentration of both the DBCO and azide-containing molecules.Increase the concentration of one or both reactants. If solubility is a limitation, consider using a minimal amount of a water-miscible organic co-solvent like DMSO, ensuring it is compatible with your biomolecules.
Steric Hindrance: The azide or DBCO moiety may be sterically inaccessible, especially on large biomolecules.The PEG3 linker on this compound is designed to minimize steric hindrance. However, if issues persist, consider engineering the azide modification site to be more accessible.
Degraded Reagents: The DBCO group can degrade over time, especially if not stored properly.Ensure that the this compound is stored correctly (typically at -20°C, protected from light and moisture) and use freshly prepared solutions.
Non-specific Labeling Reaction with Thiols: In some cases, DBCO reagents have been reported to react with free thiols, such as those on cysteine residues.If your protein has reactive cysteine residues, consider capping them with a reagent like N-ethylmaleimide (NEM) prior to the click reaction. Also, avoid thiol-containing reducing agents like DTT or BME in the reaction buffer.
Low Yield Presence of Competing Azides: The reaction buffer may contain sodium azide.Ensure all buffers are freshly prepared and free of sodium azide.
Incorrect Stoichiometry: An improper molar ratio of DBCO to azide can lead to incomplete reaction of the limiting reagent.Typically, a slight excess (1.5 to 3-fold) of one reactant is used to drive the reaction to completion. The choice of which reactant is in excess depends on the specific experiment and the availability of the molecules.

Quantitative Data

The following table summarizes the effect of different buffers and pH on the second-order rate constants of a strain-promoted azide-alkyne cycloaddition reaction between a sulfo-DBCO amine (an analogue of the water-soluble portion of this compound) and an azide-modified sugar. This data is provided as a reference to guide buffer selection.

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
MES5.0~0.3
MES6.0~0.4
PBS7.00.32 - 0.85
HEPES7.00.55 - 1.22
Borate8.0~0.7
Borate9.0~0.9
Borate10.0~1.1

Data adapted from a study on a similar sulfo-DBCO reagent and should be used as a guideline.[1][2]

Experimental Protocols

Protocol 1: General Bioconjugation of an Azide-Modified Protein with this compound
  • Reagent Preparation:

    • Prepare the azide-modified protein in an appropriate azide-free buffer (e.g., 1x PBS, pH 7.4 or 1x HEPES, pH 7.0). The protein concentration should typically be in the range of 1-10 mg/mL.

    • Dissolve the this compound in a small amount of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Reaction Setup:

    • Add the desired molar excess of the this compound stock solution to the azide-modified protein solution. A 2- to 5-fold molar excess of the DBCO reagent over the protein is a common starting point.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically <10%) to avoid denaturation of the protein.

  • Incubation:

    • Incubate the reaction mixture at the desired temperature. For most applications, incubation at room temperature for 2-4 hours or at 4°C overnight is sufficient. The optimal time may need to be determined empirically.

  • Purification:

    • Remove the excess, unreacted this compound using a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Monitoring Reaction Kinetics via UV-Vis Spectrophotometry
  • Instrument Setup:

    • Set a UV-Vis spectrophotometer to measure absorbance at 309 nm.

  • Sample Preparation:

    • Prepare the reaction mixture in a quartz cuvette. The concentration of this compound should be sufficient to give an initial absorbance in the linear range of the instrument.

    • Use a reference cuvette containing the buffer and the azide-modified molecule to zero the spectrophotometer.

  • Data Acquisition:

    • Initiate the reaction by adding the azide-containing molecule to the cuvette with the this compound.

    • Immediately begin monitoring the absorbance at 309 nm at regular time intervals until the absorbance stabilizes, indicating the reaction is complete.

  • Data Analysis:

    • Plot the absorbance at 309 nm versus time to visualize the reaction progress.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_product Final Product azide_protein Azide-Modified Protein in Buffer reaction_mix Combine and Incubate (RT or 4°C) azide_protein->reaction_mix dbco_reagent This compound Stock Solution (DMSO) dbco_reagent->reaction_mix purify Remove Excess DBCO (e.g., SEC or Dialysis) reaction_mix->purify final_product Biotinylated Protein Conjugate purify->final_product

Caption: Experimental workflow for bioconjugation using this compound.

troubleshooting_logic start Low Reaction Efficiency? check_azide Buffer contains sodium azide? start->check_azide change_buffer Prepare fresh, azide-free buffer check_azide->change_buffer Yes check_ph Is buffer pH optimal? check_azide->check_ph No end Re-evaluate Reaction change_buffer->end optimize_ph Switch to HEPES (pH 7) or consider Borate (pH 8.5+) check_ph->optimize_ph No check_conc Are reactant concentrations sufficient? check_ph->check_conc Yes optimize_ph->end increase_conc Increase concentration of one or both reactants check_conc->increase_conc No check_conc->end Yes increase_conc->end

Caption: Troubleshooting logic for low efficiency this compound reactions.

References

Technical Support Center: Preventing Protein Aggregation with WSPC Biotin-PEG3-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues when labeling with WSPC Biotin-PEG3-DBCO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a labeling reagent used in bioconjugation, specifically for introducing a biotin (B1667282) moiety to azide-containing proteins via copper-free Click Chemistry.[1][2] Key features include:

  • WSPC: The water-soluble phosphine (B1218219) component enhances solubility in aqueous buffers.

  • Biotin: A small molecule with a very high affinity for streptavidin and avidin, enabling detection, purification, and immobilization of labeled proteins.

  • PEG3: A short polyethylene (B3416737) glycol (PEG) linker that further improves water solubility and can reduce steric hindrance.[3]

  • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts specifically with azides in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is a type of copper-free click chemistry.[4][5] This method is highly efficient and bioorthogonal, meaning it does not interfere with biological systems.[3][4]

Q2: What are the primary causes of protein aggregation when using this compound?

Protein aggregation during labeling can be caused by several factors:

  • Hydrophobicity of the DBCO group: The dibenzocyclooctyne (DBCO) moiety is inherently hydrophobic. Attaching multiple DBCO groups to a protein's surface can increase its overall hydrophobicity, leading to intermolecular aggregation.

  • High Protein Concentration: At high concentrations, protein molecules are in close proximity, which increases the likelihood of non-specific interactions and aggregation.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer can significantly impact protein stability. If the buffer conditions are not optimal for a specific protein, it can lead to unfolding and aggregation.

  • Over-labeling: A high molar ratio of the labeling reagent to the protein can lead to the modification of numerous surface residues. This can alter the protein's isoelectric point and surface charge, reducing its solubility.

  • Side Reactions: Although DBCO is highly specific for azides, it can exhibit some reactivity towards thiol groups in cysteine residues, especially at higher concentrations and longer reaction times.[4][6][7] This can lead to non-specific labeling and potentially cross-linking of protein molecules.

  • Presence of Contaminants: Impurities in the protein sample can act as nucleation points for aggregation.

Q3: How can I tell if my protein is aggregating?

Protein aggregation can manifest in several ways:

  • Visible Precipitation: The most obvious sign of aggregation is the appearance of cloudiness or visible precipitates in the solution.

  • Increased Hydrodynamic Radius: Soluble aggregates, which are not visible to the naked eye, can be detected by an increase in the protein's hydrodynamic radius.

  • Changes in Chromatographic Profile: Aggregation can be observed as the appearance of new, earlier-eluting peaks in size-exclusion chromatography (SEC).[8][9][10][11][12]

  • Increased Polydispersity: Dynamic Light Scattering (DLS) can show an increase in the polydispersity index (PDI), indicating a heterogeneous mixture of particle sizes.[13][14][15][16][17]

  • Loss of Biological Activity: Aggregation can lead to a decrease or complete loss of the protein's biological function.

Troubleshooting Guides

Issue 1: Visible Precipitation During or After Labeling

This indicates significant protein aggregation and requires immediate attention to the reaction conditions.

Potential Cause Troubleshooting Strategy Recommended Parameters
High Protein Concentration Reduce the protein concentration. While higher concentrations can increase reaction kinetics, they also promote aggregation.Start with a protein concentration in the range of 1-2 mg/mL.
Suboptimal Buffer pH Adjust the buffer pH to be at least 1 pH unit away from the protein's isoelectric point (pI) to ensure a net surface charge, which promotes repulsion between protein molecules.For most proteins, a pH between 7.2 and 8.5 is suitable. However, this should be optimized for your specific protein.
Incorrect Ionic Strength Optimize the salt concentration in the buffer. Low salt can lead to aggregation for some proteins, while very high salt can also have a destabilizing effect.Start with a physiological salt concentration, such as 150 mM NaCl.
High Molar Excess of Reagent Reduce the molar excess of this compound. Over-labeling can significantly alter the protein's surface properties.Perform a titration to determine the optimal reagent-to-protein ratio. Start with a molar excess of 5:1 to 10:1 and adjust as needed.
Solvent Shock Add the dissolved this compound solution to the protein solution slowly and with gentle mixing. Adding it too quickly can create localized high concentrations of the reagent and organic solvent (e.g., DMSO), which can cause precipitation.Add the reagent in small aliquots over a period of 5-10 minutes.
Issue 2: Soluble Aggregates Detected by SEC or DLS

Even without visible precipitation, the presence of soluble aggregates can compromise downstream applications.

Potential Cause Troubleshooting Strategy Recommended Parameters
Hydrophobic Interactions Incorporate stabilizing excipients into the reaction and storage buffers.See the "Stabilizing Excipients" table below for a list of common additives and their recommended concentrations.
Thiol-DBCO Side Reactions If your protein has surface-accessible cysteines that are not the intended labeling site, consider blocking them prior to the click chemistry reaction.Use a thiol-blocking reagent like N-ethylmaleimide (NEM) according to the manufacturer's protocol.
Reaction Temperature Perform the labeling reaction at a lower temperature to slow down both the labeling reaction and potential aggregation processes.Incubate the reaction at 4°C. This may require a longer reaction time (e.g., overnight).
Steric Hindrance If the azide (B81097) tag is in a sterically hindered location, a longer reaction time or a slight excess of the DBCO reagent may be necessary. However, this should be balanced against the risk of aggregation.Monitor the reaction progress over time to find the optimal incubation period.

Stabilizing Excipients to Prevent Aggregation

The addition of certain excipients to your buffers can significantly improve protein stability.[18][19][20][21]

Excipient Class Example Typical Concentration Mechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol5-10% (w/v) for sugars, up to 20% (v/v) for glycerolPreferential exclusion, increases the stability of the native protein structure.
Amino Acids Arginine, Glycine50-100 mMSuppress non-specific protein-protein interactions and can reduce the hydrophobicity of the protein surface.[18][20]
Non-ionic Surfactants Polysorbate 20 (Tween-20), Polysorbate 80 (Tween-80)0.01-0.05% (v/v)Reduce surface tension and prevent protein adsorption to surfaces. Can also bind to hydrophobic patches on the protein surface to prevent self-association.[21]
Reducing Agents DTT, TCEP (if compatible with your protein and not interfering with intended disulfide bonds)1-5 mMPrevent the formation of intermolecular disulfide bonds. Note: TCEP is generally more stable than DTT.

Experimental Protocols

General Protocol for Labeling an Azide-Containing Protein

This protocol provides a starting point for labeling your protein. Optimization will be required for each specific protein.

Materials:

  • Azide-containing protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4, potentially supplemented with stabilizing excipients)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an azide-free and amine-free buffer (if the azide was introduced via an NHS ester).

    • Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.[22]

  • Prepare the this compound Stock Solution:

    • Shortly before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A starting point of 10-20 fold molar excess is recommended.[23][24]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[22][23]

  • Purification:

    • Remove the excess, unreacted this compound using a desalting column or dialysis against a suitable storage buffer.

Protocol for Quantifying Protein Aggregation using Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size, making it an excellent tool for quantifying aggregates.[8][9][10][11][12]

Materials:

  • Labeled and purified protein sample

  • SEC column suitable for the molecular weight of your protein and its potential aggregates

  • HPLC or FPLC system with a UV detector

  • Mobile phase (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the SEC Column:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the Sample:

    • Inject a known concentration of your protein sample onto the column.

  • Data Acquisition and Analysis:

    • Monitor the elution profile at 280 nm.

    • The monomeric protein will elute as the main peak. Aggregates, being larger, will elute earlier.

    • Integrate the peak areas of the monomer and any aggregate peaks.

    • Calculate the percentage of aggregation as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Visualizations

TroubleshootingWorkflow start Protein Aggregation Observed check_visible Visible Precipitation? start->check_visible reduce_conc Reduce Protein Concentration (1-2 mg/mL) check_visible->reduce_conc Yes check_soluble Soluble Aggregates Detected (SEC/DLS) check_visible->check_soluble No optimize_buffer Optimize Buffer (pH, Ionic Strength) reduce_conc->optimize_buffer reduce_reagent Reduce Molar Excess of Reagent optimize_buffer->reduce_reagent slow_addition Slow Reagent Addition reduce_reagent->slow_addition re_evaluate Re-evaluate Aggregation slow_addition->re_evaluate add_excipients Add Stabilizing Excipients (Sugars, Amino Acids, Surfactants) check_soluble->add_excipients block_thiols Block Free Thiols (NEM) add_excipients->block_thiols lower_temp Lower Reaction Temperature (4°C) block_thiols->lower_temp lower_temp->re_evaluate

Caption: A troubleshooting workflow for addressing protein aggregation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis protein_prep Prepare Azide-Protein (1-5 mg/mL in reaction buffer) reaction Combine Protein and Reagent (Incubate 2-4h at RT or overnight at 4°C) protein_prep->reaction reagent_prep Prepare WSPC-Biotin-PEG3-DBCO (10 mM in DMSO) reagent_prep->reaction purification Purify Labeled Protein (Desalting Column/Dialysis) reaction->purification analysis Analyze for Aggregation (SEC/DLS) purification->analysis

Caption: General experimental workflow for protein labeling.

References

Validation & Comparative

A Head-to-Head Comparison: WSPC Biotin-PEG3-DBCO vs. Copper-Catalyzed Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of ligation chemistry is critical for success. This guide provides an objective comparison between two prominent click chemistry platforms: the strain-promoted azide-alkyne cycloaddition (SPAAC), exemplified by WSPC Biotin-PEG3-DBCO, and the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This comparison is supported by experimental data to inform the selection of the most suitable method for specific research applications.

At their core, both SPAAC and CuAAC achieve the same outcome: the formation of a stable triazole linkage between an azide (B81097) and an alkyne. However, the fundamental difference lies in their mechanism. CuAAC relies on a copper(I) catalyst to activate a terminal alkyne for reaction with an azide. In contrast, SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne (B158145), such as the dibenzocyclooctyne (DBCO) moiety in this compound, which readily reacts with an azide to release ring strain.[1] This distinction has significant implications for their performance, particularly in biological systems.

Quantitative Performance Comparison

The decision between these two powerful bioconjugation techniques often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: General Performance Characteristics

FeatureThis compound (SPAAC)Copper-Catalyzed Click Chemistry (CuAAC)
Reaction Principle Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (DBCO) and an azide.Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[2]
Biocompatibility Excellent; ideal for in vivo and live-cell applications due to the absence of a toxic metal catalyst.[2][3]Limited for in vivo applications due to the cytotoxicity of the copper catalyst. Ligands are often required to mitigate toxicity.[1][4]
Side Reactions Some cyclooctynes can react with thiols (e.g., cysteine residues), potentially leading to off-target labeling.[4][5]Copper can catalyze the formation of reactive oxygen species (ROS), which can damage biomolecules.[4]
Reagents Requires an azide and a strained cyclooctyne (e.g., DBCO).Requires an azide, a terminal alkyne, a copper(I) source (often from CuSO₄ + a reducing agent), and a stabilizing ligand.[4]
Cost Strained cyclooctynes like DBCO are generally more expensive.[2]Reagents (terminal alkynes, copper salts, ligands) are generally less expensive.[2]

Table 2: Reaction Kinetics and Efficiency

ParameterThis compound (SPAAC)Copper-Catalyzed Click Chemistry (CuAAC)
Second-Order Rate Constant (k₂) Moderate (e.g., ~0.11 M⁻¹s⁻¹ for some DBCO derivatives with azides).[6] Rate is highly dependent on the specific cyclooctyne and azide structure.Fast (typically 1-100 M⁻¹s⁻¹).[2] Generally orders of magnitude faster than SPAAC.[7][8]
Typical Reaction Time Several hours to overnight.[8][9]Minutes to a few hours.[8]
Typical Yield Generally high, but can be lower than CuAAC.[8]High to quantitative under optimized conditions.[4]
Regioselectivity Can produce a mixture of regioisomers (1,4 and 1,5-disubstituted triazoles).[8]Exclusively yields the 1,4-disubstituted triazole.[10]

Reaction Mechanisms and Experimental Workflows

To visualize the differences in their chemical pathways and typical experimental setups, the following diagrams are provided.

SPAAC_Mechanism Azide Azide-containing Biomolecule TransitionState [3+2] Cycloaddition Transition State Azide->TransitionState DBCO This compound DBCO->TransitionState Product Stable Triazole Linkage (Biotinylated Biomolecule) TransitionState->Product Spontaneous, No Catalyst CuAAC_Mechanism Azide Azide-containing Biomolecule Intermediate Copper-Acetylide Intermediate Azide->Intermediate Alkyne Terminal Alkyne Alkyne->Intermediate Cu_I Copper(I) Catalyst Cu_I->Intermediate Product Stable 1,4-Triazole Linkage Intermediate->Product Catalyzed Reaction Experimental_Workflow cluster_SPAAC SPAAC Workflow (e.g., this compound) cluster_CuAAC CuAAC Workflow spaac1 Prepare azide-modified biomolecule in buffer spaac2 Add this compound (dissolved in a compatible solvent like DMSO) spaac1->spaac2 spaac3 Incubate at room temperature or 4°C for 2-48 hours spaac2->spaac3 spaac4 Purify the conjugate spaac3->spaac4 cuaac1 Prepare alkyne-modified biomolecule in buffer cuaac3 Combine biomolecule and reagent mix cuaac1->cuaac3 cuaac2 Prepare reagent mix: - Azide probe - CuSO₄ - Ligand (e.g., THPTA) - Reducing agent (e.g., Sodium Ascorbate) cuaac2->cuaac3 cuaac4 Incubate at room temperature for 30 minutes to a few hours cuaac3->cuaac4 cuaac5 Purify the conjugate cuaac4->cuaac5

References

Validating WSPC Biotin-PEG3-DBCO Labeling: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical biology and proteomics, the precise and efficient labeling of proteins is paramount for their detection, purification, and functional analysis. The choice of biotinylation reagent can significantly influence experimental outcomes. This guide provides a comprehensive comparison of WSPC Biotin-PEG3-DBCO, a modern reagent utilizing copper-free click chemistry, with the traditional amine-reactive NHS-biotin. The comparison is centered on their validation by mass spectrometry, offering researchers, scientists, and drug development professionals a data-driven basis for reagent selection.

Executive Summary

This compound offers highly specific and controlled biotinylation of azide-modified proteins through strain-promoted alkyne-azide cycloaddition (SPAAC). This method stands in contrast to the less specific labeling of primary amines by NHS-biotin. While direct, head-to-head quantitative mass spectrometry data for this compound is not extensively published, this guide synthesizes known chemical principles and typical mass spectrometry outcomes to present a comparative analysis. The primary advantages of the this compound system lie in its specificity and the introduction of a precisely defined mass shift, facilitating unambiguous identification of labeled peptides. Furthermore, its photoreleasable nature allows for the gentle elution of captured biomolecules.

Comparison of Biotinylation Reagents

The selection of a biotinylation reagent is a critical decision in experimental design. The following table summarizes the key characteristics of this compound and NHS-biotin, providing a framework for choosing the appropriate tool for a given research question.

FeatureThis compoundNHS-Biotin
Target Moiety Azide groupPrimary amines (Lysine, N-terminus)
Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)N-hydroxysuccinimide ester reaction
Specificity High (Bioorthogonal)Moderate (Targets abundant functional groups)
Control over Labeling Site High (Requires introduction of azide)Low (Labels available primary amines)
Mass Shift (Monoisotopic) 1152.4144 Da[1]226.0776 Da
Cleavability Photoreleasable[1]Non-cleavable (standard form)
Membrane Permeability Impermeable (due to sulfonate group)[1]Permeable (standard form)
Potential for Non-Specific Binding Low, but DBCO can react with thiols[2]Low, but can acylate other nucleophiles

Mass Spectrometry Validation Workflow

A robust validation of protein labeling by mass spectrometry involves a quantitative comparison of the labeling efficiency and specificity. The following diagram illustrates a typical workflow for comparing this compound and NHS-biotin.

G cluster_0 Sample Preparation cluster_1 Biotinylation cluster_2 Sample Processing cluster_3 Mass Spectrometry Analysis p1 Protein Sample with Azide Modification l1 Label with this compound p1->l1 p2 Protein Sample (Control) l2 Label with NHS-Biotin p2->l2 d Protein Digestion (e.g., Trypsin) l1->d l2->d e Enrichment of Biotinylated Peptides (Streptavidin) d->e ms LC-MS/MS Analysis e->ms da Data Analysis (Peptide ID & Quantification) ms->da

Caption: Comparative workflow for mass spectrometry validation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the key experiments in this comparative validation.

Protocol 1: Labeling of Azide-Modified Proteins with this compound
  • Protein Preparation: Prepare a solution of the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reagent Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Labeling Reaction: Add the this compound stock solution to the protein solution at a desired molar excess. Incubate the reaction at room temperature for 1-2 hours.

  • Removal of Excess Reagent: Remove unreacted this compound using a desalting column or dialysis.

  • Protein Digestion: Reduce and alkylate the protein sample, followed by digestion with trypsin overnight at 37°C.

  • Enrichment: Incubate the digested peptides with streptavidin-coated magnetic beads to enrich for biotinylated peptides. Wash the beads extensively to remove non-biotinylated peptides.

  • Elution (Optional): For photoreleasable linkers, elute the captured peptides by exposure to UV light (e.g., 365 nm). Alternatively, perform on-bead digestion.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Labeling of Proteins with NHS-Biotin
  • Protein Preparation: Prepare a solution of the protein in an amine-free buffer with a pH between 7 and 9 (e.g., 50 mM HEPES, pH 8.0).

  • Reagent Preparation: Dissolve NHS-biotin in an appropriate solvent (e.g., DMSO) to create a stock solution immediately before use.

  • Labeling Reaction: Add the NHS-biotin stock solution to the protein solution at a desired molar excess. Incubate the reaction on ice for 2 hours or at room temperature for 30-60 minutes.

  • Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl.

  • Removal of Excess Reagent: Remove unreacted and quenched NHS-biotin using a desalting column or dialysis.

  • Sample Processing and Analysis: Follow steps 5-8 from Protocol 1.

Data Presentation and Interpretation

The analysis of the mass spectrometry data is focused on identifying and quantifying the biotinylated peptides.

Quantitative Data Summary
ParameterThis compoundNHS-Biotin
Number of Identified Biotinylated Peptides Dependent on number of incorporated azidesDependent on number of accessible primary amines
Observed Mass Shift (Da) +1152.4144 on azide-containing residues+226.0776 on Lysine or N-terminus
Spectral Confidence High (unique and large mass shift)Moderate (smaller mass shift, potential for ambiguity)
Labeling Efficiency (%) Typically high for accessible azidesVariable, dependent on protein and reaction conditions
Off-Target Modifications Potential for reaction with thiolsPotential for acylation of other nucleophiles
Logical Relationship for Data Interpretation

The following diagram illustrates the logical flow for interpreting the mass spectrometry data to validate the labeling.

G cluster_0 Data Acquisition cluster_1 Database Search cluster_2 Peptide Identification cluster_3 Quantitative Analysis & Validation raw_data Raw MS/MS Spectra search Search against Protein Database with Variable Modifications raw_data->search id_dbco Identify Peptides with +1152.41 Da Mass Shift search->id_dbco id_nhs Identify Peptides with +226.08 Da Mass Shift search->id_nhs quant Quantify Labeled vs. Unlabeled Peptides id_dbco->quant id_nhs->quant specificity Assess Specificity (off-target modifications) quant->specificity comparison Compare Labeling Efficiency specificity->comparison

Caption: Data interpretation workflow for labeling validation.

Conclusion

The validation of this compound labeling by mass spectrometry underscores its utility for applications requiring high specificity and controlled biotinylation. Its large and unique mass shift simplifies data analysis and increases confidence in the identification of labeled peptides. While NHS-biotin remains a viable option for general biotinylation, the bioorthogonal nature of this compound makes it a superior choice for targeted proteomics and applications where precise control over the labeling site is essential. The experimental workflows and data interpretation frameworks provided in this guide offer a solid foundation for researchers to objectively evaluate and implement these powerful biotinylation technologies.

References

Validating the Specificity of WSPC Biotin-PEG3-DBCO: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, ensuring the specificity of labeling reagents is paramount. This guide provides a comprehensive comparison of control experiments to validate the specificity of WSPC Biotin-PEG3-DBCO, a water-soluble, membrane-impermeable, and photocleavable biotinylation reagent. Detailed experimental protocols and a comparison with alternative reagents are included to facilitate robust and reliable experimental design.

This compound is a valuable tool for selectively biotinylating azide-modified biomolecules on the cell surface via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). Its water solubility prevents aggregation, its membrane impermeability ensures cell-surface specificity, and its photocleavable linker allows for the gentle release of captured molecules. However, rigorous validation of its binding specificity is crucial to avoid misleading results. This guide outlines the necessary control experiments and compares this compound with other commercially available alternatives.

The Importance of Control Experiments

Control experiments are the cornerstone of rigorous scientific inquiry. In the context of bioconjugation with this compound, they serve to:

  • Confirm the specificity of the azide-DBCO reaction: Differentiating true "click" chemistry from non-specific binding.

  • Rule out off-target interactions: Ensuring that the biotin-PEG linker itself does not non-specifically associate with cellular components.

  • Validate the necessity of each component: Demonstrating that the observed signal is dependent on the presence of both the azide-modified target and the DBCO-containing reagent.

Recommended Control Experiments for Validating this compound Specificity

To ensure the reliable interpretation of results obtained using this compound, a series of positive and negative control experiments should be performed. These controls are applicable across various analytical platforms, including flow cytometry, Western blotting, and fluorescence microscopy.

Experimental Workflow for Specificity Validation

The following diagram illustrates a typical workflow for validating the specificity of this compound in cell surface labeling experiments.

G cluster_0 Cell Preparation cluster_1 Metabolic Labeling (Azide Incorporation) cluster_2 Biotinylation Reaction (SPAAC) cluster_3 Detection prep_cells Prepare cell suspension split_cells Split cells into control and experimental groups prep_cells->split_cells azide_label Incubate with Ac4ManNAz (azide-modified sugar) split_cells->azide_label Experimental Group no_azide_control Incubate without Ac4ManNAz split_cells->no_azide_control Negative Control 1 wspc_exp Incubate with This compound azide_label->wspc_exp no_dbco_control Incubate without This compound azide_label->no_dbco_control Negative Control 2 wspc_neg1 Incubate with This compound no_azide_control->wspc_neg1 streptavidin_stain Stain with fluorescently labeled streptavidin wspc_exp->streptavidin_stain wspc_neg1->streptavidin_stain no_dbco_control->streptavidin_stain analysis Analyze via flow cytometry, microscopy, or Western blot streptavidin_stain->analysis G Azide Azide-modified biomolecule Triazole Stable Triazole Linkage (Biotinylated Biomolecule) Azide->Triazole SPAAC Reaction DBCO This compound DBCO->Triazole

A Comparative Analysis of Different Length PEG Linkers for Biotin-DBCO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, the choice of a linker is a critical decision that significantly influences the performance of the resulting conjugate. Biotin-DBCO (Dibenzocyclooctyne) reagents, which enable copper-free click chemistry, are frequently coupled with Polyethylene Glycol (PEG) linkers to improve solubility and provide spatial separation between the biotin (B1667282) moiety and the conjugated molecule. This guide provides an objective comparison of Biotin-DBCO linkers with varying PEG lengths, supported by experimental data, to facilitate the selection of the optimal linker for specific applications such as antibody-drug conjugates (ADCs), targeted drug delivery, and diagnostic assays.

The length of the PEG spacer in a Biotin-DBCO linker plays a pivotal role in determining the physicochemical and biological properties of the final bioconjugate. Key performance parameters affected by the PEG chain length include solubility, stability, steric hindrance, and the binding affinity of biotin to avidin (B1170675) or streptavidin. This guide will delve into a comparative analysis of these parameters for commonly used PEG linker lengths, such as PEG4, PEG8, and PEG12.

Data Presentation: Comparison of Physicochemical and Performance Characteristics

The selection of a Biotin-DBCO PEG linker often involves a trade-off between desirable properties. While longer PEG chains generally enhance solubility and can reduce steric hindrance, they may also lead to decreased binding affinity or altered pharmacokinetic profiles. The following tables summarize the key characteristics of Biotin-DBCO linkers with different PEG lengths.

Property Biotin-PEG4-DBCO Biotin-PEG8-DBCO Biotin-PEG12-DBCO
Molecular Weight ~750 g/mol [1][2][3]~926 g/mol [4]~1102 g/mol [5][6]
Spacer Arm Length ~22.8 Å[3]~36.5 Å~46.3 Å[7][8]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform, and water.[9][10] Aqueous solubility up to 0.35 mM.[11]Soluble in DMSO, DCM, DMF.[4] Generally higher aqueous solubility than PEG4.Soluble in DMSO, DMF, Methylene Chloride, Methanol.[7] Imparts significant water solubility.[7]

Table 1: Physicochemical Properties of Biotin-PEGn-DBCO Linkers. This table provides a summary of the key physical and chemical characteristics of Biotin-DBCO linkers with PEG4, PEG8, and PEG12 spacers.

Performance Parameter Short PEG Linker (e.g., PEG4) Intermediate PEG Linker (e.g., PEG8) Long PEG Linker (e.g., PEG12)
Solubility Enhancement Moderate improvement in aqueous solubility.Good improvement in aqueous solubility.Excellent improvement in aqueous solubility, beneficial for hydrophobic molecules.[7][12]
Steric Hindrance Minimal steric hindrance, suitable for compact labeling.[12]Moderate steric hindrance.Can provide significant separation to overcome steric hindrance between large biomolecules.[13]
Binding Affinity Generally high affinity; shorter linkers may be beneficial for certain receptor-ligand interactions.[14]May offer a balance between reduced steric hindrance and maintaining high binding affinity.Longer linkers might lead to a slight decrease in binding affinity due to increased flexibility and potential for non-specific interactions.
Conjugation Efficiency High efficiency in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.High efficiency in SPAAC reactions.High efficiency in SPAAC reactions.
In Vivo Pharmacokinetics May result in faster clearance compared to longer PEG linkers.[14]ADC exposure found to increase with PEG length up to PEG8, after which it plateaus.[14]Can lead to a longer circulation half-life and increased area under the curve (AUC).[15]
ADC In Vitro Cytotoxicity May have a lesser impact on cytotoxicity compared to longer linkers.Effect on cytotoxicity is context-dependent.In some cases, longer PEG chains have been shown to reduce in vitro cytotoxicity.[14]

Table 2: Performance Comparison of Different Length PEG Linkers in Bioconjugation. This table outlines the general performance characteristics of short, intermediate, and long PEG linkers in the context of Biotin-DBCO applications.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of bioconjugates. The following are representative protocols for key experiments in the development and characterization of antibody-drug conjugates (ADCs) using Biotin-PEG-DBCO linkers.

This protocol describes the conjugation of a Biotin-PEG-DBCO linker to an azide-modified antibody via a copper-free click chemistry reaction.

Materials:

  • Azide-modified monoclonal antibody (mAb) in an azide-free buffer (e.g., PBS, pH 7.2).

  • Biotin-PEGn-DBCO (n = 4, 8, or 12) dissolved in anhydrous DMSO to a stock concentration of 10 mM.

  • Zeba™ Spin Desalting Columns or equivalent for purification.

Procedure:

  • Antibody Preparation: Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in PBS.

  • Reagent Preparation: Immediately before use, prepare a working solution of Biotin-PEGn-DBCO in DMSO.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the Biotin-PEGn-DBCO solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the unreacted Biotin-PEGn-DBCO using a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (biotin-to-antibody ratio) and assess the purity and aggregation of the conjugate.

This method is used to calculate the average number of drug molecules conjugated to an antibody in an ADC.

Materials:

  • Purified ADC sample.

  • Unconjugated antibody (naked mAb) sample of known concentration.

  • Free drug-linker molecule of known concentration.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Measure Extinction Coefficients:

    • Measure the absorbance of the naked mAb at 280 nm and at the wavelength of maximum absorbance of the drug (λmax_drug).

    • Measure the absorbance of the free drug-linker at 280 nm and λmax_drug.

    • Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).

  • Measure ADC Absorbance: Measure the absorbance of the purified ADC sample at 280 nm and λmax_drug.

  • Calculate DAR: The DAR can be calculated using the following equations:

    • Concentration of Antibody (M) = (A_280_ADC - A_λmax_drug_ADC * (ε_drug_280 / ε_drug_λmax_drug)) / ε_Ab_280

    • Concentration of Drug (M) = (A_λmax_drug_ADC - A_280_ADC * (ε_Ab_λmax_drug / ε_Ab_280)) / (ε_drug_λmax_drug - (ε_drug_280 * ε_Ab_λmax_drug / ε_Ab_280))

    • DAR = [Drug] / [Antibody][16]

SEC is used to separate molecules based on their size and is a standard method for quantifying aggregates in biotherapeutic samples.[17]

Materials:

  • Purified ADC sample.

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å).

  • HPLC system with a UV detector.

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.0). For ADCs with hydrophobic payloads, the addition of an organic modifier like acetonitrile (B52724) may be necessary to reduce non-specific interactions with the column.[18]

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known amount of the ADC sample onto the column.

  • Chromatographic Separation: Run the separation under isocratic conditions.

  • Data Analysis: Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates (e.g., dimers, trimers). Calculate the percentage of aggregates by integrating the peak areas.[17][19]

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships.

experimental_workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation mAb Azide-Modified mAb conjugation Copper-Free Click Chemistry mAb->conjugation linker Biotin-PEGn-DBCO linker->conjugation ADC Biotinylated ADC conjugation->ADC SEC Size Exclusion Chromatography (SEC) ADC->SEC purified_ADC Purified ADC SEC->purified_ADC DAR DAR Determination (UV-Vis, HIC) purified_ADC->DAR Aggregation Aggregation Analysis (SEC) purified_ADC->Aggregation Binding Binding Affinity (ELISA, SPR) purified_ADC->Binding invitro In Vitro Cytotoxicity purified_ADC->invitro invivo In Vivo Pharmacokinetics & Efficacy purified_ADC->invivo

Workflow for ADC development and evaluation.

logical_relationship cluster_linker PEG Linker Length cluster_properties Conjugate Properties short Short (e.g., PEG4) solubility Increased Solubility short->solubility Moderate steric Reduced Steric Hindrance short->steric Minimal Impact long Long (e.g., PEG12) long->solubility High long->steric Significant Impact pk Improved Pharmacokinetics long->pk Positive binding Potentially Reduced Binding Affinity long->binding Potential Negative

PEG linker length and conjugate properties.

References

Quantifying the Efficiency of WSPC Biotin-PEG3-DBCO Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of biotin (B1667282) to biomolecules is a cornerstone of modern life sciences, enabling a vast array of applications in detection, purification, and targeted drug delivery. The choice of biotinylation reagent and the method for quantifying its labeling efficiency are critical for experimental success. This guide provides a comprehensive comparison of WSPC Biotin-PEG3-DBCO, a copper-free click chemistry reagent, with traditional amine-reactive biotinylation methods. We present detailed experimental protocols for quantifying biotinylation and objective, data-driven comparisons to inform your experimental design.

Introduction to Biotinylation Chemistries

This compound utilizes a highly specific and efficient copper-free click chemistry reaction. The dibenzocyclooctyne (DBCO) group on the reagent reacts selectively with an azide (B81097) group, which must be metabolically or chemically introduced into the target biomolecule. This Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is bio-orthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native cellular processes. The water-soluble sulfonated WSPC moiety and the PEG3 linker enhance bioavailability and reduce steric hindrance.

Amine-reactive biotinylation reagents , such as those containing an N-hydroxysuccinimide (NHS) ester, represent a more traditional approach. These reagents react with primary amines, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminus of proteins. While straightforward, this method can result in heterogeneous labeling and potential disruption of protein function due to the random nature of the modification.

Performance Comparison: this compound vs. NHS-Biotin

The efficiency of a biotinylation reaction is paramount. While direct comparative studies for this compound are emerging, the underlying SPAAC chemistry has been shown to be highly efficient. The following table summarizes a qualitative and semi-quantitative comparison based on the known characteristics of each chemistry.

FeatureThis compound (SPAAC)NHS-Biotin
Specificity High: Reacts specifically with azide groups.Moderate: Reacts with available primary amines (lysines, N-terminus).
Control over Labeling Site High: Dependent on the site of azide incorporation.Low: Labels multiple sites, leading to heterogeneity.
Reaction Conditions Mild, physiological conditions (pH 7-8).Mild, requires specific pH range (typically 7-9).
Reaction Speed Fast: Can be completed in under an hour.[1]Variable: Typically requires 1-4 hours.
Potential for Protein Inactivation Low: Site-specific nature minimizes disruption of active sites.Higher: Random modification of lysines can impact protein function.
Workflow Complexity Two-step: Requires introduction of an azide tag first.One-step: Direct reaction with the target protein.
Expected Labeling Efficiency High: Often approaching 100% with optimized conditions.Variable: Dependent on the number and accessibility of amines.

Quantifying Biotinylation Efficiency: Experimental Protocols

Accurate quantification of biotin incorporation is crucial for consistency and downstream applications. The following are detailed protocols for common quantification methods.

Method 1: HABA/Avidin (B1170675) Colorimetric Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a rapid and simple colorimetric method for estimating biotin incorporation.[2][3] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[2][3]

Experimental Protocol:

  • Reagent Preparation:

    • HABA Solution: Prepare a 10 mM HABA stock solution in 10 mM NaOH.

    • Avidin Solution: Prepare a 1 mg/mL avidin solution in phosphate-buffered saline (PBS).

    • HABA/Avidin Working Solution: Mix the HABA and avidin solutions to achieve a final concentration of approximately 0.5 mM HABA and 0.5 mg/mL avidin in PBS. The absorbance of this solution at 500 nm should be between 0.9 and 1.2.

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of free biotin (e.g., 0 to 100 µM) in PBS.

    • Add a fixed volume of each standard to the HABA/Avidin working solution in a 96-well plate or cuvette.

    • Measure the absorbance at 500 nm for each standard.

    • Plot the change in absorbance (ΔA500) against the biotin concentration to generate a standard curve.

  • Sample Measurement:

    • Prior to the assay, remove any unreacted biotin from your labeled protein sample using dialysis or a desalting column.[2]

    • Add the same volume of your biotinylated protein sample to the HABA/Avidin working solution.

    • Measure the absorbance at 500 nm.

  • Calculation of Biotin-to-Protein Ratio:

    • Use the standard curve to determine the concentration of biotin in your sample.

    • Calculate the moles of biotin and the moles of protein in your sample.

    • The molar ratio of biotin to protein represents the average number of biotin molecules per protein.

Method 2: Fluorescence-Based Quantitation

Fluorescence-based assays offer higher sensitivity compared to the HABA assay.[4] These assays typically utilize a fluorescently labeled avidin or streptavidin derivative and a quencher-labeled biotin analog. When the biotinylated sample is added, it displaces the quencher, resulting in an increase in fluorescence.[5]

Experimental Protocol:

  • Reagent Preparation:

    • Use a commercially available fluorescence biotin quantitation kit (e.g., Thermo Scientific Pierce Fluorescence Biotin Quantitation Kit).

    • Prepare the fluorescent reporter solution and biotin standards according to the manufacturer's instructions.[5]

  • Standard Curve Preparation:

    • Prepare a dilution series of the provided biotin standard.

    • Add the standards to the fluorescent reporter solution in a black 96-well microplate.

    • Incubate for the recommended time and measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 520 nm emission).[5]

    • Plot the fluorescence intensity against the biotin concentration to create a standard curve.

  • Sample Measurement:

    • Remove any free biotin from your labeled sample.

    • Add your biotinylated protein sample to the fluorescent reporter solution.

    • Incubate and measure the fluorescence as with the standards.

  • Calculation of Biotin-to-Protein Ratio:

    • Determine the biotin concentration in your sample from the standard curve.

    • Calculate the moles of biotin and protein to determine the labeling ratio.

Method 3: Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for confirming biotinylation and determining the precise location and extent of labeling.[6] It can distinguish between labeled and unlabeled proteins and can even identify the specific amino acid residues that have been modified.[6]

Experimental Protocol (General Workflow):

  • Sample Preparation:

    • The biotinylated protein sample is typically digested into smaller peptides using a protease like trypsin.

    • The resulting peptide mixture can be enriched for biotinylated peptides using streptavidin-coated beads.[6]

  • LC-MS/MS Analysis:

    • The peptide mixture is separated by liquid chromatography (LC) and then introduced into the mass spectrometer.

    • The mass spectrometer measures the mass-to-charge ratio of the peptides.

    • Peptides are then fragmented, and the masses of the fragments are measured (tandem mass spectrometry or MS/MS).

  • Data Analysis:

    • The MS and MS/MS data are used to identify the peptide sequences.

    • A mass shift corresponding to the mass of the biotin label will be observed on modified peptides.

    • The relative abundance of labeled versus unlabeled peptides can be used to quantify the efficiency of biotinylation.

Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams were generated using Graphviz.

G This compound Labeling Workflow cluster_0 Step 1: Azide Introduction cluster_1 Step 2: Copper-Free Click Reaction cluster_2 Step 3: Quantification Target_Protein Target Protein Azide_Tag Introduce Azide Tag (Metabolic or Chemical) Target_Protein->Azide_Tag Azide_Protein Azide-Modified Protein Azide_Tag->Azide_Protein Reaction SPAAC Reaction (Physiological Conditions) Azide_Protein->Reaction WSPC_Reagent This compound WSPC_Reagent->Reaction Biotinylated_Protein Biotinylated Protein Reaction->Biotinylated_Protein Quantification Quantify Labeling Efficiency Biotinylated_Protein->Quantification HABA HABA Assay Quantification->HABA Fluorescence Fluorescence Assay Quantification->Fluorescence MS Mass Spectrometry Quantification->MS

Caption: Workflow for this compound labeling and quantification.

G Comparison of Biotinylation Chemistries cluster_0 This compound (SPAAC) cluster_1 NHS-Biotin (Amine-Reactive) Azide_Protein Azide-Modified Protein SPAAC Strain-Promoted Alkyne-Azide Cycloaddition Azide_Protein->SPAAC DBCO_Biotin DBCO-Biotin DBCO_Biotin->SPAAC Specific_Label Site-Specific Biotinylation SPAAC->Specific_Label Comparison vs. Protein_Amines Protein with Primary Amines Amine_Reaction Nucleophilic Acyl Substitution Protein_Amines->Amine_Reaction NHS_Biotin NHS-Biotin NHS_Biotin->Amine_Reaction Random_Label Random Biotinylation Amine_Reaction->Random_Label

Caption: Comparison of SPAAC and amine-reactive biotinylation.

Conclusion

This compound, with its underlying SPAAC chemistry, offers a powerful tool for specific and efficient biotinylation. While the initial requirement of introducing an azide functionality adds a step to the workflow, the benefits of high specificity, controlled labeling, and minimal impact on protein function make it a superior choice for many applications, particularly in complex biological systems. The selection of a quantification method will depend on the required sensitivity and the level of detail needed. For routine checks, the HABA and fluorescence-based assays are suitable, while mass spectrometry provides the most comprehensive analysis of labeling efficiency and site specificity. This guide provides the foundational knowledge and protocols to effectively implement and quantify this compound labeling in your research.

References

Advantages of WSPC Biotin-PEG3-DBCO in live-cell labeling applications

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular biology, the ability to specifically label and track biomolecules in their native environment is paramount. This guide provides a comprehensive comparison of WSPC Biotin-PEG3-DBCO with other common live-cell biotinylation techniques, offering researchers, scientists, and drug development professionals a detailed overview to inform their experimental design. We will delve into the key advantages of this compound, supported by a comparative analysis of its performance against traditional methods.

The Advantage of Copper-Free Click Chemistry with this compound

This compound is a biotinylation reagent designed for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This characteristic is the cornerstone of its advantages in live-cell applications. The dibenzocyclooctyne (DBCO) group in the molecule readily and specifically reacts with azide-modified targets on or within living cells without the need for a cytotoxic copper catalyst.[1][2][3] This bio-orthogonal reaction is highly efficient and occurs under physiological conditions, ensuring minimal perturbation to cellular processes.[4]

The integrated polyethylene (B3416737) glycol (PEG3) linker enhances the water solubility of the reagent and provides a spacer arm that reduces steric hindrance, facilitating the interaction between the biotin (B1667282) moiety and its binding partners, such as streptavidin.[4] Furthermore, the "WSPC" prefix in the product name denotes a water-soluble formulation with a sulfonate group, which renders the compound membrane-impermeable.[1][2][5] This feature is particularly advantageous for selectively labeling cell surface proteins. Some formulations of biotin-DBCO are also available with photoreleasable capabilities, adding another layer of control for researchers.[2][5]

Performance Comparison of Live-Cell Biotinylation Methods

To objectively assess the performance of this compound, we compare it with two widely used alternative methods: NHS-ester-mediated biotinylation and enzymatic biotinylation using BirA.

Parameter This compound (SPAAC) NHS-Ester Biotinylation Enzymatic Biotinylation (BirA)
Specificity High (targets azide (B81097) groups)Moderate (targets primary amines, e.g., lysines)Very High (targets a specific 15-amino-acid acceptor peptide)[6]
Biocompatibility High (no copper catalyst required)[3]Moderate (can affect protein function by modifying lysines)[7]High (enzymatic reaction under physiological conditions)
Labeling Efficiency High (approaching 100% in some cases)[8]Variable (dependent on accessible primary amines)[9]High (can achieve >95% biotinylation)
Cell Viability High (>84% viability reported)[10]Generally good, but can be concentration-dependentHigh
Signal-to-Noise Ratio High (low background)Can have higher background due to non-specific bindingVery High (highly specific interaction)[6]
Temporal Control Good (labeling occurs upon addition of the reagent)Good (labeling occurs upon addition of the reagent)Excellent (can be induced by adding biotin)[11]
Requirement for Genetic Modification Yes (for introducing azide handles)NoYes (requires expression of a tagged protein)

Note: The quantitative data presented in this table is compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Protocol 1: Cell Surface Glycan Labeling using this compound

This protocol describes the metabolic labeling of cell surface glycans with an azide-modified sugar, followed by bio-orthogonal labeling with this compound.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)[12]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Fluorescently-labeled streptavidin

Procedure:

  • Metabolic Labeling:

    • Seed cells in a suitable culture vessel and allow them to adhere overnight.

    • Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).

    • Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 10-50 µM.[12][13]

    • Incubate the cells for 1-3 days under normal growth conditions to allow for the incorporation of the azide sugar into cell surface glycans.[12]

    • Gently wash the cells three times with pre-warmed PBS to remove unincorporated Ac4ManNAz.[12]

  • SPAAC Reaction:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound in pre-warmed complete culture medium to a final concentration of 20-50 µM.[13]

    • Add the this compound solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[13]

    • Wash the cells three times with warm PBS to remove unreacted reagent.

  • Visualization:

    • Incubate the cells with a fluorescently-labeled streptavidin conjugate in a suitable buffer for 30-60 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Cell Surface Protein Biotinylation using Sulfo-NHS-LC-Biotin

This protocol outlines the labeling of cell surface proteins using a water-soluble N-hydroxysuccinimide ester of biotin.

Materials:

  • Adherent or suspension cells

  • Ice-cold PBS, pH 8.0

  • EZ-Link™ Sulfo-NHS-LC-Biotin[14]

  • Quenching solution (PBS containing 50-100 mM glycine)[14]

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cell monolayer three times with ice-cold PBS.

    • For suspension cells, wash the cells by centrifugation and resuspend in ice-cold PBS. Repeat three times.

  • Biotinylation Reaction:

    • Prepare a fresh solution of Sulfo-NHS-LC-Biotin in ice-cold PBS at a concentration of 0.25-1 mg/mL.[15]

    • Add the biotinylation reagent to the cells and incubate for 30 minutes at 4°C with gentle agitation.[14]

  • Quenching:

    • Remove the biotinylation reagent.

    • Add the quenching solution and incubate for 10-15 minutes at 4°C to stop the reaction.[14]

  • Washing:

    • Wash the cells three times with ice-cold PBS.

    • The biotinylated cells are now ready for downstream applications.

Protocol 3: Enzymatic Biotinylation of Cell Surface Proteins using BirA

This protocol describes the site-specific biotinylation of a cell surface protein fused to an AviTag sequence using the E. coli biotin ligase, BirA.

Materials:

  • Mammalian cells expressing the AviTag-fused protein of interest on the cell surface

  • Purified BirA enzyme

  • Biotinylation buffer (e.g., PBS with 5 mM MgCl2)

  • ATP

  • D-Biotin

  • Fluorescently-labeled streptavidin

Procedure:

  • Cell Preparation:

    • Culture the cells expressing the AviTag-fused protein to the desired confluency.

    • Wash the cells twice with biotinylation buffer.

  • Enzymatic Reaction:

    • Prepare the biotinylation reaction mix containing BirA (e.g., 5-10 µM), ATP (e.g., 1 mM), and D-Biotin (e.g., 10 µM) in biotinylation buffer.

    • Add the reaction mix to the cells and incubate for 30 minutes at 30°C.[16]

  • Washing:

    • Wash the cells three times with biotinylation buffer to remove excess reagents.

  • Visualization:

    • Incubate the cells with a fluorescently-labeled streptavidin conjugate for 30-60 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Image the cells using a fluorescence microscope.

Visualizing the Workflows

To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz.

Live_Cell_Labeling_Workflow cluster_SPAAC This compound (SPAAC) cluster_NHS NHS-Ester Biotinylation cluster_BirA Enzymatic Biotinylation (BirA) Metabolic_Labeling Metabolic Labeling (e.g., Ac4ManNAz) Azide_Cell Cell with Azide Groups Metabolic_Labeling->Azide_Cell Add_DBCO Add WSPC Biotin-PEG3-DBCO SPAAC_Reaction SPAAC Reaction (Copper-Free) Add_DBCO->SPAAC_Reaction Biotinylated_Cell_SPAAC Biotinylated Cell SPAAC_Reaction->Biotinylated_Cell_SPAAC Detection_SPAAC Detection (Streptavidin) Biotinylated_Cell_SPAAC->Detection_SPAAC Start_Cell_NHS Live Cell Add_NHS Add Sulfo-NHS-Biotin Start_Cell_NHS->Add_NHS NHS_Reaction Amine Reaction (Lysine Residues) Add_NHS->NHS_Reaction Biotinylated_Cell_NHS Biotinylated Cell NHS_Reaction->Biotinylated_Cell_NHS Quench_NHS Quench Reaction Biotinylated_Cell_NHS->Quench_NHS Detection_NHS Detection (Streptavidin) Quench_NHS->Detection_NHS AviTag_Cell Cell with AviTag-Protein Add_BirA Add BirA, Biotin, ATP AviTag_Cell->Add_BirA BirA_Reaction Enzymatic Reaction Add_BirA->BirA_Reaction Biotinylated_Cell_BirA Site-Specifically Biotinylated Cell BirA_Reaction->Biotinylated_Cell_BirA Detection_BirA Detection (Streptavidin) Biotinylated_Cell_BirA->Detection_BirA Signaling_Pathway_Advantage cluster_SPAAC_Advantage This compound Advantage SPAAC Strain-Promoted Alkyne-Azide Cycloaddition Copper_Free Copper-Free SPAAC->Copper_Free High_Biocompatibility High Biocompatibility Copper_Free->High_Biocompatibility Low_Cytotoxicity Low Cytotoxicity Copper_Free->Low_Cytotoxicity Minimal_Perturbation Minimal Perturbation of Cellular Processes High_Biocompatibility->Minimal_Perturbation Low_Cytotoxicity->Minimal_Perturbation Live_Cell_Imaging Ideal for Live-Cell Imaging Minimal_Perturbation->Live_Cell_Imaging

References

A Researcher's Guide to WSPC Biotin-PEG3-DBCO in Proteomics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of proteomics, the precise and efficient labeling of proteins is paramount for elucidating their function, interactions, and localization. WSPC Biotin-PEG3-DBCO has emerged as a valuable tool for biotinylating azide-modified proteins via copper-free click chemistry. This guide provides a comprehensive comparison of this compound with alternative biotinylation reagents, supported by experimental data, detailed protocols, and workflow visualizations to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their experimental needs.

This compound is a biotinylation reagent featuring a water-soluble sulfonated phosphine (B1218219) (WSPC) group, a polyethylene (B3416737) glycol (PEG3) spacer, a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry, and a photocleavable linker. The sulfonate group renders the molecule membrane-impermeable, making it suitable for labeling cell surface proteins. The PEG spacer enhances solubility and reduces steric hindrance, while the DBCO group enables highly specific and biocompatible ligation to azide-containing molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The integrated photocleavable linker allows for the mild release of captured biomolecules, facilitating downstream analysis by mass spectrometry.

Performance Comparison with Alternative Biotinylation Reagents

The selection of a biotinylation reagent is dictated by the specific experimental goals, including the nature of the target protein, the desired labeling specificity, and the downstream analytical methods. Here, we compare this compound, a representative of SPAAC reagents, with two other major classes of biotinylation reagents: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents and N-hydroxysuccinimide (NHS) esters.

FeatureThis compound (SPAAC)CuAAC Reagents (e.g., Alkyne-Biotin)NHS-Ester Reagents (e.g., NHS-Biotin)
Reaction Chemistry Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free)Copper(I)-Catalyzed Azide-Alkyne CycloadditionAmine-reactive acylation
Specificity High: Reacts specifically with azide (B81097) groups.High: Reacts specifically with azide groups.Moderate: Reacts with primary amines (lysine residues, N-terminus).
Biocompatibility Excellent: No cytotoxic copper catalyst required. Ideal for live cell and in vivo studies.Moderate: Requires a copper(I) catalyst, which can be toxic to cells.Good: Generally well-tolerated in vitro, but can modify endogenous proteins.
Non-Specific Binding Low to moderate: Can exhibit off-target reactivity with thiols (cysteine residues).Low: Generally very low non-specific binding.Moderate to high: Can react with any accessible primary amine, leading to off-target labeling.
Cleavability Photocleavable linker allows for mild elution.Dependent on the specific reagent; various cleavable linkers are available.Dependent on the specific reagent; cleavable (e.g., Sulfo-NHS-SS-Biotin) and non-cleavable versions exist.
Membrane Permeability Generally membrane-impermeable due to charged groups.Can be designed to be either permeable or impermeable.Can be designed to be either permeable or impermeable (e.g., Sulfo-NHS-Biotin is impermeable).
Quantitative Insights from Comparative Proteomics

While direct quantitative comparisons of this compound are limited in peer-reviewed literature, studies comparing the broader classes of SPAAC and CuAAC reagents provide valuable insights. In a comparative study on O-GlcNAcylated proteins, a CuAAC-based approach using Biotin-Diazo-Alkyne identified 229 putative O-GlcNAc modified proteins, whereas a SPAAC approach with Biotin-DIBO-Alkyne (structurally similar to DBCO-alkynes) identified 188 proteins, with 114 proteins overlapping between the two methods. This suggests that for in vitro applications, CuAAC may offer a higher number of protein identifications. However, the superior biocompatibility of SPAAC reagents often makes them the preferred choice for live-cell and in vivo experiments.

It is also important to consider the potential for non-specific binding. The DBCO moiety in SPAAC reagents can react with free thiols on cysteine residues, leading to azide-independent labeling. This can be mitigated by pre-treating samples with a blocking agent like iodoacetamide (B48618). NHS-esters, on the other hand, can non-specifically label any protein with accessible lysine (B10760008) residues, which can be a significant source of background in complex lysates.

Experimental Protocols

Protocol 1: General Protein Biotinylation using DBCO-Biotin

This protocol is adapted for labeling azide-containing proteins with a DBCO-biotin reagent like this compound.

Materials:

  • Protein sample containing an azide group (50-100 µM in PBS, pH 7.2)

  • DBCO-biotin reagent (e.g., this compound)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Amicon Ultra centrifugal filter unit (10 kDa MWCO) or similar for buffer exchange

Procedure:

  • Prepare a 10 mM stock solution of the DBCO-biotin reagent in DMF or DMSO. This solution should be used immediately or stored at -20°C.

  • To your protein sample, add a 10- to 20-fold molar excess of the DBCO-biotin stock solution.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • To minimize non-specific binding from potential thiol-yne reactions, consider a pre-incubation step with 10 mM iodoacetamide for 30 minutes at room temperature before adding the DBCO-biotin reagent.

  • Remove the excess, unreacted DBCO-biotin reagent by buffer exchange using a centrifugal filter unit. Wash the sample repeatedly with PBS (pH 7.2).

  • The biotinylated protein is now ready for downstream applications such as affinity purification or detection.

Protocol 2: Cell Surface Protein Biotinylation using Sulfo-NHS-Biotin

This protocol outlines a common alternative method for labeling cell surface proteins using an amine-reactive, membrane-impermeable biotinylation reagent.

Materials:

  • Adherent or suspension cells

  • Sulfo-NHS-Biotin

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Quenching buffer (e.g., 100 mM glycine (B1666218) in DPBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Wash the cells three times with ice-cold DPBS to remove any contaminating proteins from the culture medium.

  • Prepare a fresh solution of Sulfo-NHS-Biotin in ice-cold DPBS at a concentration of 0.5 mg/mL.

  • Incubate the cells with the Sulfo-NHS-Biotin solution for 30 minutes at 4°C with gentle agitation.

  • Remove the biotinylation solution and quench the reaction by adding ice-cold quenching buffer. Incubate for 15 minutes at 4°C.

  • Wash the cells three times with ice-cold DPBS.

  • Lyse the cells using an appropriate lysis buffer.

  • The cell lysate containing biotinylated cell surface proteins is now ready for enrichment using streptavidin-agarose or magnetic beads.

Key Applications and Workflows

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy to study the active state of enzymes. A common workflow involves treating a biological sample with a probe that contains a reactive group for an enzyme class and a bioorthogonal handle (e.g., an azide). Subsequent labeling with a DBCO-biotin reagent allows for the enrichment and identification of active enzymes.

ABPP_Workflow cluster_0 Cellular System cluster_1 Labeling & Lysis cluster_2 Click Chemistry & Enrichment cluster_3 Analysis Live_Cells Live Cells/ Lysate Azide_Probe Add Azide- Functionalized Activity-Based Probe Live_Cells->Azide_Probe Incubation Lysis Cell Lysis Azide_Probe->Lysis DBCO_Biotin Add WSPC Biotin-PEG3-DBCO Lysis->DBCO_Biotin Click Reaction Enrichment Streptavidin Affinity Purification DBCO_Biotin->Enrichment Elution Photocleavage Elution Enrichment->Elution MS LC-MS/MS Analysis Elution->MS Identification Identification of Active Proteins MS->Identification

ABPP Workflow using Copper-Free Click Chemistry.
PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. Biotin-PEG linkers are often used in the synthesis of PROTACs and in assays to study their mechanism of action, such as assessing the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).

PROTAC_Workflow POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with Biotin-PEG linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a sophisticated reagent for the targeted biotinylation of azide-modified proteins in proteomics research. Its key advantages lie in its biocompatibility for live-cell applications, high specificity, and the presence of a photocleavable linker for mild sample elution. While CuAAC-based methods may sometimes yield a higher number of identified proteins in vitro, the potential for copper-induced cytotoxicity is a significant consideration. For general, non-specific labeling of cell surface proteins, NHS-ester reagents remain a viable, albeit less specific, alternative. The choice of biotinylation strategy should be carefully considered based on the specific experimental context and downstream analytical requirements. This guide provides the necessary comparative data and protocols to enable researchers to make an informed decision and advance their proteomics research.

A Comparative Guide to the Stability of WSPC Biotin-PEG3-DBCO Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical parameter influencing experimental outcomes and the therapeutic efficacy of novel drug candidates. This guide provides an objective comparison of the stability of the WSPC Biotin-PEG3-DBCO conjugate with other common biotinylation and click chemistry reagents, supported by experimental data and detailed protocols.

The this compound is a water-soluble biotinylation reagent that utilizes copper-free click chemistry for conjugation to azide-containing molecules. Its stability is a key factor in its utility. When stored properly as a solid, it has a shelf life of over three years[1]. For short-term storage of a few days to weeks, it is recommended to keep it at 0-4°C, while long-term storage for months to years should be at -20°C[1]. The product is stable enough to be shipped at ambient temperature for a few weeks[1].

Comparative Stability of Biotinylation and Ligation Chemistries

The stability of a bioconjugate is largely determined by the chemical nature of the linkage formed between the biotin (B1667282) moiety and the target molecule. The this compound conjugate relies on the formation of a triazole ring through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This is known for its high stability under physiological conditions. The table below compares the stability of different common bioconjugation linkers.

Linker ChemistryReactive PartnersHalf-life in presence of GSHKey Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide ~71 minutes The triazole linkage is generally stable. However, the hydrophobicity of some DBCO reagents can lead to aggregation. The WSPC variant includes a sulfonate group to enhance water solubility.[2]
BCN-Azide (SPAAC)BCN + Azide~6 hoursBCN is generally more stable towards thiols like Glutathione (GSH) compared to DBCO.[2]
Tetrazine LigationTetrazine + TCOVariable, moiety-dependentThe stability of tetrazine and TCO can be influenced by serum components and isomerization.[2]
Maleimide-ThiolMaleimide + Thiol~4 minutesThe thioether bond is susceptible to a retro-Michael reaction and can exchange with other thiols present in serum, such as albumin.[2]
Amide BondNHS Ester + AmineVery HighAmide bonds are generally very stable under physiological conditions.[2]
Half-life in the presence of Glutathione (GSH) is a measure of stability against thiol-mediated degradation and is indicative of in vivo stability.[2]
Factors Affecting the Stability of this compound

Several factors can influence the stability of the this compound conjugate, primarily related to the dibenzocyclooctyne (DBCO) group.

  • pH: The DBCO group is generally stable in aqueous buffers within a pH range of 6 to 9[3]. However, it is susceptible to degradation under strongly acidic conditions, which can cause rearrangement of the DBCO ring[3][4].

  • Aqueous Stability: While the triazole linkage formed after conjugation is highly stable, prolonged incubation of the unreacted DBCO reagent in aqueous solutions can lead to a gradual loss of reactivity. This can be due to oxidation or the addition of water to the strained triple bond[3][5]. One study noted that a DBCO-modified antibody lost about 3-5% of its reactivity over four weeks when stored at 4°C[6].

  • Storage of Stock Solutions: For immediate use, stock solutions can be prepared in anhydrous, water-miscible organic solvents like DMSO or DMF and stored at -20°C for several days to a few months. However, repeated freeze-thaw cycles should be avoided as DMSO is hygroscopic, and absorbed moisture can contribute to degradation[3][5]. It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment[3].

Experimental Protocols

Protocol 1: Assessing the Serum Stability of a Biotin-DBCO Conjugate via HPLC

This protocol outlines a general method for determining the stability of a bioconjugate in serum using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Biotin-DBCO conjugated protein

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Human or mouse serum

  • Thermostated incubator or water bath

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the Biotin-DBCO conjugated protein in PBS.

    • Dilute the conjugate stock solution into serum to a final concentration of 1 mg/mL.

    • Prepare a control sample by diluting the conjugate in PBS to the same final concentration.

  • Incubation:

    • Incubate both the serum and PBS samples at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Sample Processing:

    • Immediately after withdrawal, process the samples to precipitate serum proteins and stop any degradation. This can be done by adding a suitable organic solvent like acetonitrile (B52724).

    • Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the conjugate.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the intact conjugate from any degradation products.

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the protein (e.g., 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact conjugate at each time point.

    • Calculate the percentage of the remaining intact conjugate at each time point relative to the 0-hour time point.

    • Plot the percentage of intact conjugate versus time to determine the stability profile.

Protocol 2: Assessing the pH Stability of the DBCO Moiety

This protocol describes a method to evaluate the stability of the DBCO group at different pH values.

Materials:

  • This compound

  • Aqueous buffers of various pH values (e.g., pH 4, 5, 6, 7.4, 8.5, 9.5)

  • Anhydrous DMSO

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column and a UV detector

Procedure:

  • Stock Solution Preparation:

    • Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Working Solution Preparation:

    • Dilute the DMSO stock solution into each of the different pH buffers to a final concentration of 1 mM.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).

  • Time Points:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each pH sample.

  • HPLC Analysis:

    • Inject the aliquots directly onto the RP-HPLC system.

    • Use a suitable mobile phase gradient to separate the intact this compound from any degradation products.

    • Monitor the absorbance of the DBCO group at approximately 309 nm[3].

  • Data Analysis:

    • Measure the peak area corresponding to the intact this compound at each time point for each pH condition.

    • Calculate the percentage of the remaining intact compound at each time point relative to the 0-hour time point.

    • Plot the percentage of the remaining compound against time for each pH to determine the stability profile.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Conjugate Solution (Serum and PBS Control) incubate Incubate at 37°C prep->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot process Process Samples (Precipitate Proteins) aliquot->process analyze Analyze by HPLC process->analyze data Quantify Peak Area & Determine Stability analyze->data

Caption: Workflow for assessing bioconjugate stability in serum.

cluster_pathway Conjugation and Potential Instability WSPC This compound Conjugate Stable Triazole Linkage (Bioconjugate) WSPC->Conjugate SPAAC Reaction Degradation Potential Degradation Pathways WSPC->Degradation Azide Azide-modified Biomolecule Azide->Conjugate Hydrolysis Hydrolysis of DBCO (Aqueous Environment) Degradation->Hydrolysis Acid Acid-mediated Rearrangement (Low pH) Degradation->Acid

Caption: this compound conjugation and stability factors.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Biotin-DBCO Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of bioconjugation reagents is paramount to experimental success. Among the diverse tools available, biotin-DBCO reagents, which leverage the power of copper-free click chemistry, stand out for their ability to specifically label azide-modified biomolecules. These reagents are broadly categorized into two classes: cleavable and non-cleavable, a distinction that fundamentally dictates their application and performance.

This guide provides an objective comparison of cleavable and non-cleavable biotin-DBCO reagents, supported by experimental data and detailed methodologies, to empower informed decision-making in your research endeavors. The primary difference lies in the ability to release the biotinylated molecule after its interaction with streptavidin or avidin. Non-cleavable linkers form a highly stable bond, ensuring a permanent attachment, which is advantageous for applications requiring long-term signal stability.[1] In contrast, cleavable linkers are engineered with specific chemical motifs that can be selectively broken under controlled conditions, allowing for the release of the captured biomolecule.[2] This feature is particularly beneficial in applications such as mass spectrometry-based proteomics and the controlled release of therapeutic payloads.[3][4]

Quantitative Performance Data

The choice between a cleavable and non-cleavable biotin-DBCO reagent significantly impacts experimental outcomes. The following tables summarize key quantitative performance parameters to facilitate a direct comparison.

Table 1: Comparison of Biotinylation and Cleavage Efficiency

FeatureNon-Cleavable Biotin-DBCOCleavable Biotin-DBCO (Disulfide)Cleavable Biotin-DBCO (Diazo)Cleavable Biotin-DBCO (Photocleavable)Cleavable Biotin-DBCO (Acid-Labile)
Biotinylation Efficiency HighHighHighHighHigh
Linker Stability Very HighModerately stable in circulation, sensitive to reducing agentsStable under general biological conditionsStable in the darkStable at neutral pH
Cleavage Condition N/A (non-cleavable)Reducing agents (e.g., 10-50 mM DTT)[5][6]25-50 mM Sodium Dithionite (Na₂S₂O₄)[7][8]UV light (e.g., 365 nm)[9][10]Acidic pH (e.g., formic acid)[10]
Cleavage Efficiency N/AHigh (>90%)High (>90%)Very High (>90%)[9][10]High
Cleavage Time N/AMinutes to hoursMinutes5-25 minutes[9][10]Minutes to hours

Table 2: Application-Specific Performance

ApplicationNon-Cleavable Biotin-DBCOCleavable Biotin-DBCORationale
Immunofluorescence (IF) / Immunohistochemistry (IHC) ExcellentGoodHigh stability of the non-cleavable linker ensures signal retention through multiple washing steps.
Pull-down Assays for Mass Spectrometry FairExcellentCleavage allows for the elution of target proteins without the biotin (B1667282) tag, which can interfere with mass spectrometry analysis.[3][4]
Antibody-Drug Conjugates (ADCs) High in vivo stability[11][12]Enables "bystander effect"[13][14][15]Non-cleavable linkers offer greater plasma stability, while cleavable linkers can release the drug to kill neighboring cancer cells.
PROTACs High StabilityControlled ReleaseStability is crucial for the PROTAC to bring the target protein and E3 ligase together. Cleavable linkers could offer controlled degradation.
Live Cell Imaging GoodGoodBoth can be used, but the choice depends on the need for signal persistence versus the ability to modulate the signal.

Experimental Protocols

Detailed methodologies are crucial for the successful application of biotin-DBCO reagents. Below are protocols for key experiments.

Protocol 1: General Protein Biotinylation using Biotin-DBCO Reagents

This protocol describes the labeling of an azide-modified protein with a biotin-DBCO reagent.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Biotin-DBCO reagent (cleavable or non-cleavable)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Reagents: Dissolve the biotin-DBCO reagent in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the biotin-DBCO stock solution to the azide-modified protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.[2]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted biotin-DBCO reagent using a desalting column or by dialysis against a suitable buffer.

Protocol 2: Streptavidin Pull-Down Assay with a Cleavable Biotin-DBCO Labeled Protein

This protocol outlines the capture of a biotinylated protein using streptavidin beads and its subsequent elution via linker cleavage.

Materials:

  • Biotinylated protein sample from Protocol 1

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Cleavage Buffer (specific to the cleavable linker used, see Table 1)

  • Elution Buffer (if performing on-bead digestion for mass spectrometry)

Procedure:

  • Bead Preparation: Wash the streptavidin beads twice with the Binding/Wash Buffer.

  • Binding: Add the biotinylated protein sample to the washed beads and incubate for 1-2 hours at room temperature with gentle rotation.

  • Washing: Pellet the beads using a magnet or by centrifugation and discard the supernatant. Wash the beads three times with the Binding/Wash Buffer to remove non-specifically bound proteins.

  • Cleavage and Elution:

    • Resuspend the beads in the appropriate Cleavage Buffer.

    • Incubate under the conditions specified for the cleavable linker (e.g., for a disulfide linker, incubate with 50 mM DTT for 1 hour at 37°C).

    • Pellet the beads and collect the supernatant containing the eluted, now biotin-free, protein.

  • Analysis: The eluted protein can be further analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing the Concepts

Diagrams can aid in understanding the fundamental differences and workflows associated with cleavable and non-cleavable biotin-DBCO reagents.

cluster_0 Non-Cleavable Linker Workflow cluster_1 Cleavable Linker Workflow NC_Azide Azide-Modified Protein NC_Conjugate Stable Biotinylated Protein NC_Azide->NC_Conjugate Click Chemistry NC_DBCO Non-Cleavable Biotin-DBCO NC_DBCO->NC_Conjugate NC_Complex Stable Complex NC_Conjugate->NC_Complex Binding NC_Streptavidin Streptavidin Bead NC_Streptavidin->NC_Complex C_Azide Azide-Modified Protein C_Conjugate Biotinylated Protein C_Azide->C_Conjugate Click Chemistry C_DBCO Cleavable Biotin-DBCO C_DBCO->C_Conjugate C_Complex Captured Complex C_Conjugate->C_Complex Binding C_Streptavidin Streptavidin Bead C_Streptavidin->C_Complex C_Cleavage Cleavage (e.g., DTT, Light) C_Complex->C_Cleavage C_Released Released Protein C_Cleavage->C_Released C_Biotin Biotin-Linker Fragment C_Cleavage->C_Biotin

Caption: Comparison of non-cleavable and cleavable biotin-DBCO workflows.

cluster_ADC ADC Bystander Effect ADC_Cleavable ADC with Cleavable Linker TumorCell_AgP Antigen-Positive Tumor Cell ADC_Cleavable->TumorCell_AgP Internalization ADC_NonCleavable ADC with Non-Cleavable Linker Lysosome Lysosomal Degradation ADC_NonCleavable->Lysosome Internalization & Degradation ReleasedDrug Released Drug TumorCell_AgP->ReleasedDrug Cleavage TumorCell_AgN Antigen-Negative Tumor Cell ReleasedDrug->TumorCell_AgN Bystander Killing DrugMetabolite Drug-Linker Metabolite Lysosome->DrugMetabolite

Caption: Mechanism of the bystander effect in ADCs with cleavable linkers.

Conclusion

The decision to use a cleavable versus a non-cleavable biotin-DBCO reagent is highly dependent on the specific experimental goals. Non-cleavable reagents provide a robust and stable linkage, ideal for applications where signal durability is critical. In contrast, cleavable reagents offer an added layer of control, enabling the release of biotinylated molecules for downstream analysis or to trigger a biological effect. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal biotin-DBCO reagent to advance their scientific discoveries.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of WSPC Biotin-PEG3-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential guidance for the safe and compliant disposal of WSPC Biotin-PEG3-DBCO, a chemical utilized in bioconjugation and click chemistry applications. Adherence to these procedures is critical to ensure the safety of laboratory staff and to mitigate environmental impact.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.

Source: DC Chemicals Safety Data Sheet[1]

Due to its high aquatic toxicity, it is imperative to prevent this compound from entering drains or water courses.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following standard laboratory PPE:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Spill Management

In the event of a spill, follow these steps immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage. Do not allow the chemical to enter drains.

  • Collect: Carefully collect the spillage.

  • Dispose: Treat the collected spillage as hazardous waste and dispose of it according to the procedures outlined below.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[1]

  • Waste Collection:

    • Place all waste material containing this compound, including empty containers, contaminated labware (e.g., pipette tips, tubes), and any collected spillage, into a designated and clearly labeled hazardous waste container.

    • The container must be sealable and made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the relevant hazard pictograms (see SDS for details).

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.[1]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

The logical workflow for handling and disposing of this compound is illustrated in the diagram below.

G cluster_handling Chemical Handling cluster_disposal Disposal Protocol cluster_spill Spill Response start Start: Need to Dispose of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs collect_waste Collect Waste in Designated Hazardous Waste Container ppe->collect_waste Proceed to Disposal label_waste Label Container: 'Hazardous Waste' 'this compound' collect_waste->label_waste store_waste Store in Secure Designated Area label_waste->store_waste professional_disposal Dispose via Approved Waste Disposal Plant store_waste->professional_disposal contain_spill Contain Spill & Prevent Entry to Drains spill->contain_spill collect_spillage Collect Spillage contain_spill->collect_spillage collect_spillage->collect_waste Treat as Hazardous Waste

Figure 1. Disposal workflow for this compound.

References

Personal protective equipment for handling WSPC Biotin-PEG3-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling WSPC Biotin-PEG3-DBCO. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your experiments.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Aquatic Toxicity1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects

Signal Word: Warning

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P273: Avoid release to the environment.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P330: Rinse mouth.[1]

  • P391: Collect spillage.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the necessary PPE for the specific procedures being performed.[2] The following table summarizes the recommended PPE for handling this compound.

Body PartPPE ItemStandard/SpecificationPurpose
Eyes/Face Safety Goggles or Safety Glasses with side shieldsANSI Z87.1Protects eyes from potential splashes.[3][4]
Face Shield-Recommended when there is a significant risk of splashes or aerosols.[2][4][5]
Hands Chemical-Resistant GlovesASTM D6978 (for chemotherapy gloves) or equivalentPrevents direct skin contact.[3] Disposable nitrile gloves offer good short-term protection against a broad range of chemicals.[4] For handling hazardous drugs, two pairs of gloves are often recommended.[2]
Body Laboratory Coat or Gown-Protects skin and clothing from contamination.[3] Gowns should be disposable, close in the back, and have tight-fitting cuffs.[5]
Respiratory --Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[3] If engineering controls are insufficient, a respirator may be required.[4]

Handling and Storage

Operational Plan:

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[3] Equilibrate the vial to room temperature before opening to prevent moisture condensation, as the compound can be moisture-sensitive.[6]

  • Dissolution: Dissolve this compound in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting into the final reaction buffer.[6][7] Avoid using buffers that contain azides, as they can react with the DBCO group.[6][8]

  • Use: Use the reconstituted solution immediately and discard any unused portion.[6] Avoid prolonged exposure to light.[7]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1]

Storage Plan:

ConditionTemperatureDurationNotes
Short-term 0 - 4 °CDays to weeksKeep in a dry, dark place.[9]
Long-term -20 °CMonths to yearsKeep in a sealed, light- and moisture-protected container.[7][9]

Disposal Plan

The primary method for disposal is through a licensed chemical waste disposal service to ensure environmentally safe and compliant handling.[3]

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed, and compatible container.[3]

    • Liquid Waste: Collect solutions containing the compound in a designated, labeled liquid chemical waste container.[3]

    • Contaminated Labware: Dispose of items that have come into direct contact (e.g., pipette tips, tubes) in a designated solid chemical waste container.[3]

  • Storage Pending Disposal: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[3]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor for disposal. Provide them with the full chemical name and Safety Data Sheet (SDS).[3]

Experimental Workflow and Safety

The following diagram illustrates the logical workflow for safely handling this compound, from receiving the product to the final disposal of waste.

G cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_disposal Disposal Phase Receive Receive & Log Compound Store Store at -20°C (Long-Term) Receive->Store Assess Conduct Risk Assessment Store->Assess DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->DonPPE Equilibrate Equilibrate Vial to Room Temp DonPPE->Equilibrate Workstation Prepare in Fume Hood Equilibrate->Workstation Dissolve Dissolve in Anhydrous DMSO or DMF Workstation->Dissolve Experiment Perform Experiment Dissolve->Experiment Segregate Segregate Waste (Solid, Liquid, Sharps) Experiment->Segregate Label Label Waste Containers Segregate->Label StoreWaste Store Waste in Designated Area Label->StoreWaste Arrange Arrange for Professional Disposal via EHS StoreWaste->Arrange

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
WSPC Biotin-PEG3-DBCO
Reactant of Route 2
WSPC Biotin-PEG3-DBCO

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。